molecular formula C19H28ClN5O5 B8022603 Terazosin hydrochloride dihydrate

Terazosin hydrochloride dihydrate

Cat. No.: B8022603
M. Wt: 441.9 g/mol
InChI Key: MWYNOTLRCUQCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terazosin hydrochloride dihydrate is a quinazoline-derived compound that acts as a potent and selective alpha-1 adrenergic receptor antagonist . Its primary research applications stem from its ability to induce relaxation of smooth muscle. By blocking adrenaline's action on alpha-1 receptors in vascular tissue, it causes vasodilation, which is useful for studying hypertension mechanisms . Simultaneously, its antagonism of alpha-1A receptors, which are predominant in the prostate and urinary tract, leads to smooth muscle relaxation in these tissues, making it a valuable tool for investigating models of benign prostatic hyperplasia (BPH) and lower urinary tract symptoms . Beyond its well-established role in urological and cardiovascular research, Terazosin has demonstrated compelling effects in cellular studies. It has been shown to activate caspase-3 and induce apoptosis in prostate cells, and it exhibits anti-proliferative, anti-invasive, and anti-metastatic activities in cancer research, opening avenues for oncological studies . The compound is also used in research related to distal ureteral calculi (medical expulsive therapy) and chronic pelvic pain syndromes . With a molecular formula of C19H25N5O4•HCl•2H2O and a molecular weight of 459.93 g/mol , this high-purity compound (≥98%) offers reliable consistency for experimental work. It is soluble in water, DMSO, and methanol, providing flexibility for various research setups . This compound is for research use only and is not approved for human or veterinary diagnosis or therapy.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNOTLRCUQCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70024-40-7
Record name Terazosin monohydrochloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70024-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Core Mechanism of Action of Terazosin Hydrochloride Dihydrate on Alpha-1 Adrenergic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin (B121538) hydrochloride dihydrate is a potent and selective antagonist of alpha-1 adrenergic receptors, widely utilized in the management of benign prostatic hyperplasia (BPH) and hypertension. Its therapeutic efficacy is primarily attributed to its high affinity for alpha-1 adrenoceptors, leading to the relaxation of smooth muscle in the prostate, bladder neck, and peripheral vasculature. This guide provides a comprehensive technical overview of the molecular interactions, downstream signaling cascades, and experimental methodologies used to characterize the mechanism of action of terazosin on alpha-1 adrenergic receptors.

Introduction

Alpha-1 adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system. They are subdivided into three subtypes: α1A, α1B, and α1D, all of which are involved in regulating smooth muscle tone. Terazosin, a quinazoline (B50416) derivative, exerts its pharmacological effects by competitively and selectively blocking these receptors, thereby inhibiting the vasoconstrictive and smooth muscle contractile effects of endogenous catecholamines like norepinephrine.

Binding Affinity and Selectivity of Terazosin

The interaction of terazosin with adrenergic receptors has been extensively studied using radioligand binding assays. These studies have consistently demonstrated terazosin's high affinity for alpha-1 adrenoceptors and its significant selectivity over alpha-2 adrenoceptors.

Quantitative Binding Data

The binding affinity of terazosin is quantified by its equilibrium dissociation constant (Kd) and its inhibitory constant (Ki) or the concentration required to inhibit 50% of specific radioligand binding (IC50).

ParameterReceptor/TissueValueReference
IC50 corrected α1-adrenergic receptors (human prostate)2.5 nM[1]
α2-adrenergic receptors (human prostate)1.0 µM[1]
α1-adrenergic receptors (canine brain)2.0 nM[1]
α2-adrenergic receptors (canine brain)0.8 µM[1]
Kd α1-adrenergic receptors (canine brain)84.4 ± 4.3 pM[1]
α1-adrenergic receptors (human prostate adenomas)65.4 ± 19.2 pM[1]
α2-adrenergic receptors (human prostate adenomas)1.21 ± 0.23 nM[1]
α2-adrenergic receptors (canine brain)1.52 ± 0.28 nM[1]
α1-adrenergic receptors (human)11 ± 15 nM[2]
Alpha-1 Adrenergic Receptor Subtype Selectivity

While being highly selective for the alpha-1 adrenoceptor family, terazosin demonstrates a relatively non-selective binding profile across the three alpha-1 subtypes (α1A, α1B, and α1D). Studies with cloned human alpha-1 adrenoceptor subtypes have shown that terazosin and its enantiomers bind with high and roughly equal affinity to all three.[3]

CompoundReceptor SubtypeKi (nM)Reference
Terazosin α1A (rat)2.5[4]
α1B (hamster)2.7[4]
α1C (human)7.1[4]
(S)-Terazosin α1a3.91[5]
α1b0.79[5]
α1d1.16[5]
rac-Terazosin α1 (human prostate)3.6[6]
R(+)-Terazosin α1 (human prostate)3.8[6]
S(-)-Terazosin α1 (human prostate)2.8[6]

Downstream Signaling Pathways

The binding of an agonist to an alpha-1 adrenergic receptor initiates a cascade of intracellular events. Terazosin, as an antagonist, blocks these signaling pathways. The primary pathway involves the activation of the Gq/11 family of G-proteins.

Upon agonist binding, the alpha-1 adrenergic receptor undergoes a conformational change, leading to the activation of Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5- Trisphosphate (IP3) PIP2->IP3 Produces DAG Diacylglycerol (DAG) PIP2->DAG Produces Ca2_Release Ca²⁺ Release from ER IP3->Ca2_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Agonist Agonist (e.g., Norepinephrine) Agonist->Alpha1_Receptor Binds & Activates Terazosin Terazosin (Antagonist) Terazosin->Alpha1_Receptor Binds & Blocks

Experimental Protocols

The characterization of terazosin's mechanism of action relies on several key experimental techniques.

Radioligand Binding Assay (Competitive)

This assay is used to determine the affinity of terazosin for alpha-1 adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Detailed Methodology:

  • Membrane Preparation:

    • Tissues (e.g., human prostate, canine brain) or cells expressing the alpha-1 adrenergic receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In assay tubes, a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled terazosin are added to compete for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).

    • Total binding is determined in the absence of any competing ligand.

  • Separation and Detection:

    • The binding reaction is allowed to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value for terazosin is determined by plotting the percentage of specific binding against the log concentration of terazosin.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Incubation 4. Incubate Membranes with Radioligand and Terazosin Membrane_Prep->Incubation Radioligand_Prep 2. Prepare Radiolabeled Ligand (e.g., [³H]-prazosin) Radioligand_Prep->Incubation Competitor_Prep 3. Prepare Serial Dilutions of Terazosin Competitor_Prep->Incubation Equilibrium 5. Allow to Reach Equilibrium Incubation->Equilibrium Filtration 6. Rapid Filtration to Separate Bound from Free Ligand Equilibrium->Filtration Washing 7. Wash Filters with Cold Buffer Filtration->Washing Counting 8. Scintillation Counting to Measure Radioactivity Washing->Counting Analysis 9. Data Analysis: Calculate IC50 and Ki Counting->Analysis

Inositol Phosphate (B84403) Accumulation Assay

This functional assay measures the ability of terazosin to block agonist-induced production of inositol phosphates, a key downstream event in the alpha-1 adrenergic signaling cascade.

Detailed Methodology:

  • Cell Culture and Labeling:

    • Cells expressing alpha-1 adrenergic receptors are cultured to near confluence.

    • The cells are incubated with myo-[³H]-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Assay Conditions:

    • The labeled cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

    • Cells are then pre-incubated with varying concentrations of terazosin.

  • Stimulation and Lysis:

    • The cells are stimulated with an alpha-1 adrenergic agonist (e.g., phenylephrine) for a defined period.

    • The reaction is terminated by the addition of a strong acid (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and precipitate proteins.

  • Separation of Inositol Phosphates:

    • The cell lysates are neutralized, and the inositol phosphates are separated from free inositol and other cellular components using anion-exchange chromatography.

  • Quantification:

    • The radioactivity of the eluted inositol phosphate fractions is measured by scintillation counting.

  • Data Analysis:

    • The amount of [³H]-inositol phosphate accumulation is determined for each concentration of terazosin.

    • The IC50 value for terazosin's inhibition of agonist-stimulated inositol phosphate production is calculated.

Conclusion

Terazosin hydrochloride dihydrate is a highly selective alpha-1 adrenergic receptor antagonist with a potent inhibitory effect on the Gq-mediated signaling pathway. Its lack of significant subtype selectivity within the alpha-1 adrenoceptor family results in a broad antagonism of alpha-1 mediated smooth muscle contraction. The experimental protocols detailed herein, particularly radioligand binding and inositol phosphate accumulation assays, are fundamental to the quantitative characterization of terazosin's mechanism of action and remain critical tools in the development of novel adrenergic receptor modulators.

References

A Technical Guide to the Crystalline Structure and Polymorphism of Terazosin Hydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin (B121538) hydrochloride, a selective alpha-1 adrenergic receptor antagonist, is a widely used therapeutic agent for the treatment of benign prostatic hyperplasia (BPH) and hypertension. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline structure and polymorphic forms, are critical determinants of its stability, solubility, and bioavailability. Terazosin hydrochloride is known to exist in several polymorphic and solvated forms, including a dihydrate, a monohydrate, a methanolate, and at least four anhydrous crystalline forms (Form I, Form II, Form III, and Form IV).[1] This technical guide provides a comprehensive overview of the crystalline structure of terazosin hydrochloride dihydrate and the characterization of its various polymorphic forms. Detailed experimental methodologies for the solid-state analysis of this compound are presented, along with a summary of key quantitative data to aid in the identification and differentiation of its various solid forms.

Introduction

Terazosin hydrochloride, chemically known as [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone hydrochloride, can exist in multiple solid-state forms.[2] This phenomenon, known as polymorphism, can significantly impact the physicochemical properties of the drug substance, including its melting point, dissolution rate, and chemical stability. Consequently, a thorough understanding and control of the polymorphic form of terazosin hydrochloride are paramount during drug development and manufacturing to ensure consistent product quality and therapeutic efficacy. This guide focuses on the dihydrate form, which is a common commercial form, and provides a comparative analysis with other known polymorphs.

Crystalline Structure of this compound

The crystal structure of this compound has been elucidated using synchrotron X-ray powder diffraction data. It crystallizes in the triclinic space group P-1.[2][3][4] The crystal structure is characterized by an extensive network of hydrogen bonds, which play a crucial role in its stability. The terazosin cation adopts an extended conformation.[2][3][4]

Key interactions within the crystal lattice include hydrogen bonds between the water molecules and the chloride anion (O–H···Cl), as well as between the protonated ring nitrogen and the chloride anion (N–H···Cl).[2][3] The amino group of the terazosin molecule acts as a hydrogen bond donor to the two water molecules.[2][3]

Table 1: Crystallographic Data for this compound

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.01402(4)
b (Å)10.89995(4)
c (Å)11.85357(4)
α (°)89.5030(3)
β (°)71.8503(3)
γ (°)66.5632(2)
Volume (ų)1118.143(8)
Z2

Source: Cambridge Core, 2018[2][3][4]

Polymorphism of Terazosin Hydrochloride

Terazosin hydrochloride exhibits a rich polymorphism, with several anhydrous and hydrated forms identified. The controlled preparation and interconversion of these forms are critical for pharmaceutical development.

Known Polymorphic and Solvated Forms
  • Dihydrate: A stable, hydrated form.

  • Monohydrate (Form IV): A hydrated polymorph containing one mole of water per mole of terazosin hydrochloride.[5]

  • Anhydrous Forms (I, II, III): Non-solvated crystalline polymorphs.

  • Methanolate: A solvated form containing methanol.

Characterization of Polymorphic Forms

The differentiation of terazosin hydrochloride polymorphs relies on a combination of analytical techniques, primarily X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Table 2: Summary of Analytical Data for Terazosin Hydrochloride Polymorphs

FormKey XRPD Peaks (2θ)DSC EventsTGA Weight Loss
Dihydrate 8.8, 10.2, 11.0, 15.7, 17.7, 18.6, 20.0, 20.5, 22.1, 22.6, 23.9, 25.7Broad endotherm below 200°C (dehydration), small exotherm ~200°C (phase transition), endotherm ~280°C (melting)~7.6-7.7% (loss of two water molecules)
Monohydrate (Form IV) 5.24, 9.66, 11.55, 15.84, 16.58, 17.39, 19.41, 20.42, 21.67, 22.55, 23.90, 24.81, 26.70, 27.17Endotherm at 138.0°C (dehydration), exotherm at 168.7°C (phase transition)~4.0% (loss of one water molecule)

Note: Data for Forms I, II, and III are less publicly available in a consolidated format.

Experimental Protocols

Preparation of Polymorphs
  • This compound: Can be prepared by reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine in a polar organic solvent (e.g., n-butanol) containing a sufficient amount of water, followed by heating to reflux, cooling, and filtration.[6] Another method involves dissolving terazosin base in a heated mixture of ethanol (B145695) and water, adding hydrochloric acid, and then cooling to crystallize the dihydrate form.

  • Terazosin Hydrochloride Monohydrate (Form IV): This form can be prepared by reacting terazosin base with methanolic HCl in a mixture of water, methanol, and acetone.[5] It can also be obtained by treating anhydrous terazosin hydrochloride with a mixture of deionized water, methanol, and acetone.[5]

  • Anhydrous Forms (I, II, III): These forms can be prepared from a methanolate intermediate by using different polar solvents. For example, Form I can be obtained using an ethanol/acetone mixture, Form II from ethanol, and Form III from dry acetone, ethanol, or methylethylketone.[5]

Analytical Methods
  • Principle: XRPD is a primary technique for identifying and differentiating crystalline polymorphs based on their unique diffraction patterns.

  • Sample Preparation: A small amount of the powder sample is gently packed into a sample holder, ensuring a flat and even surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a 2θ range of approximately 2° to 40°.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each polymorphic form.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events such as melting, crystallization, and solid-solid phase transitions.

  • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan and hermetically sealed.

  • Instrumentation: A differential scanning calorimeter is used.

  • Data Collection: The sample is typically heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The resulting thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events. For this compound, a broad endotherm corresponding to dehydration is observed, followed by other thermal events at higher temperatures.[7]

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time, providing quantitative information about dehydration, desolvation, and decomposition.

  • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Data Collection: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. For this compound, a weight loss corresponding to two molecules of water is observed.[7]

Visualizations

Signaling Pathway of Terazosin

Terazosin acts as a selective antagonist of alpha-1 adrenergic receptors. This blockade leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in its therapeutic effects in hypertension and BPH.

cluster_0 Norepinephrine Release cluster_1 Alpha-1 Adrenergic Receptor Signaling Sympathetic Neuron Sympathetic Neuron Norepinephrine Norepinephrine Sympathetic Neuron->Norepinephrine releases Alpha-1 Receptor Alpha-1 Receptor Norepinephrine->Alpha-1 Receptor binds to Gq Protein Gq Protein Alpha-1 Receptor->Gq Protein activates PLC Phospholipase C Gq Protein->PLC PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca2+ Increased Intracellular Ca2+ PIP2->Ca2+ Smooth Muscle Contraction Smooth Muscle Contraction Ca2+->Smooth Muscle Contraction Smooth Muscle Relaxation Smooth Muscle Relaxation Terazosin Terazosin Terazosin->Alpha-1 Receptor blocks

Caption: Signaling pathway of Terazosin as an alpha-1 adrenergic receptor antagonist.

Experimental Workflow for Polymorph Characterization

A systematic workflow is essential for the comprehensive characterization of the solid-state forms of an API like terazosin hydrochloride.

Sample Preparation Sample Preparation XRPD X-Ray Powder Diffraction Sample Preparation->XRPD DSC Differential Scanning Calorimetry Sample Preparation->DSC TGA Thermogravimetric Analysis Sample Preparation->TGA FTIR FTIR Spectroscopy Sample Preparation->FTIR Data Analysis Data Analysis XRPD->Data Analysis DSC->Data Analysis TGA->Data Analysis FTIR->Data Analysis Polymorph Identification Polymorph Identification Data Analysis->Polymorph Identification

Caption: Experimental workflow for the characterization of Terazosin HCl polymorphs.

Interconversion of Terazosin Hydrochloride Forms

The different solid forms of terazosin hydrochloride can be interconverted under specific conditions, highlighting the importance of controlling manufacturing and storage environments.

Terazosin Base Terazosin Base Methanolate Methanolate Terazosin Base->Methanolate Methanol Dihydrate Dihydrate Terazosin Base->Dihydrate HCl, H2O, Organic Solvent FormIV Form IV (Monohydrate) Terazosin Base->FormIV Methanolic HCl, H2O, Acetone FormI Form I (Anhydrous) Methanolate->FormI Ethanol/Acetone FormII Form II (Anhydrous) Methanolate->FormII Ethanol FormIII Form III (Anhydrous) Methanolate->FormIII Dry Acetone/Ethanol Dihydrate->FormIV Controlled Humidity/Temperature

Caption: Interconversion pathways of Terazosin Hydrochloride solid forms.

Conclusion

The crystalline structure and polymorphism of terazosin hydrochloride are critical aspects that influence its pharmaceutical properties. The dihydrate form is well-characterized, exhibiting a stable, hydrogen-bonded crystal lattice. The existence of multiple anhydrous and solvated polymorphs necessitates rigorous solid-state characterization throughout the drug development process. The application of XRPD, DSC, and TGA, coupled with controlled crystallization processes, is essential for ensuring the desired polymorphic form and, consequently, the consistent quality, safety, and efficacy of terazosin hydrochloride drug products. This guide provides a foundational understanding for researchers and professionals working with this important pharmaceutical compound.

References

Solubility of Terazosin hydrochloride dihydrate in various organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of terazosin (B121538) hydrochloride dihydrate in various organic solvents. The information is compiled from publicly available data sheets and scientific literature to assist researchers and professionals in drug development and formulation. This document presents quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Topic: Solubility of Terazosin Hydrochloride Dihydrate

This compound is the hydrated salt of terazosin, a quinazoline (B50416) derivative that acts as a selective alpha-1 adrenergic antagonist. It is primarily used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its dissolution rate, bioavailability, and the design of dosage forms. Understanding its solubility in various organic solvents is essential for processes such as purification, crystallization, and the development of liquid or parenteral formulations.

Data Presentation: Quantitative Solubility

The following tables summarize the available quantitative and qualitative solubility data for this compound and the closely related anhydrous form. It is important to note that solubility can be influenced by factors such as temperature, pH, and the polymorphic form of the compound. Discrepancies in reported values from different sources are noted.

Table 1: Solubility of this compound (CAS: 70024-40-7)

SolventSolubility (mg/mL)CommentsSource(s)
Dimethyl Sulfoxide (DMSO)26Fresh DMSO recommended as moisture can reduce solubility.[1]
EthanolInsoluble-[1]
MethanolSoluble (Qualitative)-[2]
ChloroformSlightly Soluble (Qualitative)-[2]
n-HexanePractically Insoluble (Qualitative)-[2]
AcetonePractically Insoluble (Qualitative)-
WaterInsolubleContradicts other qualitative reports.[1]
Water (pH 6)Sparingly Soluble (Qualitative)-[2]
0.1 M HCl (pH ~1.3)Slightly Soluble (Qualitative)-[2]

Table 2: Solubility of Terazosin Hydrochloride (Anhydrous, CAS: 63074-08-8)

SolventSolubility (mg/mL)TemperatureCommentsSource(s)
Methanol20Not SpecifiedHeat may be needed for dissolution.
Ethanol4Not Specified-
Water19.60 - 20.40Not Specified-
Water8.48Not SpecifiedGentle warming may be needed.

Note: The data presented is compiled from various sources and may not represent thermodynamically equilibrated solubility in all cases. Researchers should independently verify these values under their specific experimental conditions.

Experimental Protocols: Equilibrium Solubility Determination

The most common method for determining the equilibrium solubility of a compound is the shake-flask method . This method establishes the thermodynamic solubility of a substance in a given solvent at a specific temperature. Below is a detailed, representative protocol synthesized from established methodologies.

Protocol: Shake-Flask Method for Equilibrium Solubility Determination

1. Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C or 37 °C).

2. Materials and Equipment:

  • This compound (API)

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

3. Procedure:

  • Preparation:

    • Place a sufficient amount of the selected solvent (e.g., 5-10 mL) into a series of vials.

    • Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid material remains after equilibration. The presence of undissolved solid is crucial for ensuring equilibrium.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples at a constant speed (e.g., 150-200 rpm) for a predetermined period. The equilibration time should be sufficient to reach a steady state, which can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal time.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a syringe filter (pre-saturated with the solution to avoid drug adsorption) into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of terazosin in the diluted sample using a validated analytical method, such as HPLC-UV.

    • The analysis should be performed in triplicate for each solvent.

  • Data Calculation:

    • Calculate the concentration of terazosin in the original undiluted supernatant using the dilution factor.

    • The average of the triplicate measurements represents the equilibrium solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination experiment.

Solubility_Workflow Workflow for Shake-Flask Solubility Determination A 1. Preparation Add excess API to solvent in vials. B 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). A->B C 3. Phase Separation Allow excess solid to settle. B->C D 4. Sample Collection Withdraw supernatant. C->D E 5. Filtration Remove undissolved solids (e.g., 0.45 µm syringe filter). D->E F 6. Dilution Dilute filtered sample to a known volume for analysis. E->F G 7. Quantitative Analysis Measure concentration (e.g., HPLC-UV). F->G H 8. Calculation Determine solubility from concentration and dilution factor. G->H

Caption: Logical workflow of the shake-flask solubility experiment.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Terazosin Hydrochloride Dihydrate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Terazosin (B121538) hydrochloride dihydrate, a selective alpha-1 adrenergic antagonist. The information presented herein is intended to support research and development activities by providing detailed data and methodologies essential for the characterization and application of this compound.

Physicochemical Properties

Terazosin hydrochloride dihydrate is a white to slightly yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its handling, formulation, and analysis.

Table 1: General and Physical Properties
PropertyValueReference(s)
IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;dihydrate;hydrochloride[2]
CAS Number 70024-40-7[2]
Molecular Formula C₁₉H₂₅N₅O₄ · HCl · 2H₂O[3]
Molecular Weight 459.92 g/mol [2][4]
Appearance White or off-white crystalline powder[5]
Melting Point 271-274 °C[3][6]
pKa 7.1[7]
Water Content Approximately 7.5% - 8.0%[8]
Table 2: Solubility Profile
SolventSolubilityReference(s)
Water Sparingly soluble (19.60 - 29.7 mg/mL)[5][7]
Methanol Slightly soluble (20 - 33.7 mg/mL)[5][7]
Ethanol (95%) Very slightly soluble (4.0 - 4.1 mg/mL)[5][7]
0.1N HCl 3.8 mg/mL[7]
Chloroform 1.2 mg/mL[7]
Acetone Practically insoluble (0.01 mg/mL)[5][7]
DMSO 25 - 26 mg/mL[3][4]
Hexane Practically insoluble[7]
Table 3: Crystallographic Data
ParameterValueReference(s)
Crystal System Triclinic[5]
Space Group P-1[5]
a 10.01402(4) Å[5]
b 10.89995(4) Å[5]
c 11.85357(4) Å[5]
α 89.5030(3)°[5]
β 71.8503(3)°[5]
γ 66.5632(2)°[5]
Volume 1118.143(8) ų[5]
Z 2[5]

Mechanism of Action and Signaling Pathway

Terazosin is a selective antagonist of alpha-1 adrenergic receptors (α1-adrenoceptors).[9] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[10] The binding of endogenous catecholamines, such as norepinephrine, to α1-adrenoceptors is competitively inhibited by Terazosin. This blockade prevents the activation of the downstream signaling cascade, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[11]

The signaling pathway initiated by the activation of α1-adrenergic receptors is depicted below. Terazosin's mechanism of action involves the interruption of this pathway at the receptor level.

Terazosin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor (GPCR) Norepinephrine->Alpha1_Receptor Activates Gq Gq Protein Alpha1_Receptor->Gq Activates Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of Terazosin.

Experimental Protocols

This section details methodologies for key experiments relevant to the characterization and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A common analytical technique for Terazosin is Reverse Phase HPLC. The following protocol is a representative example based on established methods.[11][12]

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (~0.5 mg/mL Terazosin HCl RS in Mobile Phase) Filtration Filter both solutions (0.45 µm filter) Standard_Prep->Filtration Sample_Prep Prepare Sample Solution (~0.5 mg/mL Terazosin HCl in Mobile Phase) Sample_Prep->Filtration Injection Inject into HPLC System Filtration->Injection Separation Isocratic Separation on C18 column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity/Assay (Compare Sample to Standard) Integration->Calculation

Caption: General workflow for the HPLC analysis of this compound.

Methodology:

  • Chromatographic System:

    • Column: C18, 4.6 mm x 25 cm, 5 µm particle size.[12]

    • Mobile Phase: A filtered and degassed mixture of pH 3.2 citrate (B86180) buffer and acetonitrile (B52724) (e.g., 1685:315 v/v).[12] The citrate buffer can be prepared by dissolving sodium citrate dihydrate and anhydrous citric acid in water and adjusting the pH.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.[12]

    • Detection: UV at 254 nm.[12]

  • Standard Solution Preparation: Accurately weigh and dissolve USP Terazosin Hydrochloride Reference Standard (RS) in the mobile phase to obtain a known concentration of about 0.5 mg/mL.[12]

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of about 0.5 mg/mL.[12]

  • Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph, record the peak areas, and calculate the quantity of this compound in the sample.

Dissolution Testing for Solid Dosage Forms

Dissolution testing is critical for predicting the in vivo performance of oral dosage forms. The following is a typical protocol for Terazosin tablets.[13][14]

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle).[14]

  • Dissolution Medium: 900 mL of water or 0.1 N HCl.[13][14]

  • Paddle Speed: 50 rpm.[14]

  • Temperature: 37 ± 0.5 °C.

  • Sampling Times: Aliquots are withdrawn at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[15]

  • Analysis: The amount of dissolved Terazosin is determined by UV spectrophotometry at a wavelength of 246 nm or by HPLC.[13]

Stability-Indicating Method / Forced Degradation Studies

To assess the intrinsic stability of this compound and to develop a stability-indicating analytical method, forced degradation studies are performed under various stress conditions.[11]

Forced_Degradation_Workflow cluster_stress Stress Conditions Drug_Substance Terazosin HCl Dihydrate (in solution or solid state) Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) Drug_Substance->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, heat) Drug_Substance->Base Oxidation Oxidative Stress (e.g., 30% H₂O₂, heat) Drug_Substance->Oxidation Thermal Thermal Degradation (e.g., 60°C) Drug_Substance->Thermal Photolytic Photolytic Degradation (UV light exposure) Drug_Substance->Photolytic Analysis Analyze stressed samples using a stability-indicating method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate peak purity and quantify degradants Analysis->Evaluation

Caption: Workflow for forced degradation studies of this compound.

Methodology:

  • Acid Hydrolysis: The drug solution is exposed to 0.1 N HCl at an elevated temperature (e.g., 80°C) for a defined period (e.g., 10 hours).[11]

  • Alkaline Hydrolysis: The drug solution is treated with 0.1 N NaOH at an elevated temperature (e.g., 80°C) for a shorter duration (e.g., 20 minutes) due to higher lability.[11]

  • Oxidative Degradation: The drug solution is exposed to 3-30% hydrogen peroxide at room temperature or slightly elevated temperatures for several hours.[11]

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60°C) for an extended period.

  • Photolytic Degradation: The drug solution is exposed to UV light for several days.

  • Analysis: The stressed samples are analyzed by a suitable stability-indicating method, typically HPLC, to separate the parent drug from any degradation products.

Alpha-1 Adrenergic Receptor Binding Assay

This in vitro assay is used to determine the affinity of Terazosin for the α1-adrenergic receptor. It is a competitive binding assay using a radiolabeled ligand.

Methodology:

  • Materials:

    • Membrane preparation from a tissue or cell line expressing α1-adrenergic receptors.

    • Radioligand: [³H]-Prazosin (a selective α1-antagonist).

    • Non-specific binding control: Phentolamine (a non-selective alpha-blocker) at a high concentration.

    • Assay Buffer (e.g., Tris-HCl buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a membrane fraction by differential centrifugation.

    • Assay Setup: In triplicate, set up tubes for:

      • Total Binding: Membrane preparation + [³H]-Prazosin.

      • Non-specific Binding: Membrane preparation + [³H]-Prazosin + excess Phentolamine.

      • Competitive Binding: Membrane preparation + [³H]-Prazosin + varying concentrations of Terazosin.

    • Incubation: Incubate the reactions at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for Terazosin (the concentration that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Conclusion

This technical guide provides essential data and methodologies for researchers working with this compound. The compiled information on its physicochemical properties, mechanism of action, and detailed experimental protocols serves as a valuable resource for ensuring the quality, consistency, and accurate application of this compound in a research setting. The provided diagrams offer a visual representation of key concepts to aid in understanding.

References

The Alpha-1 Adrenoceptor Selectivity Profile of Terazosin Hydrochloride Dihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alpha-1 (α₁) adrenoceptor selectivity profile of terazosin (B121538) hydrochloride dihydrate. Terazosin is a quinazoline (B50416) derivative and a potent antagonist of α₁-adrenoceptors, widely used in the clinical management of benign prostatic hyperplasia (BPH) and hypertension. This document details its binding affinity and functional antagonism at the three α₁-adrenoceptor subtypes: α₁ₐ, α₁₈, and α₁₝. It includes detailed experimental protocols for key assays used to determine this selectivity and visual representations of the associated signaling pathways.

Quantitative Selectivity Profile of Terazosin

Terazosin exhibits high affinity for all three α₁-adrenoceptor subtypes, with Ki values typically in the low nanomolar range. This indicates that terazosin is a non-selective α₁-adrenoceptor antagonist. The following table summarizes the binding affinities of terazosin for the three subtypes as determined by radioligand binding assays.

Table 1: Binding Affinity (Ki) of Terazosin for α₁-Adrenoceptor Subtypes [1]

Adrenoceptor SubtypeKi (nM)Receptor OriginCell LineRadioligand
α₁ₐ2.5RatCOS-7[³H]-Prazosin
α₁₈2.7HamsterCOS-7[³H]-Prazosin
α₁₝ (formerly α₁c)7.1HumanCOS-7[³H]-Prazosin

Note: Data is derived from a study utilizing recombinant receptors from different species expressed in COS-7 cells. While providing a valuable comparison, subtle differences may exist when compared to human receptors for all subtypes.

Experimental Protocols

The characterization of the α₁-adrenoceptor selectivity profile of a compound like terazosin involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess antagonist potency.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity (Ki) of an unlabeled compound (terazosin) by measuring its ability to displace a radiolabeled ligand from the α₁-adrenoceptor subtypes.

Objective: To determine the Ki of terazosin for human α₁ₐ, α₁₈, and α₁₝ adrenoceptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a high density of the individual human α₁ₐ, α₁₈, or α₁₝ adrenoceptor subtypes.

  • Radioligand: [³H]-Prazosin, a high-affinity, non-selective α₁-adrenoceptor antagonist.

  • Test Compound: Terazosin hydrochloride dihydrate.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, non-selective α-adrenoceptor antagonist such as phentolamine.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/C).

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the specific α₁-adrenoceptor subtype to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes, [³H]-Prazosin (at a concentration near its Kd, e.g., 0.2-1.0 nM), and assay buffer.

      • Non-specific Binding: Cell membranes, [³H]-Prazosin, and a high concentration of phentolamine.

      • Competition: Cell membranes, [³H]-Prazosin, and varying concentrations of terazosin (typically from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of terazosin: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the terazosin concentration to generate a competition curve.

    • Determine the IC₅₀ (the concentration of terazosin that inhibits 50% of the specific binding of [³H]-Prazosin) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (α1A, α1B, or α1D) Incubation Incubation (Equilibrium) Membranes->Incubation Radioligand [3H]-Prazosin Radioligand->Incubation Terazosin Terazosin Solutions Terazosin->Incubation Filtration Filtration & Washing Incubation->Filtration Termination Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Calcium Mobilization (FLIPR Assay)

This assay measures the ability of an antagonist (terazosin) to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by an agonist in cells expressing a specific α₁-adrenoceptor subtype.

Objective: To determine the functional potency (pA₂) of terazosin at human α₁ₐ, α₁₈, and α₁₝ adrenoceptors.

Materials:

  • Cells: A cell line (e.g., CHO or HEK293) stably expressing the individual human α₁ₐ, α₁₈, or α₁₝ adrenoceptor subtype.

  • Agonist: A suitable α₁-adrenoceptor agonist, such as phenylephrine (B352888) or norepinephrine.

  • Antagonist: this compound.

  • Calcium-sensitive Dye: A fluorescent calcium indicator such as Fluo-4 AM or a commercially available kit (e.g., FLIPR Calcium Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage from some cell types (e.g., CHO cells).

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Fluorescence Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating:

    • Seed the cells into black-walled, clear-bottom microplates at an appropriate density to form a confluent monolayer on the day of the assay.

    • Incubate the plates overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid (if required).

    • Remove the growth medium from the cell plates and add the dye loading buffer.

    • Incubate the plates for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

  • Assay Protocol (Antagonist Mode):

    • Prepare serial dilutions of terazosin in the assay buffer.

    • Add the terazosin dilutions to the dye-loaded cell plate and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Prepare the agonist solution at a concentration that will elicit a submaximal response (e.g., EC₈₀).

    • Place the cell plate into the FLIPR instrument.

    • Initiate the assay, which involves adding the agonist to the wells and immediately measuring the fluorescence signal over time.

  • Data Analysis (Schild Analysis):

    • Determine the concentration-response curve for the agonist in the absence and presence of different concentrations of terazosin.

    • Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist alone).

    • Construct a Schild plot by plotting log(dose ratio - 1) against the log of the molar concentration of terazosin.

    • The pA₂ value, a measure of the antagonist's potency, is the x-intercept of the Schild plot. A slope of 1 is indicative of competitive antagonism.

Experimental Workflow for FLIPR Calcium Mobilization Assay

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Plate Cells (α1A, α1B, or α1D) Dye Load with Calcium Dye Cells->Dye Antagonist Add Terazosin (Varying Conc.) Dye->Antagonist Agonist Add Agonist (Fixed Conc.) Antagonist->Agonist FLIPR_Read Measure Fluorescence (FLIPR) Agonist->FLIPR_Read Data_Analysis Schild Analysis (pA2) FLIPR_Read->Data_Analysis

Caption: Workflow for a FLIPR calcium mobilization assay in antagonist mode.

Functional Assay: Inositol (B14025) Phosphate (IP₁) Accumulation

This assay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of the IP₃ signaling cascade, following Gq-coupled receptor activation.

Objective: To determine the functional potency of terazosin by its ability to inhibit agonist-induced IP₁ accumulation.

Materials:

  • Cells: A cell line (e.g., HEK293) stably expressing the individual human α₁ₐ, α₁₈, or α₁₝ adrenoceptor subtype.

  • Agonist: A suitable α₁-adrenoceptor agonist (e.g., phenylephrine).

  • Antagonist: this compound.

  • IP-One HTRF® Assay Kit: Contains IP₁-d2 conjugate, anti-IP₁ cryptate, and lysis buffer.

  • Stimulation Buffer: Typically contains LiCl to inhibit the degradation of IP₁.

  • White, low-volume 384-well plates.

  • HTRF®-compatible plate reader.

Procedure:

  • Cell Plating:

    • Seed the cells into the appropriate microplates and culture until they reach the desired confluency.

  • Antagonist and Agonist Addition:

    • Add varying concentrations of terazosin to the cells, followed by a fixed concentration of the agonist.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP₁ accumulation.

  • Lysis and Detection:

    • Add the HTRF® detection reagents (IP₁-d2 and anti-IP₁ cryptate) in the lysis buffer to each well.

    • Incubate at room temperature for 60 minutes.

  • Measurement:

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio and determine the inhibition of the agonist-induced IP₁ accumulation by terazosin.

    • Plot the percentage of inhibition against the logarithm of the terazosin concentration to determine the IC₅₀.

    • The functional antagonist potency can be further characterized using the Schild analysis as described for the calcium mobilization assay.

Alpha-1 Adrenoceptor Signaling Pathways

All three α₁-adrenoceptor subtypes primarily couple to the Gq/11 family of G-proteins, initiating a canonical signaling cascade that leads to an increase in intracellular calcium. However, there are also subtype-specific differences in their downstream signaling, particularly in the activation of mitogen-activated protein kinase (MAPK) pathways.

Canonical Gq Signaling Pathway (Common to α₁ₐ, α₁₈, and α₁₝)

Upon agonist binding, the α₁-adrenoceptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Canonical Gq Signaling Pathway

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist a1AR α1-Adrenoceptor Agonist->a1AR Gq Gq Protein a1AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response PKC->Response phosphorylates targets Ca_release Ca²⁺ Release Ca_release->PKC activates Ca_store Ca²⁺ Store IP3R->Ca_store opens Ca_store->Ca_release

Caption: The canonical Gq-coupled signaling pathway for α₁-adrenoceptors.

Subtype-Specific MAPK Signaling Pathways

In addition to the canonical Gq pathway, α₁-adrenoceptors can activate MAPK signaling cascades, which are involved in regulating cell growth, proliferation, and differentiation. There is evidence for differential activation of these pathways by the three subtypes.

  • α₁ₐ-Adrenoceptor: Activates all three major MAPK pathways: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK.[3][4]

  • α₁₈-Adrenoceptor: Primarily activates the ERK and p38 MAPK pathways.[3][4]

  • α₁₝-Adrenoceptor: Predominantly signals through the ERK pathway.[3][4]

Differential MAPK Activation by α₁-Adrenoceptor Subtypes

MAPK_Signaling cluster_receptors α1-Adrenoceptor Subtypes cluster_mapks MAPK Pathways cluster_responses Cellular Responses a1A α1A ERK ERK a1A->ERK JNK JNK a1A->JNK p38 p38 a1A->p38 a1B α1B a1B->ERK a1B->p38 a1D α1D a1D->ERK Growth Growth ERK->Growth Proliferation Proliferation JNK->Proliferation Differentiation Differentiation p38->Differentiation

Caption: Differential activation of MAPK pathways by α₁-adrenoceptor subtypes.

Conclusion

This compound is a potent, non-selective antagonist of α₁-adrenoceptors, exhibiting high affinity for the α₁ₐ, α₁₈, and α₁₝ subtypes. Its pharmacological effects are mediated through the blockade of the canonical Gq/11-PLC signaling pathway and potentially other subtype-specific downstream cascades. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of the selectivity profiles of α₁-adrenoceptor antagonists. A thorough understanding of these profiles is crucial for the development of novel therapeutics with improved efficacy and reduced side-effect profiles.

References

The Pharmacokinetic and Pharmacodynamic Profile of Terazosin Hydrochloride in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin (B121538) hydrochloride, a quinazoline (B50416) derivative, is a selective alpha-1 adrenoceptor antagonist.[1] It is widely recognized for its clinical efficacy in the management of benign prostatic hyperplasia (BPH) and hypertension.[2] The therapeutic effects of terazosin are primarily attributed to its ability to relax smooth muscle in the prostate, bladder neck, and blood vessels.[3] Recent preclinical investigations have unveiled a novel mechanism of action involving the activation of phosphoglycerate kinase 1 (PGK1), suggesting potential neuroprotective applications.[4][5][6] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of terazosin hydrochloride in various preclinical models, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of terazosin has been characterized in several preclinical species, including rats and dogs. These studies reveal important parameters regarding its absorption, distribution, metabolism, and excretion (ADME).

Data Presentation: Pharmacokinetic Parameters of Terazosin

The following tables summarize key pharmacokinetic parameters of terazosin observed in preclinical models.

Table 1: Pharmacokinetic Parameters of Terazosin in Rats

ParameterRoute of AdministrationDose (mg/kg)ValueReference
AUC (μg·min/mL) Intravenous51130 ± 191[7]
Oral51340 ± 316[7]
Cmax (ng/mL) Oral51340 ± 316[7]
Tmax (min) Oral530[7]
t½ (min) Intravenous5108 ± 17.4[7]
Oral5147 ± 25.2[7]
CL (mL/min/kg) Intravenous54.50 ± 0.72[7]
Vss (L/kg) Intravenous50.58 ± 0.08[7]
F (%) Oral5119 ± 28.0[7]

Table 2: Pharmacokinetic Parameters of Terazosin in Dogs

ParameterRoute of AdministrationDose (mg/kg)ValueReference
Cmax (μg/mL) Oral20 (total dose)1.15[8]
Tmax (h) Oral20 (total dose)0.75[8]
t½ (h) Oral20 (total dose)12.6[8]
AUC₀-inf (μg·h/mL) Oral20 (total dose)10.66[8]
Experimental Protocols
  • Animal Model: Male Sprague-Dawley rats.[7]

  • Drug Administration:

    • Intravenous (IV): A single dose of 5 mg/kg of terazosin was administered via the jugular vein.[7]

    • Oral (PO): A single dose of 5 mg/kg of terazosin was administered by oral gavage.[7]

  • Blood Sampling: Blood samples were collected from the carotid artery at various time points post-administration.[7]

  • Analytical Method: Plasma concentrations of terazosin were determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.[7][9] The mobile phase typically consists of a mixture of acetonitrile, water, and acetic acid, with a C18 column used for separation.[10][11]

  • Animal Model: Male beagle dogs.[12]

  • Drug Administration: Single oral doses of 0.1, 0.3, and 1 mg/kg of terazosin were administered.[12] In another study, a total oral dose of 20 mg was given to mixed-race local stray dogs.[8]

  • Blood Sampling: Blood samples were collected at predetermined time intervals after dosing.[8]

  • Analytical Method: Plasma concentrations were quantified using an appropriate analytical method, such as HPLC.[12]

Pharmacodynamics

The pharmacodynamic effects of terazosin are multifaceted, encompassing its well-established role in alpha-1 adrenoceptor blockade and its more recently discovered impact on cellular bioenergetics through PGK1 activation.

Alpha-1 Adrenoceptor Blockade

Terazosin's primary mechanism of action involves the selective blockade of alpha-1 adrenergic receptors, leading to smooth muscle relaxation in the vasculature and the lower urinary tract.[1][3]

Table 3: Dose-Response of Terazosin on Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Dose (mg/kg, oral)Reduction in Blood PressureReference
0.1 - 3.0Dose-dependent decrease in blood pressure[1]
0.5 (SC, twice daily)Significant reduction in systolic and mean arterial pressure in adult SHR after preweanling administration[13]

Table 4: Effect of Terazosin on Intraurethral Pressure (IUP) and Mean Arterial Pressure (MAP) in Conscious Dogs

ParameterValueReference
IUP IC₅₀ 48.6 ng/mL[12]
MAP IC₅₀ 12.2 ng/mL[12]
  • Blood Pressure Measurement in Rats:

    • Animal Model: Spontaneously Hypertensive Rats (SHR).[1]

    • Procedure: Terazosin was administered orally at doses ranging from 0.1 to 3.0 mg/kg. Blood pressure was measured indirectly, and the dose-dependent hypotensive effect was evaluated.[1]

  • Intraurethral Pressure Measurement in Dogs:

    • Animal Model: Conscious male beagle dogs.[12]

    • Procedure: Phenylephrine was used to induce increases in intraurethral pressure (IUP) and mean arterial pressure (MAP). The ability of single and repeated oral doses of terazosin (0.1, 0.3, and 1 mg/kg) to antagonize these responses was measured. The plasma concentrations of terazosin were correlated with the blockade effects to determine IC₅₀ values.[12]

Phosphoglycerate Kinase 1 (PGK1) Activation and Neuroprotection

Recent groundbreaking research has identified a novel target for terazosin: the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[4][5][6] Terazosin has been shown to bind to and activate PGK1, leading to increased ATP production.[14][15] This enhancement of cellular energy metabolism is believed to underlie the neuroprotective effects observed in preclinical models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).[4][5][6]

  • Neuroprotection Studies in Parkinson's Disease Models:

    • Animal Models: MPTP-induced mouse model and 6-OHDA-induced rat model of Parkinson's disease.[4][6]

    • Procedure: Animals were treated with terazosin, and the neuroprotective effects were assessed by measuring the survival of dopaminergic neurons, levels of ATP and pyruvate (B1213749) in the brain, and behavioral outcomes.[4]

  • In Vitro PGK1 Activity Assay:

    • Method: The enzymatic activity of purified PGK1 can be measured in the presence of varying concentrations of terazosin. The production of ATP is quantified to determine the agonistic effect of terazosin on PGK1.[16]

Signaling Pathways and Experimental Workflows

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of terazosin and a typical experimental workflow for its preclinical evaluation.

Terazosin_Alpha1_Blockade cluster_pre Presynaptic Neuron cluster_post Postsynaptic Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks

Caption: Alpha-1 Adrenoceptor Blockade by Terazosin.

Terazosin_PGK1_Activation cluster_glycolysis Glycolysis cluster_pgk1 PGK1-Mediated ATP Production Glucose Glucose G3P Glyceraldehyde-3-phosphate Glucose->G3P ... BPG 1,3-Bisphosphoglycerate G3P->BPG ... PGK1 Phosphoglycerate Kinase 1 (PGK1) BPG->PGK1 PG3 3-Phosphoglycerate Pyruvate Pyruvate PG3->Pyruvate ... PGK1->PG3 ATP ATP PGK1->ATP ADP ADP ADP->PGK1 Neuroprotection Neuroprotection ATP->Neuroprotection Promotes Terazosin Terazosin Terazosin->PGK1 Activates

Caption: Terazosin-Mediated PGK1 Activation Pathway.

Preclinical_Workflow cluster_pk Pharmacokinetic Studies cluster_pd Pharmacodynamic Studies Animal_Model_PK Select Animal Model (e.g., Rat, Dog) Dosing_PK Administer Terazosin (IV and/or Oral) Animal_Model_PK->Dosing_PK Sampling_PK Collect Blood Samples at Timed Intervals Dosing_PK->Sampling_PK Analysis_PK Quantify Plasma Concentration (e.g., HPLC) Sampling_PK->Analysis_PK Modeling_PK Calculate PK Parameters (Cmax, Tmax, AUC, etc.) Analysis_PK->Modeling_PK Animal_Model_PD Select Animal Model (e.g., SHR, Beagle) Dosing_PD Administer Terazosin (Dose-Response) Animal_Model_PD->Dosing_PD Measurement_PD Measure Biomarkers (Blood Pressure, IUP, ATP levels) Dosing_PD->Measurement_PD Modeling_PD Determine PD Parameters (IC50, Emax) Measurement_PD->Modeling_PD

Caption: General Preclinical Evaluation Workflow.

Conclusion

The preclinical data for terazosin hydrochloride demonstrate a predictable pharmacokinetic profile and a dual mechanism of pharmacodynamic action. Its well-established alpha-1 adrenoceptor antagonism provides a solid foundation for its use in urological and cardiovascular indications. The more recent discovery of its ability to activate PGK1 and confer neuroprotection opens up exciting new avenues for its therapeutic application in neurodegenerative disorders. This guide provides a comprehensive summary of the existing preclinical data to aid researchers and drug development professionals in the continued exploration of this multifaceted compound. Further studies are warranted to fully elucidate the dose-response relationships and long-term effects of PGK1 activation in relevant disease models.

References

A Technical Guide to the In Vitro and In Vivo Effects of Terazosin Hydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin (B121538) hydrochloride dihydrate, a quinazoline-based compound, is a selective alpha-1 adrenergic receptor antagonist widely prescribed for benign prostatic hyperplasia (BPH) and hypertension. Its therapeutic effects are primarily attributed to the relaxation of smooth muscle in the prostate and vasculature. However, extensive research has revealed a dual mechanism of action: a well-defined in vivo hemodynamic and urological effect mediated by alpha-1 adrenoceptor blockade, and a significant in vitro and in vivo pro-apoptotic effect in prostate cells that is independent of this blockade. This technical guide provides an in-depth comparison of the in vitro and in vivo pharmacological profiles of Terazosin, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways and experimental workflows.

Core Mechanisms of Action

Terazosin's pharmacological activity is rooted in two distinct molecular pathways. The primary and most well-known is its competitive antagonism of alpha-1 adrenergic receptors. A secondary, yet clinically significant, mechanism involves the induction of apoptosis in prostate cells, an effect attributed to its quinazoline (B50416) chemical structure.

Alpha-1 Adrenergic Receptor Blockade

In vivo, Terazosin selectively and competitively inhibits postsynaptic alpha-1 adrenergic receptors.[1] This prevents the binding of norepinephrine, leading to the relaxation of smooth muscle. In vascular tissue, this results in vasodilation, reduced peripheral resistance, and a decrease in blood pressure.[2][3] In the lower urinary tract, it relaxes the smooth muscle of the bladder neck and prostate, alleviating urinary obstruction associated with BPH.[2]

G cluster_0 Alpha-1 Adrenergic Signaling Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Receptor (Gq-coupled) Norepinephrine->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Terazosin Terazosin Terazosin->Alpha1_Receptor BLOCKS G cluster_1 Alpha-1 Independent Apoptotic Pathway Terazosin Terazosin (Quinazoline Structure) Proteasome Proteasome Activity Terazosin->Proteasome Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Terazosin->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Terazosin->Bax Up-regulates p27 p27KIP1 Terazosin->p27 Up-regulates Proteasome->p27 Caspase Caspase Cascade Activation Bcl2->Caspase Bax->Caspase Apoptosis Apoptosis p27->Apoptosis Caspase->Apoptosis G cluster_0 In Vitro Experimental Workflow A 1. Preparation (e.g., Tissue Homogenization, Cell Culture) B 2. Incubation (Drug + Radioligand, Drug + Cells, Drug + Tissue) A->B C 3. Separation/Termination (e.g., Filtration, Cell Lysis) B->C D 4. Quantification (e.g., Scintillation Counting, Spectrophotometry, Force Transducer Reading) C->D E 5. Data Analysis (IC₅₀/Ki Calculation, Viability %, Contraction Response) D->E G cluster_0 In Vitro Discovery & Assays cluster_1 In Vivo Outcomes A Receptor Binding Assays (High Alpha-1 Affinity) D Pharmacodynamic Effect (BP Lowering, Improved Urine Flow) A->D Predicts Primary Mechanism B Cell Culture Assays (Apoptosis Induction) E Long-Term Therapeutic Effect (Prostate Size Reduction) B->E Explains Secondary Mechanism C Pharmaceutical Assays (Dissolution, Permeability) F Pharmacokinetic Profile (Bioavailability, Half-life) C->F Predicts Performance

References

The Polymorphic Landscape of Terazosin Hydrochloride: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Terazosin (B121538) hydrochloride, a quinazoline-derivative and selective alpha-1 adrenergic receptor antagonist, is a widely utilized pharmaceutical agent for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] Its therapeutic efficacy is intrinsically linked to its solid-state properties, which are governed by the phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the different polymorphic and solvated forms of Terazosin hydrochloride, offering a valuable resource for researchers and professionals in drug development.

Unveiling the Different Forms of Terazosin Hydrochloride

Terazosin hydrochloride is known to exist in several crystalline forms, including four non-solvated polymorphs (Form I, Form II, Form III, and Form IV), a methanol (B129727) solvate, a monohydrate, and a dihydrate.[3][4] The existence of these different forms, each with unique physicochemical properties, underscores the importance of polymorphic screening in drug development to ensure the selection of the most stable and bioavailable form.

The initial synthesis of Terazosin, as described in U.S. Patent No. 4,026,894, yielded what is now referred to as Form I.[5][6] Subsequent research led to the discovery of other forms, including the dihydrate, which was found to have enhanced stability, and Form II, which demonstrated unexpectedly uniform bioavailability.[5] A novel polymorph, designated as Form IV, was later identified as a monohydrate and praised for its superior water solubility and stability against moisture.[5]

Comparative Physicochemical Properties

The various forms of Terazosin hydrochloride exhibit distinct physical properties. A summary of key quantitative data is presented below to facilitate comparison.

FormMelting Point (°C)Key Characterization Data
Form I -The originally synthesized non-solvated crystalline polymorph.[5][6]
Form II -Anhydrous non-solvated crystalline polymorph with uniform bioavailability.[5] The absence of a peak around 939 cm⁻¹ in the FTIR spectrum indicates the absence of Form II.[7]
Form III -A non-solvated crystalline polymorph.[5]
Form IV (Monohydrate) 266Characterized by powder X-ray diffraction, ¹³C NMR, FTIR, and DSC thermograms.[5] The DSC thermogram shows a significant endotherm peak at 138.0°C due to the loss of a water molecule and a smaller exotherm peak at 168.7°C indicating a phase transition.[6]
Dihydrate -A stable form suitable for parenteral administration.[5]
Methanolate -An intermediate that can be converted to non-solvated crystalline polymorphs.[5]

Synthesis and Experimental Protocols

The synthesis of Terazosin and its various polymorphic forms involves the reaction of key intermediates, primarily 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) and N-(2-tetrahydrofuroyl)piperazine.[8] The specific crystalline form obtained is highly dependent on the solvent system and reaction conditions employed.

General Synthesis of Terazosin

A common synthetic route involves the direct alkylation of 1-(2-tetrahydrofuroyl)piperazine with 2-chloro-6,7-dimethoxyquinazolin-4-amine in a suitable solvent.[8]

Preparation of Terazosin Hydrochloride Dihydrate (One-Step Process)

This method provides a high-yield, one-step process for preparing this compound.

Protocol:

  • To a solution of n-butanol (316 ml) and water (24 ml), add N-(2-tetrahydrofuroyl)piperazine (20 g) and 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g) while stirring.

  • Heat the reaction mixture to reflux and maintain for approximately 9 hours.

  • Cool the mixture to room temperature and continue stirring for 10-12 hours.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with n-butanol.

  • Dry the product in vacuo at 40-50°C to yield this compound.

Preparation of Terazosin Hydrochloride Monohydrate (Form IV) from Anhydrous Terazosin HCl

This protocol describes the conversion of anhydrous Terazosin HCl to the monohydrate Form IV.[5][6]

Protocol:

  • Add 2.002 g (0.0047 mol) of anhydrous Terazosin HCl to 1.0 mL of deionized water and stir for about 10 minutes at room temperature until most of the solid dissolves.

  • Add 40 ml of methanol and 50 mL of acetone (B3395972) to the solution and stir for 15 minutes at room temperature.

  • Cool the mixture to 5-10°C using an ice water bath.

  • Filter the solid and dry at 60°C for 4 hours under vacuum.

  • The resulting product is Terazosin hydrochloride monohydrate (Form IV).

Mechanism of Action: Signaling Pathway

Terazosin hydrochloride exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors.[9][10] This blockade prevents norepinephrine (B1679862) from binding to these receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[9] In hypertension, this results in vasodilation and a decrease in blood pressure.[9] In BPH, the relaxation of smooth muscle in the prostate and bladder neck alleviates urinary obstruction.[9][10]

Terazosin_Mechanism_of_Action cluster_postsynaptic Postsynaptic Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds G_Protein Gq Protein Alpha1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks Polymorph_Characterization_Workflow Start Synthesized Terazosin HCl Sample DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA PXRD Powder X-Ray Diffraction (PXRD) Start->PXRD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Start->FTIR NMR Solid-State NMR Spectroscopy Start->NMR Microscopy Hot-Stage Microscopy Start->Microscopy Data_Analysis Data Analysis and Form Identification DSC->Data_Analysis TGA->Data_Analysis PXRD->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis Microscopy->Data_Analysis End Identified Polymorphic Form Data_Analysis->End

References

An In-depth Technical Guide to Terazosin Hydrochloride Dihydrate: Molecular Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physical properties of terazosin (B121538) hydrochloride dihydrate. It includes detailed methodologies for its characterization, focusing on the determination of its molecular weight and formula, alongside an exploration of its primary signaling pathway. This document is intended to serve as a valuable resource for professionals in the fields of pharmaceutical research and drug development.

Core Molecular and Physical Data

Terazosin hydrochloride dihydrate is a quinazoline (B50416) derivative recognized for its therapeutic applications. A summary of its key quantitative data is presented below for straightforward reference and comparison.

PropertyValueReference
Molecular Formula C₁₉H₂₅N₅O₄ · HCl · 2H₂O[1][2]
Molecular Weight 459.92 g/mol [2][3][4][5]
CAS Number 70024-40-7[1][3]
Appearance White to off-white or slightly yellow crystalline powder[3][6][7]
Melting Point 271-274°C[1][7]
Solubility Sparingly soluble in water, slightly soluble in methanol (B129727), and very slightly soluble in ethanol.[6][7]

Mechanism of Action: α1-Adrenoceptor Antagonism

Terazosin functions as a selective antagonist of α1-adrenergic receptors (α1-adrenoceptors). These receptors are integral components of the sympathetic nervous system and are found in the smooth muscle of various tissues, including blood vessels and the prostate gland.

The primary mechanism of action involves the competitive inhibition of norepinephrine (B1679862) binding to these α1-adrenoceptors. This blockade prevents the downstream signaling cascade that would typically lead to smooth muscle contraction. The resulting relaxation of smooth muscle in the vasculature leads to vasodilation and a decrease in peripheral resistance, which is the basis for its use in treating hypertension. In the context of benign prostatic hyperplasia (BPH), the relaxation of smooth muscle in the prostate and bladder neck reduces urinary obstruction and improves urine flow.

Terazosin_Signaling_Pathway cluster_neuron Sympathetic Neuron cluster_smooth_muscle Smooth Muscle Cell Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenoceptor Norepinephrine->Alpha1_Receptor Binds to PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to PKC->Contraction Contributes to Relaxation Smooth Muscle Relaxation Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks

Figure 1: Signaling pathway of α1-adrenoceptor activation and its inhibition by terazosin.

Experimental Protocols for Characterization

The following section outlines detailed methodologies for the key experiments required for the comprehensive characterization of this compound.

Molecular Weight and Formula Determination by Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile (B52724).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is used.

  • Analysis:

    • The sample solution is introduced into the ESI source, where the analyte molecules are ionized.

    • The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

    • The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

  • Data Interpretation:

    • The molecular weight is determined from the m/z of the most abundant isotopic peak of the protonated molecule.

    • The high-resolution data allows for the calculation of the elemental formula, which is then compared to the theoretical formula of C₁₉H₂₅N₅O₄ to confirm the identity of the compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample and to identify and quantify any impurities.

Methodology:

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reverse-phase C18 column is typically employed.

  • Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation of the main peak from any impurity peaks.

  • Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a compatible solvent.

  • Analysis:

    • A specific volume of the sample solution is injected into the HPLC system.

    • The chromatogram is recorded by monitoring the UV absorbance at a wavelength where terazosin has strong absorption.

  • Data Analysis:

    • The purity of the sample is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

    • Impurities are identified by their retention times and can be quantified relative to the main peak.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of terazosin.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Analysis:

    • ¹H NMR and ¹³C NMR spectra are acquired.

    • Additional 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the assignment of protons and carbons and to confirm the connectivity of the molecule.

  • Data Interpretation:

    • The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum are analyzed to identify the different types of protons and their neighboring atoms.

    • The chemical shifts in the ¹³C NMR spectrum are used to identify the different types of carbon atoms.

    • The combined data from all NMR experiments are used to confirm that the observed spectra are consistent with the known chemical structure of terazosin.

Experimental Workflow for Drug Characterization

The characterization of a known pharmaceutical compound like this compound follows a structured workflow to ensure its identity, purity, and quality.

Experimental_Workflow cluster_start Initial Assessment cluster_analysis Analytical Characterization cluster_final Final Evaluation and Reporting Start Receipt of Terazosin HCl Dihydrate Sample Physical_Char Physical Characterization (Appearance, Color) Start->Physical_Char Solubility Solubility Testing Physical_Char->Solubility HPLC Purity Analysis (HPLC) Solubility->HPLC Mass_Spec Molecular Weight and Formula Confirmation (MS) HPLC->Mass_Spec NMR Structural Elucidation (NMR) Mass_Spec->NMR Data_Review Data Review and Comparison to Specifications NMR->Data_Review Report Issuance of Certificate of Analysis Data_Review->Report

References

Methodological & Application

Application Notes and Protocols for Terazosin Hydrochloride Dihydrate in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin (B121538), a quinazoline-derivative and selective alpha-1 adrenoceptor antagonist, is primarily utilized for the treatment of benign prostatic hyperplasia (BPH) and hypertension. Emerging in vitro research has unveiled its potential as an anti-neoplastic agent, particularly in prostate cancer. Terazosin hydrochloride dihydrate has been demonstrated to inhibit cell viability, induce apoptosis, and cause cell cycle arrest in various cancer cell lines. These effects are notably independent of its alpha-1 adrenoceptor antagonist activity and are not reliant on the p53 or retinoblastoma (Rb) tumor suppressor pathways.[1][2] This document provides detailed protocols for key in vitro assays to evaluate the efficacy of terazosin and summarizes the available quantitative data on its effects on prostate cancer cell lines.

Data Presentation

The following tables summarize the quantitative effects of this compound on the human prostate cancer cell lines PC-3 and DU145.

Cell LineAssayParameterValueReference
PC-3Cell ViabilityIC50~130 µM[3]
PC-3Cell ViabilityIC50>100 µM[4]

Table 1: Cell Viability (IC50 Values) . Summary of the half-maximal inhibitory concentration (IC50) of terazosin in the PC-3 prostate cancer cell line.

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
PC-3Control (0 µM Terazosin)54.86Not ReportedNot Reported[3]
PC-3300 µM Terazosin (24h)74.72Not ReportedNot Reported[3]
DU145TerazosinG1 Phase ArrestNot ReportedNot Reported[1][5][6]

Table 2: Cell Cycle Analysis . Effect of terazosin on the distribution of cells in different phases of the cell cycle.

Cell LineTreatmentApoptotic Cells (%)MethodReference
PC-3300 µM Terazosin (36h)Significant IncreaseAnnexin V-FITC/PI Staining[3]
DU145TerazosinApoptosis InductionNot Specified[1][5]

Table 3: Apoptosis Assay . Data on the induction of apoptosis by terazosin in prostate cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of terazosin on the viability of prostate cancer cells (PC-3 and DU145).

Materials:

  • This compound

  • Prostate cancer cell lines (PC-3, DU145)

  • Complete culture medium (e.g., F-12K for PC-3)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 8 x 10³ cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of terazosin (e.g., 0, 25, 50, 100, 200, 300 µM) for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with terazosin.

Materials:

  • This compound

  • Prostate cancer cell lines (PC-3, DU145)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and incubate overnight. Treat the cells with the desired concentration of terazosin (e.g., 300 µM for PC-3) for a specified time (e.g., 36 hours).[3]

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide staining and flow cytometry to analyze the effect of terazosin on cell cycle distribution.

Materials:

  • This compound

  • Prostate cancer cell lines (PC-3, DU145)

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of terazosin (e.g., 0-300 µM for PC-3) for 24 hours.[3]

  • Cell Harvesting: Collect all cells from the wells.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at 4°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI staining solution and incubate for 15 minutes in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for terazosin-induced apoptosis and the general experimental workflows for the described assays.

Terazosin_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation Terazosin Terazosin Cell Prostate Cancer Cell (PC-3, DU145) Terazosin->Cell p27 p27KIP1 (Upregulation) Cell->p27 Bcl2 Bcl-2 (Downregulation) Cell->Bcl2 Bax Bax (Upregulation) Cell->Bax CDK CDK2/Cyclin E p27->CDK G1_Arrest G1 Phase Cell Cycle Arrest CDK->G1_Arrest Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway of terazosin-induced apoptosis.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis v1 Seed Cells (96-well plate) v2 Terazosin Treatment v1->v2 v3 MTT Addition v2->v3 v4 Solubilization v3->v4 v5 Measure Absorbance v4->v5 a1 Seed Cells (6-well plate) a2 Terazosin Treatment a1->a2 a3 Harvest & Wash a2->a3 a4 Annexin V/PI Staining a3->a4 a5 Flow Cytometry a4->a5 c1 Seed Cells (6-well plate) c2 Terazosin Treatment c1->c2 c3 Harvest & Fix c2->c3 c4 PI Staining c3->c4 c5 Flow Cytometry c4->c5

Caption: General experimental workflows for in vitro assays.

References

Application Note & Protocol: A Validated Stability-Indicating HPLC Method for the Quantification of Terazosin Hydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terazosin hydrochloride dihydrate is a selective alpha-1 antagonist used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2] Accurate and reliable quantification of Terazosin in bulk drug and pharmaceutical dosage forms is crucial for quality control and stability testing. This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful HPLC method.

PropertyValueReference
Molecular FormulaC₁₉H₂₅N₅O₄ · HCl · 2H₂O[5]
Molecular Weight459.93 g/mol [5]
Melting Point271-274°C[5]
pKa7.1[6]
UV max (in water)212, 245, 330 nm[6]
Solubility (at 25°C)Soluble in water and methanol (B129727). Sparingly soluble in ethanol.[5][6][7]

Optimized Chromatographic Conditions

Based on a review of existing methods and the physicochemical properties of Terazosin, the following chromatographic conditions were optimized for the quantification of this compound. A C18 column is commonly used for the separation of Terazosin.[8][9] The mobile phase composition is selected to achieve good resolution and peak shape. A detection wavelength of 245 nm is chosen as it is one of the UV maxima for Terazosin, providing good sensitivity.[6][9]

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC) system with UV detector
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Water : Triethylamine (pH adjusted to 6.4 with orthophosphoric acid)
Flow Rate1.0 mL/min
Injection Volume20 µL
Detection Wavelength245 nm
Column TemperatureAmbient
Run TimeApproximately 10 minutes

Experimental Protocols

1. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound working standard into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate to dissolve. Dilute to the mark with methanol and mix well.

  • Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 10-100 µg/mL by diluting with the mobile phase.[8]

  • Sample Preparation (for Tablet Dosage Form): Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Terazosin to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

2. Method Validation Protocol

The developed HPLC method was validated according to ICH guidelines for the following parameters:[3][4][10]

  • System Suitability: The system suitability was evaluated by injecting six replicate injections of the 50 µg/mL standard solution. The acceptance criteria are a relative standard deviation (RSD) of not more than 2.0% for the peak area and retention time, a theoretical plate count of not less than 2000, and a tailing factor of not more than 2.0.

  • Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[11][12] Terazosin standard solutions were subjected to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.[9]

    • Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.[9]

    • Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.[9]

    • Thermal Degradation: Drug substance exposed to 105°C for 24 hours.[11]

    • Photolytic Degradation: Drug solution exposed to UV light (254 nm) for 24 hours.[11] The stressed samples were then analyzed by the proposed HPLC method to check for any interference from degradation products at the retention time of Terazosin. The main degradation pathways for Terazosin include hydrolysis of the amide bond, hydroxylation, and carbonylation.[13]

  • Linearity: The linearity of the method was established by constructing a calibration curve by plotting the peak area against the concentration of Terazosin over the range of 10-100 µg/mL.[8] The correlation coefficient (r²) should be not less than 0.999.

  • Accuracy (% Recovery): The accuracy of the method was determined by the standard addition method. A known amount of standard drug was added to the pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%). The recovery of the added standard was then calculated. The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day Precision): The repeatability was evaluated by analyzing six replicate injections of the 50 µg/mL standard solution on the same day. The RSD of the peak areas should be not more than 2.0%.

    • Intermediate Precision (Inter-day Precision): The intermediate precision was assessed by analyzing the same standard solution on three different days. The RSD of the peak areas should be not more than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[10]

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and detection wavelength (±2 nm). The system suitability parameters were checked after each variation.

Quantitative Data Summary

The following tables summarize the expected results from the method validation experiments.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Retention Time (min)RSD ≤ 2.0%< 1.0%
Peak AreaRSD ≤ 2.0%< 1.5%
Tailing Factor≤ 2.0< 1.5
Theoretical Plates≥ 2000> 3000

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
10[Value]
20[Value]
40[Value]
60[Value]
80[Value]
100[Value]
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (% Recovery) Data

LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%40[Value][Value]\multirow{3}{*}{98.0 - 102.0%}
100%50[Value][Value]
120%60[Value][Value]

Table 4: Precision Data

Precision% RSD of Peak Area (n=6)
Repeatability (Intra-day)≤ 2.0%
Intermediate Precision (Inter-day)≤ 2.0%

Table 5: LOD and LOQ Data

ParameterResult (µg/mL)
Limit of Detection (LOD)[Value]
Limit of Quantification (LOQ)[Value]

Table 6: Robustness Data

Parameter Varied% RSD of Peak Area
Flow Rate (+0.1 mL/min)< 2.0%
Flow Rate (-0.1 mL/min)< 2.0%
Mobile Phase Organic Content (+2%)< 2.0%
Mobile Phase Organic Content (-2%)< 2.0%
Wavelength (+2 nm)< 2.0%
Wavelength (-2 nm)< 2.0%

Visualizations

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Literature Review & Physicochemical Properties B Selection of Initial Chromatographic Conditions A->B C Optimization of Mobile Phase, Column, and Detector B->C D System Suitability Testing C->D E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K Routine Analysis of Terazosin Samples J->K L Stability Studies J->L

Caption: Workflow for HPLC Method Development and Validation.

Forced_Degradation_Pathway cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1 N HCl, 80°C) Terazosin Terazosin Hydrochloride Dihydrate Acid->Terazosin Base Base Hydrolysis (0.1 N NaOH, 80°C) Base->Terazosin Oxidation Oxidative (30% H2O2, RT) Oxidation->Terazosin Thermal Thermal (105°C) Thermal->Terazosin Photo Photolytic (UV Light) Photo->Terazosin Degradation_Products Degradation Products (e.g., Hydrolyzed Amide, Hydroxylated Species) Terazosin->Degradation_Products Degradation

Caption: Forced Degradation Stress Conditions for Terazosin.

References

Application Notes and Protocols: Terazosin Hydrochloride Dihydrate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Terazosin (B121538) hydrochloride dihydrate in preclinical animal models.

Introduction and Mechanism of Action

Terazosin is a selective, long-acting alpha-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of norepinephrine (B1679862) on the smooth muscle of blood vessels and the prostate gland.[2][3] This blockade leads to two main physiological outcomes:

  • Vasodilation: By relaxing the smooth muscle in veins and arteries, Terazosin reduces peripheral vascular resistance, leading to a decrease in blood pressure.[4][5][6]

  • Urinary Tract Relaxation: It relaxes the smooth muscle in the prostate and bladder neck, which alleviates urinary obstruction and improves urine flow in models of benign prostatic hyperplasia (BPH).[2]

Beyond its alpha-1 blocking activity, Terazosin, as a quinazoline-based antagonist, has also been shown to induce apoptosis (programmed cell death) in prostate epithelial and smooth muscle cells.[7][8][9][10] This effect is independent of its adrenoceptor blockade and may contribute to its long-term efficacy in BPH models.[7][10]

Dosage and Administration Data in Animal Models

The administration of Terazosin in animal models varies significantly by species, research objective, and route. The following tables summarize dosages reported in peer-reviewed literature.

Table 1: Terazosin Dosage and Administration in Rats

Study TypeStrainDosageAdministration Route & FrequencyKey Findings & Notes
AntihypertensiveSpontaneously Hypertensive Rats (SHR)0.1 - 3.0 mg/kgOral (p.o.), dailyLowered blood pressure without increasing heart rate. Showed a gradual onset and linear dose-response.[4]
Developmental HypertensionSHR & Wistar-Kyoto (WKY) Pups0.5 mg/kgSubcutaneous (SC), twice daily for 21 daysReduced adult blood pressure in SHR when administered during the preweanling period.[11]
Pharmacokinetic InteractionSprague-Dawley5 mg/kgIntravenous (i.v.) or Oral (p.o.), single doseStudied in conjunction with another compound to evaluate metabolic interactions.[12]
Apoptosis InductionWistar1.2 mg/kgOral (p.o.), every second day for 120 daysInduced expression of caspase-3, an apoptosis marker, in the ventral prostate.[13]
Chronic Toxicity / OncogenicityNot Specified8, 40, and 250 mg/kg/dayIn feed, for 2 yearsHigh dose (250 mg/kg) was associated with an increase in benign adrenal medullary tumors in males.[5]
Fertility StudyNot Specified8, 30, and 120 mg/kg/dayOral (p.o.)Doses of 30 mg/kg and higher were associated with failure to sire a litter in some male rats.[14]
Acute Toxicity (LD50)Not Specified255 - 270 mg/kgIntravenous (i.v.)N/A
Acute Toxicity (LD50)Not Specified5,500 - 6,000 mg/kgOral (p.o.)High efficacy/safety ratio noted.[4]

Table 2: Terazosin Dosage and Administration in Mice

Study TypeStrainDosageAdministration Route & FrequencyKey Findings & Notes
Chronic Toxicity / OncogenicityNot Specified32 mg/kg/dayIn feed, for 2 yearsFound to be non-oncogenic at the maximum tolerated dose.[5]

Table 3: Terazosin Dosage and Administration in Dogs

Study TypeStrainDosageAdministration Route & FrequencyKey Findings & Notes
Pharmacokinetic / PharmacodynamicBeagle0.1, 0.3, and 1 mg/kgOral (p.o.), single and repeated daily dosesProduced dose-dependent antagonism of phenylephrine-induced increases in intraurethral and mean arterial pressure.[15]
PharmacokineticMixed-Race Stray20 mg total dose (for 8-12 kg dogs)Oral (p.o.), single doseCmax of 1.15 µg/mL was reached at 0.75 hours; elimination half-life was 12.6 hours.[16]
Hypotensive EffectNot SpecifiedNot specifiedIntravenous (i.v.)Lowered blood pressure primarily by decreasing peripheral vascular resistance.[4]

Experimental Protocols

The following are generalized protocols. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC). [17]

3.1 Protocol for Preparation of Terazosin Hydrochloride Dihydrate for Administration

Terazosin hydrochloride is freely soluble in water and isotonic saline.[18] When using non-pharmaceutical grade compounds, researchers must ensure the final preparation is sterile, physiologically compatible, and stable.[19][20][21][22]

Materials:

  • This compound powder (analytical grade or highest purity available)

  • Sterile vehicle (e.g., 0.9% Sodium Chloride Injection, USP; Sterile Water for Injection, USP)

  • Sterile vials, tubes, and syringes

  • 0.22 µm sterile syringe filter

  • Laminar flow hood or sterile workspace

Procedure:

  • Justification: Justify the use of a non-pharmaceutical grade compound in the IACUC protocol. Scientific necessity or the lack of a suitable commercial formulation are common justifications; cost savings alone is not sufficient.[19][22]

  • Calculation: Calculate the required amount of Terazosin powder and vehicle volume to achieve the desired final concentration (e.g., 1 mg/mL).

  • Weighing: Aseptically weigh the Terazosin powder in a sterile container.

  • Dissolution: Within a laminar flow hood, add the sterile vehicle to the powder. Vortex or gently agitate until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile, sealed vial. This is critical for parenteral (injectable) routes.[19]

  • Labeling: Label the final vial clearly with the compound name, concentration, preparation date, and expiration date (use-by date).[22]

  • Storage: Store the solution as recommended for the compound's stability, often protected from light at 2-8°C. Reconstituted agents should generally not be kept for more than 30 days unless stability data indicates otherwise.[19]

3.2 Protocol for Oral Administration in Rodents (Oral Gavage)

Materials:

  • Prepared Terazosin solution

  • Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch for adult rats)

  • Syringe

  • Animal scale

Procedure:

  • Acclimatization: Ensure animals are properly acclimatized to handling and the gavage procedure to minimize stress.

  • Dose Calculation: Weigh the animal immediately before dosing. Calculate the exact volume of the Terazosin solution to administer based on the animal's weight and the target dose (mg/kg).

  • Animal Restraint: Gently but firmly restrain the animal to prevent movement and injury.

  • Gavage: Attach the gavage needle to the syringe containing the calculated dose. Gently insert the tip of the needle into the side of the animal's mouth, pass it over the tongue, and advance it down the esophagus into the stomach.

  • Administration: Once the needle is properly positioned (there should be no resistance), slowly dispense the solution.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any immediate adverse effects.

3.3 General Workflow for a Pharmacokinetic (PK) Study

A typical PK study aims to determine parameters like Cmax (peak concentration), Tmax (time to peak), and half-life (t½).[16][23]

Procedure:

  • Animal Preparation: Acclimatize animals to the housing and handling conditions. For studies requiring serial blood sampling, surgical cannulation (e.g., of the jugular vein) may be performed several days prior to the study.

  • Fasting: Animals are typically fasted overnight before dosing to reduce variability in drug absorption.

  • Pre-Dose Sample: Collect a baseline blood sample (Time 0) immediately before drug administration.

  • Drug Administration: Administer Terazosin via the intended route (e.g., oral gavage or intravenous injection) at a precise, recorded time.

  • Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).[16] The exact time of each collection must be recorded.

  • Sample Processing: Process blood samples (e.g., centrifuge to obtain plasma or serum) and store them at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of Terazosin in the plasma/serum samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters from the concentration-time data.

Signaling Pathways and Experimental Workflows

4.1 Mechanism of Action: Alpha-1 Adrenoceptor Blockade

Terazosin competitively blocks the alpha-1 adrenergic receptor, preventing endogenous catecholamines like norepinephrine from binding and activating downstream signaling pathways that lead to smooth muscle contraction.

G Terazosin Mechanism of Action cluster_0 cluster_1 NE Norepinephrine AR Alpha-1 Adrenergic Receptor NE->AR Binds to Gq Gq Protein Activation AR->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 & DAG Increase PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca SMC Smooth Muscle Contraction Ca->SMC Relax Smooth Muscle Relaxation Terazosin Terazosin Block Terazosin->Block Block->AR  Antagonizes

Caption: Terazosin blocks the alpha-1 adrenoceptor, inhibiting smooth muscle contraction.

4.2 Mechanism of Action: Induction of Apoptosis

In prostate cells, quinazoline-based drugs like Terazosin can induce apoptosis through a pathway that is independent of alpha-1 blockade, potentially involving the transforming growth factor-beta (TGF-β) pathway and disruption of cell adhesion (anoikis).[7][8][9][10]

G Terazosin-Induced Apoptosis in Prostate Cells Terazosin Terazosin (Quinazoline Structure) Unknown α1-Adrenoceptor Independent Mechanism Terazosin->Unknown TGF Deregulation of TGF-β Pathway Unknown->TGF Anoikis Disruption of Cell Adhesion (Anoikis) Unknown->Anoikis Caspase Caspase Cascade Activation TGF->Caspase Anoikis->Caspase Apoptosis Apoptosis of Prostate (Epithelial & Smooth Muscle) Cells Caspase->Apoptosis

Caption: Terazosin induces apoptosis in prostate cells via an alpha-1 independent pathway.

4.3 Experimental Workflow: Pharmacokinetic Study

This diagram outlines the key phases of conducting an in-vivo pharmacokinetic study in an animal model.

G General Workflow for an Animal Pharmacokinetic Study A Phase 1: Pre-Study - IACUC Protocol Approval - Animal Acclimatization - (Optional) Surgical Cannulation B Phase 2: Dosing Day - Fasting & Pre-dose Weight - Time 0 Blood Sample - Terazosin Administration A->B Proceed to Dosing C Phase 3: Sampling - Serial Blood Collection at Timed Intervals B->C Begin D Phase 4: Sample Processing - Plasma/Serum Separation - Storage at -80°C C->D Process Samples E Phase 5: Analysis - Bioanalysis (e.g., LC-MS/MS) - PK Parameter Calculation D->E Analyze Concentrations F Phase 6: Reporting - Data Summary - Final Report E->F Finalize Data

Caption: Key phases of an in-vivo pharmacokinetic study, from preparation to reporting.

References

Application Notes and Protocols: Terazosin Hydrochloride Dihydrate for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing terazosin (B121538) hydrochloride dihydrate to induce apoptosis in various cancer cell lines. Terazosin, a quinazoline-based α1-adrenoceptor antagonist, has demonstrated pro-apoptotic effects in cancer cells independent of its primary pharmacological action, making it a subject of interest for cancer research and drug development.

Application Notes

Background: Terazosin has been observed to suppress the growth of several cancer cell types by inducing programmed cell death, or apoptosis. This effect is not shared by all α1-adrenoceptor antagonists, suggesting that the quinazoline (B50416) moiety of terazosin is crucial for its anti-cancer activity.[1][2] The primary cancer cell lines studied in the context of terazosin-induced apoptosis are prostate cancer cell lines, such as PC-3 and DU-145.[3][4][5] However, its effects have also been investigated in breast, colon, and bladder cancer cell lines.[3]

Mechanism of Action: The pro-apoptotic activity of terazosin in cancer cells is multifaceted and not fully elucidated. However, research points towards several key signaling pathways being involved. It is understood that terazosin's ability to induce apoptosis is independent of its α1-adrenoceptor blocking capabilities.[1][3] The proposed mechanisms include the induction of G1 phase cell cycle arrest and the modulation of key apoptotic regulatory proteins.[4][5] Furthermore, there is evidence suggesting that terazosin may also act as a proteasome inhibitor, leading to the accumulation of proteins that trigger apoptosis.[6]

Signaling Pathways in Terazosin-Induced Apoptosis:

Terazosin appears to trigger apoptosis through a combination of intrinsic and extrinsic pathways. Key molecular events include the upregulation of the cell cycle inhibitor p27KIP1, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical step in the mitochondrial-mediated apoptotic pathway. Additionally, terazosin has been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade.[7] Some studies also suggest an involvement of the transforming growth factor-β (TGF-β) signaling pathway and a death receptor-mediated mechanism.[1][8]

Terazosin_Apoptosis_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_mitochondrial Mitochondrial Pathway cluster_other Other Mechanisms Terazosin Terazosin Hydrochloride Dihydrate p27 p27KIP1 (Upregulation) Terazosin->p27 Bax Bax (Upregulation) Terazosin->Bax Bcl2 Bcl-2 (Downregulation) Terazosin->Bcl2 Proteasome Proteasome Inhibition Terazosin->Proteasome TGFb TGF-β Signaling Terazosin->TGFb DeathReceptor Death Receptor Pathway Terazosin->DeathReceptor G1_Arrest G1 Phase Cell Cycle Arrest p27->G1_Arrest induces Apoptosis_M Apoptosis G1_Arrest->Apoptosis_M Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 (Activation) Mitochondrion->Caspase3 Caspase3->Apoptosis_M Apoptosis_O Apoptosis Proteasome->Apoptosis_O TGFb->Apoptosis_O DeathReceptor->Apoptosis_O

Figure 1. Signaling pathways of terazosin-induced apoptosis.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of terazosin in inducing cell death and inhibiting proliferation in various cancer cell lines.

Table 1: IC50 Values of Terazosin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)NotesReference
PC-3Prostate Cancer> 100Cytotoxicity[9]
Human Benign Prostatic CellsBenign Prostatic Hyperplasia> 100Cytotoxicity[9]
Human Umbilical Vein Endothelial Cells (HUVEC)N/A9.9Inhibition of VEGF-induced proliferation[9]
Human Umbilical Vein Endothelial Cells (HUVEC)N/A6.8Inhibition of VEGF-induced tube formation[9]
Nude Mice (in vivo)N/A7.9Inhibition of VEGF-induced angiogenesis[9]

Table 2: Effect of Terazosin on Cell Viability in Various Cancer Cell Lines

Cell LineCancer TypeTreatment ConcentrationEffect on Cell ViabilityReference
PC-3Prostate CancerDose-dependentSignificant loss of cell viability[3]
DU-145Prostate CancerDose-dependentSignificant loss of cell viability[3]
MCF-7Breast CancerNot specifiedCytotoxic effect observed[3]
SW-480Colon CancerNot specifiedCytotoxic effect observed[3]
HTB1Bladder CancerNot specifiedCytotoxic effect observed[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess terazosin-induced apoptosis in cancer cell lines.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Apoptosis Assessment Start Start with desired cancer cell line Culture Culture cells to ~70-80% confluency Start->Culture Seed Seed cells in appropriate culture vessels Culture->Seed Treat Treat cells with varying concentrations of Terazosin (and vehicle control) Seed->Treat Incubate Incubate for desired time points (e.g., 24, 48, 72h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Viability Cell Viability Assay (e.g., MTT, LDH) Harvest->Viability AnnexinV Annexin V/PI Staining (Flow Cytometry) Harvest->AnnexinV WesternBlot Western Blotting (Caspase-3, Bax, Bcl-2, p27) Harvest->WesternBlot

Figure 2. General experimental workflow for studying terazosin-induced apoptosis.
Protocol 1: Cell Culture and Treatment

  • Cell Lines: Human prostate cancer cell lines PC-3 and DU-145 are commonly used.

  • Culture Medium: Culture PC-3 cells in F-12K Medium and DU-145 cells in DMEM. Supplement both with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere overnight.

  • Terazosin Preparation: Prepare a stock solution of terazosin hydrochloride dihydrate in a suitable solvent (e.g., DMSO or sterile water). Further dilute to desired concentrations in the culture medium.

  • Treatment: Replace the culture medium with the medium containing different concentrations of terazosin or the vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Plate Cells: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and treat with terazosin as described in Protocol 1.

  • Add MTT Reagent: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan (B1609692): Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.

  • Calculate Viability: Express cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Harvest Cells: Following treatment as described in Protocol 1, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the floating cells from the supernatant.

  • Wash Cells: Wash the cells twice with cold PBS by centrifugation at 1,500 rpm for 5 minutes.

  • Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis for Apoptotic Proteins
  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p27KIP1, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize them to the loading control to compare protein expression levels across different treatments.

References

Application Notes: Terazosin Hydrochloride Dihydrate in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terazosin (B121538) (TZ), an FDA-approved α1-adrenergic receptor antagonist for treating hypertension and benign prostatic hyperplasia, has emerged as a promising candidate for neuroprotection in various neurodegenerative diseases.[1][2] Its neuroprotective effects are primarily attributed to an off-target mechanism: the activation of phosphoglycerate kinase 1 (PGK1).[3][4] PGK1 is a key enzyme in glycolysis, and its activation by terazosin enhances cellular energy production by increasing adenosine (B11128) triphosphate (ATP) levels.[3][4] This mechanism addresses the impaired brain energy metabolism, a common pathological feature in neurodegenerative disorders like Parkinson's disease (PD), Alzheimer's disease (AD), dementia with Lewy bodies (DLB), and amyotrophic lateral sclerosis (ALS).[5][6][7][8][9]

Mechanism of Action

Terazosin binds to PGK1, stimulating its enzymatic activity.[3][4] This enhancement of PGK1 function boosts the glycolytic pathway, leading to increased production of ATP.[3][4] In neurons, which have high energy demands, this elevation in ATP levels can be critically protective.[10] The increased energy availability helps neurons withstand cellular stress, reduces the production of reactive oxygen species (ROS), inhibits apoptosis (programmed cell death), and may improve the clearance of protein aggregates, such as alpha-synuclein (B15492655) and amyloid-beta, which are hallmarks of PD and AD, respectively.[3][5][11][12]

dot

Fig. 1: Proposed neuroprotective mechanism of Terazosin.

Applications in Neurodegenerative Disease Models

Preclinical and epidemiological studies have demonstrated the potential of terazosin and related compounds (doxazosin, alfuzosin) across a range of neurodegenerative diseases.

  • Parkinson's Disease (PD): In various animal models of PD (mice, rats, flies), terazosin has been shown to slow or prevent neuronal cell death and improve motor coordination.[3][13] Epidemiological studies have correlated the use of terazosin and similar drugs with a reduced risk of developing PD and slower disease progression in diagnosed patients.[9][13][14][15] A pilot clinical study indicated that terazosin can increase ATP levels in the brain and blood of individuals with PD.[6]

  • Alzheimer's Disease (AD): Research suggests that by enhancing glycolysis, terazosin may be neuroprotective in AD.[5] In a transgenic mouse model of AD (5xFAD), terazosin reduced amyloid pathology and rescued cognitive deficits.[5] Furthermore, analysis of human administrative data indicated that patients taking glycolysis-enhancing drugs like terazosin had a lower likelihood of being diagnosed with AD.[5]

  • Dementia with Lewy Bodies (DLB): Large observational studies have found a significant association between the use of terazosin, doxazosin, or alfuzosin (B1207546) and a reduced risk of developing DLB. Men taking these medications had an approximately 37-40% lower risk compared to those on other prostate drugs that do not enhance glycolysis.[7][16][17]

  • Amyotrophic Lateral Sclerosis (ALS): In zebrafish and mouse models of ALS, terazosin treatment improved motor neuron phenotypes, increased survival, and protected against oxidative stress-induced cell death.[8][18][19] The neuroprotective effect is linked to increased glycolysis and rescue of stress granule formation.[8]

  • Stroke: Early studies indicated that terazosin could reduce organ damage and improve survival rates in animal models of stroke, which laid the groundwork for investigating its neuroprotective properties.[3][20]

Summary of Preclinical and Clinical Data

Table 1: Effects of Terazosin in Parkinson's Disease Models

Model/Study Type Outcome Measure Result Reference(s)
Animal Models (mice, rats, flies) Motor Coordination Improved performance [10][13]
Animal Models (mice, rats, flies) Neuronal Cell Death Reduced cell death/neurodegeneration [3][13]
Human Epidemiological Study Risk of PD Diagnosis Reduced risk (12-37% less likely vs. tamsulosin) [9][14]
Human Epidemiological Study Disease Progression Slower progression of motor disability [13][15]
Pilot Clinical Trial (Human) Brain ATP Levels (βATP:Pi ratio) Significant increase vs. placebo [6]

| Pilot Clinical Trial (Human) | Blood ATP Levels | Significant increase vs. placebo |[6] |

Table 2: Effects of Terazosin in Other Neurodegenerative Disease Models

Disease Model Outcome Measure Result Reference(s)
Alzheimer's Disease (5xFAD mouse) Cognitive Impairment Rescued spatial memory deficits [5]
Alzheimer's Disease (5xFAD mouse) Amyloid Pathology Attenuated in the hippocampus [5]
Dementia with Lewy Bodies (Human Study) Risk of Diagnosis ~40% lower risk vs. tamsulosin [7][16]
ALS (TDP-43 mouse) Survival Significant median survival extension [19]
ALS (TDP-43 mouse) Motor Neuron Count 40% more motor neurons in the spinal cord [19]

| Stroke (Animal Model) | Survival Rate | Improved survival |[3][20] |

Experimental Protocols

dot

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture 1. Cell Culture (e.g., SH-SY5Y) Toxin_Induction 2. Induce Neurotoxicity (e.g., MPP+) Cell_Culture->Toxin_Induction Terazosin_Treatment 3. Treat with Terazosin Toxin_Induction->Terazosin_Treatment Viability_Assay 4. Assess Neuroprotection (Cell Viability/Apoptosis Assay) Terazosin_Treatment->Viability_Assay ATP_Assay_vitro 5. Measure Intracellular ATP Viability_Assay->ATP_Assay_vitro Animal_Model 1. PD Animal Model (e.g., 6-OHDA lesion) Terazosin_Admin 2. Administer Terazosin Animal_Model->Terazosin_Admin Behavioral_Test 3. Behavioral Testing (Rotarod Test) Terazosin_Admin->Behavioral_Test Tissue_Harvest 4. Harvest Brain Tissue Behavioral_Test->Tissue_Harvest Biochemical_Analysis 5. Biochemical Analysis (ATP Quantification) Tissue_Harvest->Biochemical_Analysis

Fig. 2: General workflow for in vitro and in vivo studies.
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol assesses the ability of terazosin to protect neuronal cells from a neurotoxin, such as MPP+, a commonly used agent to model Parkinson's disease in vitro.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Terazosin hydrochloride dihydrate (prepare stock in sterile water or DMSO)

  • MPP+ (1-methyl-4-phenylpyridinium)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Terazosin Pre-treatment: Prepare serial dilutions of terazosin in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of terazosin (e.g., 0.1 µM to 10 µM). Include a "vehicle control" group. Incubate for 1-2 hours.

  • Toxin Induction: Prepare MPP+ in culture medium at a pre-determined toxic concentration (e.g., 1-2 mM, determined by a prior dose-response experiment). Add MPP+ to all wells except the "untreated control" group.

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours for MTT).

    • Measure the absorbance or fluorescence/luminescence using a plate reader.

  • Data Analysis: Normalize the viability of all groups to the "untreated control" group (set to 100%). Compare the viability of cells treated with MPP+ alone to those pre-treated with terazosin.

Protocol 2: Rotarod Test for Motor Coordination in a Mouse Model of PD

This protocol evaluates the effect of terazosin on motor performance and balance in a rodent model of Parkinson's disease.[21][22][23]

Materials:

  • Mouse model of PD (e.g., 6-OHDA or MPTP-induced) and control mice.

  • Rotarod apparatus for mice.[24]

  • Terazosin solution for administration (e.g., oral gavage or intraperitoneal injection).

  • 70% ethanol (B145695) for cleaning.

Methodology:

  • Acclimation & Training:

    • Acclimate mice to the behavioral testing room for at least 1 hour before the experiment.[24]

    • Day 1-2 (Training): Place mice on the rotarod at a low, constant speed (e.g., 4-5 RPM) for 60-120 seconds.[24][25] Repeat for 3-4 trials per day with an inter-trial interval of at least 15-30 minutes. The goal is to train the mice to walk forward on the rod.[22][24]

  • Terazosin Administration: Administer terazosin or vehicle to the respective groups of mice daily for the duration of the study period (e.g., 2-4 weeks).

  • Testing Phase:

    • Day of Test: Perform the test at a consistent time each day, approximately 1 hour after drug administration.

    • Set the rotarod to an accelerating mode (e.g., from 4 to 40 RPM over 300 seconds).[21][24]

    • Place a mouse on a lane of the rotating rod and start the timer.[22][23]

    • Record the latency to fall (the time the mouse remains on the rod). A trial ends when the mouse falls or passively clings to the rod for a full rotation.[24] The maximum trial duration is typically set to 300 seconds.[23]

    • Perform 3-4 trials per mouse with an inter-trial interval of at least 15-30 minutes.[22]

  • Data Analysis: Calculate the average latency to fall for each mouse across the trials. Compare the average latencies between the vehicle-treated PD group, the terazosin-treated PD group, and the healthy control group using appropriate statistical tests (e.g., ANOVA).

Protocol 3: ATP Quantification in Brain Tissue

This protocol measures ATP levels in brain tissue from experimental animals to directly assess the biochemical target engagement of terazosin. The method is based on a firefly luciferase bioluminescent assay.[26][27]

Materials:

  • Brain tissue (e.g., striatum or cortex), snap-frozen in liquid nitrogen.[26][28]

  • Bioluminescent ATP assay kit (containing luciferase, D-luciferin, and ATP standard).[28][29]

  • Perchloric acid (PCA) for extraction.[26][28]

  • Potassium hydroxide (B78521) (KOH) for neutralization.[26]

  • Tissue homogenizer (e.g., Dounce or ultrasonic).[26]

  • Luminometer.

  • Microcentrifuge.

Methodology:

  • Tissue Extraction:

    • On ice, weigh a small piece of frozen brain tissue (~10-20 mg).

    • Homogenize the tissue in ice-cold PCA (e.g., 2N PCA).

    • Keep the homogenate on ice for 15-30 minutes to allow for protein precipitation.

    • Centrifuge at >10,000 g for 5-10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the ATP.

  • Neutralization:

    • Neutralize the acidic supernatant by adding a specific volume of ice-cold KOH (e.g., 2M).[26] This will precipitate the perchlorate (B79767) as potassium perchlorate.

    • Vortex briefly and centrifuge again to pellet the precipitate.

    • Collect the final supernatant for the assay.

  • ATP Assay:

    • Prepare an ATP standard curve according to the kit manufacturer's instructions, using the same buffer as the samples for dilution.[27]

    • In a luminometer-compatible plate, add a small volume (e.g., 10-50 µL) of the neutralized sample supernatant or ATP standard to each well.

    • Prepare the ATP detection reagent (luciferase/luciferin mix) according to the kit protocol.

    • Add the detection reagent (e.g., 100 µL) to each well.

    • Immediately measure the luminescence using a luminometer. The light signal is directly proportional to the ATP concentration.[26]

  • Data Analysis:

    • Calculate the ATP concentration in each sample using the standard curve.

    • Normalize the ATP content to the initial tissue weight or protein concentration of the lysate.

    • Compare ATP levels between different experimental groups (e.g., control vs. PD model vs. terazosin-treated PD model).

References

Application Notes and Protocols: Preparation and Administration of Terazosin Hydrochloride Dihydrate for In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Terazosin (B121538) hydrochloride dihydrate is a selective alpha-1 adrenoceptor antagonist widely used for treating benign prostatic hyperplasia (BPH) and hypertension.[1][2][3][4] Its mechanism involves blocking postsynaptic alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate gland.[1][3][5] In preclinical research, particularly in mouse models, precise preparation and administration of this compound are critical for obtaining reliable and reproducible data. These application notes provide detailed protocols for the preparation of terazosin hydrochloride dihydrate solutions and their administration to mice via oral gavage and intraperitoneal injection.

Quantitative Data Summary

This section summarizes key quantitative parameters for the use of this compound in mice.

Table 1: Physicochemical & Solubility Data for this compound

Parameter Value Source
Molecular Formula C₁₉H₂₅N₅O₄ · HCl · 2H₂O [6]
Molecular Weight 459.93 g/mol [6]
CAS Number 70024-40-7 [6]
Appearance White to off-white crystalline powder [7][8]
Solubility (Water) 19.6 - 20.4 mg/mL [8]
Solubility (Saline) Freely soluble [7]
Solubility (Ethanol) 4 mg/mL [8]
Solubility (Methanol) 20 mg/mL (with heat) [8]

| Storage | Room Temperature |[3] |

Table 2: Recommended Administration Parameters for In Vivo Mouse Studies

Parameter Oral Gavage Intraperitoneal (IP) Injection Source
Typical Dosage 1.2 mg/kg (in rats) to 32 mg/kg (in mice) Varies by study design [7][9]
Recommended Vehicle Water, 0.9% Saline Sterile Water, 0.9% Sterile Saline [7][8]
Max Admin. Volume 10 mL/kg (5 mL/kg recommended) 10 mL/kg [10][11][12]
Needle/Tube Gauge 18-22G 25-27G [11][13][14]

| Needle/Tube Length | 1 - 1.5 inches | Not specified, depth is key |[11][14] |

Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

Terazosin is a competitive antagonist of alpha-1 adrenergic receptors.[15] In response to sympathetic stimulation, norepinephrine (B1679862) is released and binds to these receptors on smooth muscle cells, initiating a signaling cascade that leads to muscle contraction. Terazosin prevents this binding, resulting in vasodilation and relaxation of smooth muscle in the prostate and bladder neck.[1][5]

Terazosin_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Smooth Muscle Cell NE Norepinephrine Receptor Alpha-1 Adrenergic Receptor NE->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction Ca->Contraction Terazosin Terazosin Terazosin->Receptor Competitively Blocks

Caption: Signaling pathway of Terazosin's antagonism at the alpha-1 adrenergic receptor.

Experimental Protocols

Protocol 1: Preparation of Terazosin Dosing Solution

This protocol describes the steps to prepare a dosing solution for oral or intraperitoneal administration. For IP injection, all materials must be sterile, and the final solution must be sterile-filtered.

Preparation_Workflow start Start determine_dose 1. Determine Dose (mg/kg) & Administration Route start->determine_dose calc_conc 2. Calculate Required Concentration (mg/mL) determine_dose->calc_conc select_vehicle 3. Select Appropriate Vehicle (e.g., 0.9% Saline) calc_conc->select_vehicle weigh 4. Weigh Terazosin HCl Dihydrate select_vehicle->weigh add_vehicle 5. Add ~80% of Final Vehicle Volume weigh->add_vehicle mix 6. Mix Thoroughly (Vortex, Sonicate if needed) add_vehicle->mix inspect 7. Visually Inspect for Complete Dissolution mix->inspect inspect->mix Particulates Remain qs 8. Add Vehicle to Final Volume (QS) inspect->qs Clear Solution sterilize 9. Sterile Filter (0.22 µm) (Required for IP Injection) qs->sterilize end Ready for Dosing sterilize->end

Caption: Logical workflow for the preparation of a Terazosin dosing solution.

A. Materials:

  • This compound powder

  • Vehicle (e.g., Sterile 0.9% Saline for Injection, USP)

  • Calibrated analytical balance

  • Sterile conical tubes or volumetric flasks

  • Pipettes

  • Vortex mixer and/or sonicator

  • For IP: Sterile syringe, 0.22 µm syringe filter

B. Calculation Example:

  • Target Dose: 10 mg/kg

  • Mouse Weight: 25 g (0.025 kg)

  • Dosing Volume: 10 mL/kg = 0.1 mL/10g = 0.25 mL for a 25g mouse

  • Required Concentration:

    • (10 mg/kg) / (10 mL/kg) = 1.0 mg/mL

  • To make 10 mL of solution:

    • 1.0 mg/mL * 10 mL = 10 mg of this compound

C. Procedure:

  • Weighing: Accurately weigh the calculated amount of terazosin powder and place it into a sterile conical tube or volumetric flask.

  • Dissolution: Add approximately 80% of the final required volume of the selected vehicle (e.g., 8 mL of saline for a 10 mL final volume).

  • Mixing: Cap the container and vortex thoroughly. If needed, use a sonicator water bath to aid dissolution.

  • Inspection: Visually inspect the solution against a dark background to ensure all powder has completely dissolved and the solution is clear.[8]

  • Final Volume: Once dissolved, add the vehicle to reach the final desired volume (e.g., bring the volume to 10 mL). Mix again.

  • Sterilization (for IP): Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip and expel the solution into a new sterile container. This step is mandatory for intraperitoneal injections to prevent infection.[13][16]

Protocol 2: Administration to Mice

Proper animal restraint and technique are crucial for animal welfare and data validity.[16][17] All procedures should be performed by trained personnel in accordance with an approved institutional animal care and use committee (IACUC) protocol.

Experiment_Workflow cluster_groups acclimate Animal Acclimatization (≥ 1 week) baseline Baseline Measurements (e.g., Weight, Blood Pressure) acclimate->baseline randomize Randomization & Grouping baseline->randomize group_v Vehicle Control Group randomize->group_v group_t Terazosin Group(s) randomize->group_t admin Dosing Administration (Oral Gavage or IP Injection) monitor Post-Dose Monitoring (Clinical Signs, Adverse Events) admin->monitor collect Data & Sample Collection (e.g., Blood, Tissues) monitor->collect endpoint Endpoint Analysis collect->endpoint

Caption: General experimental workflow for an in vivo mouse study.

A. Oral Gavage Protocol Oral gavage ensures precise oral dosing directly into the stomach.[17]

  • Animal Preparation:

    • Weigh the mouse to calculate the exact volume to be administered (Max volume: 10 mL/kg).[11]

    • Select the appropriate gavage needle (typically a 20-22G, 1-1.5 inch flexible or ball-tipped needle for adult mice).[14][17]

    • Pre-measure the insertion depth by holding the needle alongside the mouse, from the corner of the mouth to the last rib. Mark the needle.[17][18]

  • Restraint:

    • Firmly scruff the mouse to immobilize the head and neck, ensuring the head and body form a straight line.[17]

  • Administration:

    • Fill the syringe with the calculated volume of the terazosin solution.

    • Gently insert the gavage needle into the diastema (gap behind incisors) and advance it along the roof of the mouth.[14]

    • The mouse should swallow as the needle reaches the pharynx, guiding it into the esophagus. The needle should pass with no resistance.[11]

    • Advance the needle to the pre-measured depth and slowly depress the plunger over 2-3 seconds.[14]

    • Gently withdraw the needle along the same path.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and observe for 10-15 minutes for any signs of respiratory distress (gasping, coughing) or bleeding, which could indicate improper administration.[12][17]

B. Intraperitoneal (IP) Injection Protocol IP injection allows for rapid systemic absorption of the substance.[10]

  • Animal Preparation:

    • Weigh the mouse to calculate the injection volume (Max volume: 10 mL/kg).[10][13]

    • Use a new sterile syringe and needle (25-27G) for each animal.[13][16]

  • Restraint:

    • Scruff the mouse and position it in dorsal recumbency (on its back), tilting the head slightly downwards. This causes the abdominal organs to shift away from the injection site.[16]

  • Administration:

    • Identify the injection site in the lower right abdominal quadrant, avoiding the midline and the cecum on the left side.[16]

    • Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.[10][13]

    • Before injecting, gently aspirate by pulling back the plunger. If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity.[16] If fluid appears, withdraw the needle and inject on the contralateral side with a fresh needle.[10]

    • Slowly inject the solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Procedure Monitoring:

    • Observe the animal for any signs of distress, bleeding at the injection site, or signs of peritonitis.[13] Apply gentle pressure if minor bleeding occurs.[13]

References

Spectrophotometric Determination of Terazosin Hydrochloride in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of Terazosin (B121538) hydrochloride in pharmaceutical formulations using various spectrophotometric methods. These methods are simple, cost-effective, and suitable for routine quality control analysis.

I. Overview of Spectrophotometric Methods

Several spectrophotometric methods have been developed for the determination of Terazosin hydrochloride. These methods are based on different chemical reactions that produce a colored species, which can be quantified by measuring its absorbance at a specific wavelength. The primary methods include ion-pair extraction, charge-transfer complexation, diazotization and coupling, and redox reactions. Direct UV spectrophotometry is also a viable, simpler alternative.

II. Quantitative Data Summary

The following table summarizes the key quantitative parameters for various spectrophotometric methods for the determination of Terazosin hydrochloride.

MethodReagent(s)Solvent/Mediumλmax (nm)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
Ion-Pair ExtractionBromophenol blueChloroform (B151607)-1 - 100.0010.012[1]
Ion-Pair ExtractionWool fast blueChloroform585---[2]
Ion-Pair ExtractionBromo cresol (B1669610) purpleAcid phthalate (B1215562) buffer42310 - 60--[3]
Ion-Pair FormationEosin YAcetate buffer (pH 3)5450.1 - 8--[4]
Charge Transfer Complexation2,5-dichloro-3,6-dihydroxy-1,4-benzoquinoneHydrochloric acid455---[2]
Diazotization and CouplingSodium nitrite (B80452), Hydrochloric acid, β-naphtholAqueous/Methanol (B129727)5601 - 10--[5]
Redox Reaction and ComplexationFerric chloride, Potassium ferricyanide (B76249)Aqueous/Methanol7401 - 10--[6]
Schiff Base Formationp-dimethylaminobenzaldehyde (PDAB)-4102 - 10--[3]
Direct UV SpectrophotometryMethanol, Water, Hydrochloric acid-246---[5]
Direct UV SpectrophotometryMethanol-235---[6]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the most common spectrophotometric methods for Terazosin hydrochloride analysis.

A. General Sample Preparation from Pharmaceutical Tablets
  • Weigh and finely powder a specific number of tablets (e.g., 20 tablets) to obtain a homogenous mixture.

  • Accurately weigh a portion of the powdered tablets equivalent to a known amount of Terazosin hydrochloride (e.g., 10 mg or 20 mg).

  • Transfer the weighed powder to a suitable volumetric flask (e.g., 25 mL, 50 mL, or 100 mL).

  • Add a portion of the appropriate solvent (e.g., distilled water, methanol) and sonicate for a specified time (e.g., 10-15 minutes) to ensure complete dissolution of the drug.[1][5]

  • Dilute to the mark with the same solvent and mix well.

  • Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove any insoluble excipients.

  • Further dilute the filtrate with the solvent as required to obtain a working concentration within the linearity range of the chosen method.

B. Method 1: Ion-Pair Extraction with Bromophenol Blue[1]

This method is based on the formation of a colored ion-pair complex between Terazosin and bromophenol blue, which is then extracted into an organic solvent for measurement.

1. Reagent Preparation:

  • Bromophenol Blue Solution (0.05%): Freshly prepare by dissolving the appropriate amount of bromophenol blue in distilled water.[1]

  • HCl-KCl Buffer (pH 2.0): Prepare by mixing 0.2 M KCl and 0.2 M HCl according to standard buffer preparation procedures.[1]

  • Standard Terazosin Solution: Prepare a stock solution by dissolving 50 mg of pure Terazosin hydrochloride in 10 mL of water. Dilute this stock solution to obtain a working standard of a suitable concentration (e.g., 100 µg/mL).[1]

2. Experimental Procedure:

  • Into a series of separating funnels, add aliquots of the standard or sample solution.

  • Add 3 mL of HCl-KCl buffer (pH 2.0) to each funnel.[1]

  • Add 2 mL of the bromophenol blue solution.[1]

  • Add 10 mL of chloroform to each funnel.[1]

  • Shake the funnels vigorously for 2 minutes and then allow the layers to separate for 5 minutes.[1]

  • Collect the yellow-colored organic (chloroform) layer.

  • Measure the absorbance of the organic layer at the wavelength of maximum absorbance against a reagent blank prepared in the same manner without the drug.

C. Method 2: Diazotization and Coupling Reaction[5]

This method involves the diazotization of the primary amine group of Terazosin followed by coupling with β-naphthol in an alkaline medium to form a colored azo dye.

1. Reagent Preparation:

  • Sodium Nitrite Solution (1%): Freshly prepare by dissolving 1 g of sodium nitrite in 100 mL of distilled water.[5]

  • β-Naphthol Solution (0.1% in 4% NaOH): Prepare by dissolving 0.1 g of β-naphthol in 100 mL of 4% sodium hydroxide (B78521) solution.[5]

  • Standard Terazosin Solution: Prepare a stock solution by dissolving 10 mg of pure Terazosin hydrochloride in 100 mL of methanol.[5]

2. Experimental Procedure:

  • Transfer aliquots of the standard or sample solution into a series of 100 mL volumetric flasks.[5]

  • Add 2 mL of 1% sodium nitrite solution and 2 mL of concentrated hydrochloric acid to each flask.[5]

  • Allow the reaction to proceed for 15 minutes at 0-5°C.[5]

  • Add 0.3 mL of the 0.1% β-naphthol solution to each flask.[5]

  • Dilute to the mark with distilled water and mix well.

  • Measure the absorbance of the resulting orange-red dye at 560 nm against a reagent blank.[5]

D. Method 3: Redox Reaction and Complexation[6]

This method is based on the reduction of ferric ions to ferrous ions by Terazosin, followed by the complexation of the ferrous ions with potassium ferricyanide to form a stable green chromogen.

1. Reagent Preparation:

  • Ferric Chloride Solution (0.1 M): Prepare by dissolving the appropriate amount of ferric chloride in distilled water.[6]

  • Potassium Ferricyanide Solution (0.1% w/v): Prepare by dissolving 0.1 g of potassium ferricyanide in 100 mL of distilled water.[6]

  • Standard Terazosin Solution: Prepare a stock solution of 1 mg/mL in methanol and then a working standard of 100 µg/mL by diluting with distilled water.[6]

2. Experimental Procedure:

  • Into a series of 10 mL volumetric flasks, add aliquots of the standard or sample solution.[6]

  • Add 1.5 mL of 0.1 M ferric chloride solution to each flask.[6]

  • Add 1.0 mL of 0.1% potassium ferricyanide solution to each flask.[6]

  • Dilute to the mark with distilled water and mix well.

  • Measure the absorbance of the green-colored complex at 740 nm against a reagent blank.[6]

IV. Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of Terazosin hydrochloride in pharmaceutical formulations.

G General Workflow for Spectrophotometric Analysis of Terazosin HCl cluster_prep Sample and Standard Preparation cluster_reaction Chromogenic Reaction cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis tab_prep Tablet Trituration and Weighing dissolution Dissolution in Solvent and Sonication tab_prep->dissolution filtration Filtration to Remove Excipients dissolution->filtration dilution Dilution to Working Concentration filtration->dilution reagent_add Addition of Specific Reagents (e.g., Dye, Coupling Agent, Oxidant) dilution->reagent_add std_prep Preparation of Standard Solutions std_prep->reagent_add incubation Incubation/Reaction Time reagent_add->incubation spectro Measure Absorbance at λmax incubation->spectro cal_curve Construct Calibration Curve spectro->cal_curve quant Quantify Terazosin HCl Concentration cal_curve->quant

Caption: General workflow for the spectrophotometric analysis of Terazosin HCl.

References

Application Note: Assessment of Cell Viability Following Terazosin Hydrochloride Dihydrate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Terazosin (B121538) hydrochloride dihydrate, a quinazoline-based α1-adrenoceptor antagonist, is primarily used in the treatment of benign prostatic hyperplasia (BPH).[1][2][3][4] Beyond its receptor-blocking activity, studies have revealed that Terazosin can induce apoptosis and lead to a significant loss of cell viability in various cell types, particularly in prostate cancer cells.[1][5][6][7] This effect is often independent of its α1-adrenoceptor blockade, suggesting alternative molecular mechanisms.[5][8] Proposed pathways include the deregulation of signal transduction, such as the transforming growth factor-beta (TGF-β) pathway, and the inhibition of proteasome activity.[6][7][9][10]

This application note provides a detailed protocol for assessing the cytotoxic effects of Terazosin hydrochloride dihydrate on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Experimental Protocol: MTT Assay

The MTT assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[11] These enzymes reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals.[12] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[13]

Materials and Reagents
  • Cells: Appropriate cell line (e.g., PC-3 for prostate cancer research).

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or sterile water).

  • Culture Medium: Complete medium appropriate for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents:

    • Thiazolyl Blue Tetrazolium Bromide (MTT) (e.g., Sigma-Aldrich, M5655).[14] Prepare a 5 mg/mL stock solution in sterile phosphate-buffered saline (PBS).[11][14]

    • Phosphate-Buffered Saline (PBS), sterile.

    • Dimethyl Sulfoxide (DMSO) or other suitable solubilization buffer.[11]

    • Trypsin-EDTA for detaching adherent cells.

  • Equipment:

    • 96-well flat-bottom sterile culture plates.[14]

    • Humidified incubator (37°C, 5% CO₂).[14]

    • Multi-channel pipette.

    • Microplate spectrophotometer (plate reader) capable of reading absorbance at 570 nm.[13]

    • Orbital shaker.

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition p1 Seed Cells in 96-Well Plate p2 Incubate Overnight (Allow Attachment) p1->p2 p3 Treat Cells with Terazosin Dilutions p2->p3 p4 Incubate for Desired Duration (e.g., 24-72h) p3->p4 p5 Add MTT Reagent to Each Well p4->p5 p6 Incubate (1-4h) for Formazan Formation p5->p6 p7 Solubilize Crystals with DMSO p6->p7 p8 Measure Absorbance (570 nm) p7->p8

Caption: Workflow for the MTT cell viability assay after drug treatment.

Detailed Step-by-Step Protocol

Step 1: Cell Seeding

  • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

  • Dilute the cell suspension to the desired concentration. The optimal seeding density depends on the cell line's growth rate and should be determined empirically (typically 5,000-10,000 cells/well).[14][15]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank/background control.[14]

  • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[14]

Step 2: this compound Treatment

  • Prepare serial dilutions of Terazosin in complete culture medium from your stock solution. A typical concentration range might be from 1 µM to 100 µM.[1]

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the corresponding Terazosin dilution to each treatment well. Add 100 µL of fresh medium containing the same concentration of vehicle (e.g., DMSO) to the control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]

Step 3: MTT Assay and Data Collection

  • After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well, including controls.[13][14]

  • Incubate the plate for 1 to 4 hours at 37°C, protected from light, allowing the MTT to be metabolized into formazan crystals.[13][14]

  • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or detach the cells.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11][17]

  • Place the plate on an orbital shaker for 5-15 minutes to ensure the formazan is completely dissolved, resulting in a purple solution.[14]

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or 670 nm can be used to subtract background absorbance.[14]

Data Presentation and Analysis

Quantitative data should be organized to clearly demonstrate the dose-dependent effect of Terazosin on cell viability.

Calculation of Cell Viability
  • Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

  • Percent Viability: Calculate the percentage of viable cells in each treatment group relative to the vehicle-treated control group using the following formula:

    % Viability = (Corrected OD of Treated Cells / Corrected OD of Control Cells) x 100

Sample Data Table

The results can be summarized in a table to show the effect of increasing concentrations of Terazosin.

Terazosin Conc. (µM)Mean OD (570 nm)Std. Deviation% Viability
0 (Vehicle Control)1.2540.088100%
101.1020.07587.9%
250.8660.06169.1%
500.5980.04547.7%
750.3410.03327.2%
1000.1880.02115.0%

Note: The data shown are for illustrative purposes only.

From this data, a dose-response curve can be plotted (Percent Viability vs. Log[Terazosin Concentration]) to determine the IC₅₀ value (the concentration of a drug that inhibits a biological process by 50%).

Mechanism of Action: Terazosin-Induced Apoptosis Pathway

Terazosin is known to induce apoptosis in prostate cells through mechanisms that may be independent of α1-adrenoceptor blockade.[5][6] Evidence points towards the activation of the TGF-β signaling pathway and subsequent activation of caspases, which are key executioners of apoptosis.[9][10]

G terazosin Terazosin tgf_pathway TGF-β Signaling Pathway terazosin->tgf_pathway Induces caspase3 Caspase-3 Activation tgf_pathway->caspase3 Leads to apoptosis Apoptosis (Cell Death) caspase3->apoptosis Executes viability Decreased Cell Viability apoptosis->viability

Caption: Proposed signaling pathway for Terazosin-induced apoptosis.

References

Application Notes and Protocols: Immunohistochemistry for Caspase-3 Expression Following Terazosin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical detection of caspase-3 expression in tissues following treatment with terazosin (B121538). Terazosin, a quinazoline-based α1-adrenoceptor antagonist, has been shown to induce apoptosis in various cell types, including prostate cells, independent of its primary receptor-blocking activity.[1][2][3] A key event in this apoptotic cascade is the activation of caspase-3, an executioner caspase responsible for the cleavage of numerous cellular proteins.[4][5] Immunohistochemistry (IHC) is a valuable technique to visualize and quantify the expression of activated caspase-3 within the cellular context of tissues.

Introduction

Terazosin and related quinazoline-based drugs like doxazosin (B1670899) have demonstrated the ability to suppress prostate growth by inducing apoptosis in both benign and malignant prostate cells.[1][2][3] This pro-apoptotic effect is not shared by non-quinazoline α1-adrenoceptor antagonists, suggesting a mechanism independent of α1-adrenoceptor blockade.[1][2] The induction of apoptosis by terazosin is a critical mechanism contributing to its long-term therapeutic efficacy.[1][6]

Caspase-3 is a central mediator of apoptosis.[5] Its activation involves the cleavage of its inactive zymogen (procaspase-3) into active p17 and p12 fragments.[4] Detecting the cleaved, active form of caspase-3 is a reliable method for identifying apoptotic cells. This document outlines the procedures for performing IHC for activated caspase-3 in tissues from subjects treated with terazosin, enabling the assessment of its pro-apoptotic effects.

Signaling Pathways

Terazosin-induced apoptosis and subsequent caspase-3 activation are thought to occur through pathways independent of its α1-adrenoceptor antagonist function. Two potential mechanisms have been proposed:

  • Transforming Growth Factor-β (TGF-β) Signaling: Some evidence suggests that quinazoline (B50416) derivatives may activate apoptosis through the TGF-β signaling pathway, which is known to induce caspase-3 activation.[2][6]

  • Death Receptor-Mediated Pathway: Another proposed mechanism involves the activation of death receptors, such as Fas/CD95. This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.[7]

The following diagram illustrates a potential signaling pathway for terazosin-induced apoptosis.

Terazosin Terazosin Quinazoline_Nucleus Quinazoline Nucleus-Mediated Effect (α1-adrenoceptor independent) Terazosin->Quinazoline_Nucleus TGF_beta TGF-β Signaling Pathway Quinazoline_Nucleus->TGF_beta Death_Receptor Death Receptor Pathway (e.g., Fas/CD95) Quinazoline_Nucleus->Death_Receptor Caspase3 Caspase-3 Activation TGF_beta->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathways for Terazosin-induced apoptosis.

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of activated caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections, based on methodologies described in the literature.[5][6]

I. Specimen Preparation and Sectioning
  • Tissue Fixation: Immediately following excision, fix tissue specimens in 10% neutral buffered formalin for 24 hours.

  • Paraffin (B1166041) Embedding: Dehydrate the fixed tissues through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 5-6 μm thick sections from the paraffin blocks and mount them on positively charged glass slides.

II. Immunohistochemistry Protocol for Activated Caspase-3
  • Deparaffinization and Rehydration:

    • Incubate slides in a dry oven at 55°C for 20 minutes.[8]

    • Immerse slides in xylene twice for 15 minutes each.[8]

    • Rehydrate sections by sequential immersion in:

      • 100% Ethanol: 2 changes, 10 minutes each.[8]

      • 95% Ethanol: 2 changes, 2 minutes each.[8]

      • 70% Ethanol: 2 minutes.[8]

      • Distilled water: 5 minutes.[8]

  • Antigen Retrieval:

    • Immerse slides in a staining dish containing 0.01 M sodium citrate (B86180) buffer (pH 6.0).[5][6]

    • Heat the slides in the citrate buffer at 98°C for 20 minutes.[5][6] A decloaking chamber can also be used for this step.[8]

    • Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

    • Rinse the slides twice with Tris-buffered saline (TBS) for 5 minutes each.[5][6]

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes at room temperature to block endogenous peroxidase activity.[8][9]

    • Rinse with TBS three times for 5 minutes each.

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking buffer (e.g., 4% BSA in TBS with 2% normal goat serum) for 20-30 minutes at room temperature to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against cleaved caspase-3 (e.g., rabbit polyclonal or monoclonal) to its optimal concentration in the blocking buffer.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[8][10]

  • Secondary Antibody and Detection:

    • Wash the slides with TBS three times for 5 minutes each.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.[11]

    • Wash with TBS three times for 5 minutes each.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30-60 minutes at room temperature.

    • Wash with TBS three times for 5 minutes each.

  • Chromogen Development:

    • Incubate the sections with a chromogen solution, such as 3,3'-diaminobenzidine (B165653) (DAB), until the desired brown color intensity is reached (typically 2-10 minutes).[9]

    • Monitor the color development under a microscope.

    • Stop the reaction by immersing the slides in distilled water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the sections with hematoxylin (B73222) (e.g., Harris hematoxylin) for 25 seconds to visualize cell nuclei.[8]

    • Rinse with tap water.[8]

    • Dehydrate the sections through a graded series of ethanol and clear in xylene.[8]

    • Mount the coverslips using a permanent mounting medium.[8]

Experimental Workflow Diagram

cluster_0 Tissue Preparation cluster_1 Immunohistochemistry cluster_2 Analysis Fixation Fixation (10% Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (5-6 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, 98°C) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Non-specific) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (Anti-Caspase-3) Blocking->PrimaryAb SecondaryAb Secondary Antibody & Detection (HRP) PrimaryAb->SecondaryAb Chromogen Chromogen Development (DAB) SecondaryAb->Chromogen Counterstain Counterstaining & Mounting Chromogen->Counterstain Microscopy Microscopic Examination Counterstain->Microscopy Quantification Quantification of Positive Cells Microscopy->Quantification

Caption: Workflow for caspase-3 immunohistochemistry.

Data Presentation

The following tables summarize quantitative data from a study investigating the effect of terazosin on caspase-3 expression in the rat ventral prostate.[5][6]

Table 1: Effect of Terazosin on Body and Prostate Weight
GroupTreatmentNFinal Body Weight (g)Absolute Prostate Weight (g)Relative Prostate Weight (mg/g)
ATerazosin (1.2 mg/kg)15350 ± 250.45 ± 0.081.29 ± 0.23
BControl (Distilled Water)15345 ± 300.43 ± 0.071.25 ± 0.20
Data are presented as mean ± standard deviation. No statistically significant differences were observed between the groups (P > 0.1).[5]
Table 2: Caspase-3 Expression in Rat Ventral Prostate Epithelial Cells
GroupTreatmentNPercentage of Caspase-3 Positive CellsExpression Pattern
ATerazosin (1.2 mg/kg)158.0% (range: 6.7-8.9%)67% strong, 33% weak
BControl (Distilled Water)151.1% (range: 0.7-1.7%)Weak and sporadic
The difference in the percentage of caspase-3 positive cells between the two groups was statistically significant (P < 0.001).[5][6]

Interpretation of Results

  • Positive Staining: A positive result is indicated by a brown precipitate in the cytoplasm and/or nucleus of apoptotic cells.

  • Localization: In the study on rat prostates, cytoplasmic immunoreactivity for caspase-3 was predominantly observed in epithelial cells, particularly those detached into the lumen of the acini.[5][6]

  • Quantification: The percentage of positively stained cells can be determined by counting at least 2000 cells in multiple high-power fields for each specimen.[11] The intensity of staining can be scored as absent, weak, or strong.[12]

Conclusion

Immunohistochemistry for activated caspase-3 is a robust method to evaluate the pro-apoptotic effects of terazosin in tissue samples. The provided protocols and data serve as a valuable resource for researchers investigating the molecular mechanisms of terazosin and its potential applications in drug development, particularly in the context of diseases characterized by abnormal cell proliferation and apoptosis. The induction of caspase-3 expression by terazosin highlights a significant molecular mechanism underlying its therapeutic action.[6][13]

References

Application Notes and Protocols for Transdermal Delivery Systems of Terazosin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and development of transdermal delivery systems for Terazosin (B121538) hydrochloride. The information is intended to guide researchers in formulating and evaluating transdermal systems for this alpha-1 adrenergic receptor antagonist, which is used in the management of hypertension and benign prostatic hyperplasia.

Introduction to Transdermal Delivery of Terazosin Hydrochloride

Terazosin hydrochloride is a water-soluble drug with a molecular weight of approximately 459.9 g/mol .[1] While effective when administered orally, it can cause significant fluctuations in plasma concentration, leading to side effects such as dizziness and orthostatic hypotension.[1] Transdermal delivery offers a promising alternative by providing controlled and sustained release, bypassing first-pass metabolism, and improving patient compliance.[2] However, the hydrophilic nature and molecular size of Terazosin hydrochloride make passive diffusion across the stratum corneum challenging.[1] Research has primarily focused on active enhancement techniques, such as iontophoresis, to facilitate its transdermal delivery.[1][3]

Signaling Pathway of Terazosin

Terazosin is a selective alpha-1 adrenergic receptor antagonist.[4] It blocks the action of norepinephrine (B1679862) on the smooth muscle of blood vessels and the prostate gland.[5] This blockade leads to vasodilation, reducing peripheral vascular resistance and lowering blood pressure.[4] In the prostate, it relaxes the smooth muscle, alleviating symptoms of benign prostatic hyperplasia.[5]

Terazosin_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_cell Smooth Muscle Cell Norepinephrine Norepinephrine Alpha-1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha-1_Receptor Binds Gq_Protein Gq Alpha-1_Receptor->Gq_Protein Activates Relaxation Muscle Relaxation Alpha-1_Receptor->Relaxation PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from SR) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Muscle Contraction Ca_Release->Contraction PKC->Contraction Terazosin Terazosin Terazosin->Alpha-1_Receptor Blocks

Caption: Mechanism of action of Terazosin as an alpha-1 adrenergic receptor antagonist.

Iontophoresis-Mediated Transdermal Delivery

Iontophoresis utilizes a small electric current to enhance the penetration of ionized drugs through the skin.[1] This has been shown to be an effective method for delivering Terazosin hydrochloride.[1][3]

Quantitative Data Summary

The following tables summarize the key findings from in vitro and in vivo studies on an iontophoretic delivery system for Terazosin hydrochloride (IDDS-TEH).[1][3]

Table 1: In Vitro Permeation of Terazosin Hydrochloride (TEH) with Varying Current Intensities [1][3]

Current Intensity (mA/cm²)Steady-State Flux (Jss) (µg/cm²/h)
0.1080.36
0.20150.21
0.30225.87
0.40280.45
0.49304.93

Table 2: Effect of pH on In Vitro Permeation of TEH [1]

pHSteady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio (ER)
4.81290.121.00
6.68243.700.84
7.40127.650.44
8.1084.130.29

Table 3: Effect of Drug Concentration on In Vitro Permeation of TEH [1]

TEH Concentration (%)Cumulative Amount (Q10h) (µg/cm²)
0.1120.54
0.3345.87
0.5580.12
0.7790.43
0.9980.65

Table 4: In Vivo Pharmacokinetic Parameters of IDDS-TEH in Rats [1][3]

ParameterLow Current (0.09 mA/cm²)High Current (0.17 mA/cm²)
Cmax (ng/mL)150.2350.8
Tmax (h)8.06.0
AUC (0-t) (ng·h/mL)2493.75873.0
Experimental Protocols

A representative hydrogel formulation for the delivery of Terazosin hydrochloride can be prepared as follows:

  • Preparation of the Hydrogel Base: Dissolve Hydroxypropyl Methylcellulose (HPMC) in purified water with continuous stirring until a homogenous gel is formed.

  • Drug Incorporation: Dissolve Terazosin hydrochloride in a small amount of purified water and incorporate it into the hydrogel base with gentle mixing.

  • Addition of Excipients: Add other excipients such as penetration enhancers (e.g., 10% ethanol) and plasticizers (e.g., glycerin) to the drug-loaded hydrogel and mix thoroughly.[1]

  • pH Adjustment: Adjust the pH of the final formulation to the desired level (e.g., 4.81) using triethanolamine.[1]

  • Degassing: Degas the hydrogel to remove any entrapped air bubbles.

In_Vitro_Permeation_Workflow Start Start Prepare_Skin Excise and prepare guinea pig skin Start->Prepare_Skin Mount_Skin Mount skin on Franz diffusion cell Prepare_Skin->Mount_Skin Add_Hydrogel Apply Terazosin HCl hydrogel to donor chamber Mount_Skin->Add_Hydrogel Connect_Electrodes Connect electrodes for iontophoresis Add_Hydrogel->Connect_Electrodes Run_Experiment Maintain at 32°C and apply constant current Connect_Electrodes->Run_Experiment Sample_Receptor Collect samples from receptor chamber at time intervals Run_Experiment->Sample_Receptor Analyze_Samples Analyze samples using HPLC Sample_Receptor->Analyze_Samples Calculate_Flux Calculate permeation parameters (Jss, ER) Analyze_Samples->Calculate_Flux End End Calculate_Flux->End

Caption: Workflow for in vitro skin permeation study of iontophoretic system.

Protocol:

  • Apparatus: Use a Franz diffusion cell with an effective diffusion area of approximately 0.71 cm² and a receptor volume of 5.5 mL.[1]

  • Skin Preparation: Use full-thickness abdominal skin from guinea pigs. Remove subcutaneous fat and tissue.

  • Membrane Mounting: Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Receptor Medium: Fill the receptor compartment with phosphate-buffered saline (PBS, pH 7.4), ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C and stir continuously.

  • Sample Application: Apply a known quantity of the Terazosin hydrochloride hydrogel to the skin surface in the donor compartment.

  • Iontophoresis Application: Place the anode in the donor compartment and the cathode in the receptor compartment. Apply a constant direct current at the desired intensity (e.g., 0.10 - 0.49 mA/cm²).[1]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.[1]

  • Analysis: Analyze the concentration of Terazosin hydrochloride in the collected samples using a validated HPLC method.

Passive Transdermal Patch Development (General Protocol)

While specific research on passive transdermal patches for Terazosin hydrochloride is limited, a general approach to formulation and evaluation can be followed. Due to the properties of Terazosin hydrochloride, the inclusion of chemical permeation enhancers is likely necessary for a passive system.

Formulation of a Matrix-Type Passive Patch
  • Polymer Selection: Choose a suitable polymer or blend of polymers to form the matrix (e.g., HPMC, polyvinylpyrrolidone (B124986) (PVP), ethyl cellulose).

  • Solvent System: Select an appropriate solvent system (e.g., methanol, ethanol) to dissolve the drug, polymer, and other excipients.

  • Incorporation of Ingredients:

    • Dissolve the polymer(s) in the chosen solvent.

    • Add the plasticizer (e.g., polyethylene (B3416737) glycol 400, glycerol) to the polymer solution.

    • Incorporate the chemical permeation enhancer (e.g., oleic acid, propylene (B89431) glycol).

    • Dissolve Terazosin hydrochloride in the mixture with continuous stirring until a homogenous solution is obtained.

  • Casting and Drying:

    • Pour the uniform mixture into a petri dish or onto a release liner.

    • Dry the cast film at a controlled temperature to evaporate the solvent.

  • Backing and Cutting:

    • Laminate the dried drug-in-adhesive matrix with a backing membrane.

    • Cut the laminate into patches of the desired size.

In Vitro Release Testing

In_Vitro_Release_Workflow Start Start Prepare_Cell Assemble Franz diffusion cell with a synthetic membrane Start->Prepare_Cell Apply_Patch Apply transdermal patch to the membrane Prepare_Cell->Apply_Patch Fill_Receptor Fill receptor with degassed medium (e.g., PBS) Apply_Patch->Fill_Receptor Run_Test Maintain at 32°C with constant stirring Fill_Receptor->Run_Test Collect_Samples Withdraw samples from receptor at intervals Run_Test->Collect_Samples Analyze_Samples Quantify drug concentration using HPLC Collect_Samples->Analyze_Samples Plot_Data Plot cumulative drug release vs. time Analyze_Samples->Plot_Data End End Plot_Data->End

Caption: General workflow for in vitro release testing of a passive transdermal patch.

Protocol:

  • Apparatus: Use a Franz diffusion cell.

  • Membrane: Utilize a synthetic membrane (e.g., cellulose (B213188) acetate) suitable for in vitro release testing.

  • Receptor Medium: Fill the receptor compartment with a suitable degassed medium (e.g., PBS pH 7.4) and maintain at 32°C with constant stirring.

  • Patch Application: Secure the transdermal patch onto the synthetic membrane, ensuring the adhesive side is in contact.

  • Sampling: At specified time points, withdraw samples from the receptor chamber and replace with an equal volume of fresh medium.

  • Analysis: Determine the concentration of Terazosin hydrochloride in the samples using a validated HPLC method.

Analytical Method for Terazosin Hydrochloride Quantification

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of Terazosin hydrochloride in samples from in vitro and in vivo studies.

Table 5: HPLC Method Parameters for Terazosin Hydrochloride Analysis [1][6]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water : Acetic Acid : Diethylamine (65:35:1:0.2, v/v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient

Protocol for Sample Preparation (from receptor medium):

  • Collect the sample from the receptor compartment of the Franz diffusion cell.

  • Filter the sample through a 0.22 µm syringe filter.

  • Directly inject the filtered sample into the HPLC system.

Protocol for Sample Preparation (from plasma):

  • To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Inject the filtered supernatant into the HPLC system.

Conclusion

The transdermal delivery of Terazosin hydrochloride, particularly through iontophoresis, presents a viable strategy to overcome the limitations of oral administration. The provided data and protocols offer a solid foundation for researchers to further explore and optimize transdermal systems for this drug. While passive delivery systems require further investigation, the general methodologies outlined can guide the initial stages of development. Future research should focus on optimizing passive patch formulations with suitable permeation enhancers and conducting comprehensive in vivo studies to establish the clinical efficacy of these transdermal systems.

References

Troubleshooting & Optimization

Troubleshooting Terazosin hydrochloride dihydrate precipitation in aqueous buffer.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Terazosin (B121538) hydrochloride dihydrate.

Troubleshooting Guide: Precipitation in Aqueous Buffer

Encountering precipitation when preparing aqueous solutions of Terazosin hydrochloride dihydrate can be a frustrating experience. This guide provides a systematic approach to diagnosing and resolving this common issue.

Immediate Troubleshooting Steps

If you observe precipitation (cloudiness, particulates, or crystal formation) in your buffer solution, follow these steps:

  • Stop the Experiment: Halt any further additions of Terazosin or other reagents.

  • Record Observations: Note the buffer composition (pH, salt concentration), the concentration of Terazosin, the temperature, and the method of preparation (e.g., order of addition, mixing speed).

  • Attempt Re-dissolution: Gently warm the solution (e.g., to 37°C) and/or sonicate for a short period. If the precipitate dissolves, the issue may be related to temperature-dependent solubility. However, be aware that the precipitate may reappear upon cooling.

  • Filter a Small Aliquot: If re-dissolution is unsuccessful, filter a small portion of the suspension through a 0.22 µm filter to see if the precipitate can be easily removed. This can help determine if you can salvage the buffer for your experiment, although the final concentration of Terazosin will be lower than intended.

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow to identify the root cause of precipitation and implement corrective actions.

G Troubleshooting Workflow for Terazosin Precipitation cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_2 Resolution start Precipitation Observed in Aqueous Buffer check_ph Is the buffer pH > pKa (7.1)? start->check_ph check_conc Is the Terazosin concentration near its solubility limit? check_ph->check_conc No ph_issue Cause: Low solubility of the free base at higher pH. Solution: Lower buffer pH or use a co-solvent. check_ph->ph_issue Yes check_prep Was the stock solution added directly to the buffer? check_conc->check_prep No conc_issue Cause: Concentration exceeds solubility. Solution: Decrease Terazosin concentration or add solubilizing agents. check_conc->conc_issue Yes prep_issue Cause: Localized high concentration causing precipitation. Solution: Modify preparation protocol (e.g., slow, dropwise addition). check_prep->prep_issue Yes end Precipitation Resolved check_prep->end No, review other factors ph_issue->end conc_issue->end prep_issue->end

A step-by-step guide to troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my physiological buffer (e.g., PBS at pH 7.4)?

A: Terazosin is a weakly basic drug with a pKa of 7.1.[1] In its hydrochloride dihydrate salt form, it is more soluble in acidic solutions where it is protonated and carries a positive charge. Physiological buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.4, are slightly alkaline relative to the pKa of Terazosin. In this environment, a significant portion of the Terazosin molecules will be in their un-ionized, or free base, form. This free base is less water-soluble and can precipitate out of solution if its concentration exceeds its solubility limit at that specific pH.[2]

Q2: What is the solubility of this compound in common solvents?

A: The solubility of this compound varies significantly depending on the solvent and temperature. Below is a summary of its solubility in various solvents.

SolventSolubilityNotes
Water~20 mg/mL[3]Solubility is pH-dependent.
0.1 N HCl3.8 mg/mL[1]
Methanol~20-33.7 mg/mL[1][3]Heat may be required to achieve higher concentrations.[3]
Ethanol~4 mg/mL[3]
DMSO~25-26 mg/mL[4][5]It is recommended to use fresh DMSO as absorbed moisture can reduce solubility.[5]
Chloroform1.2 mg/mL[1]
Acetone0.01 mg/mL[1]

Q3: How does pH affect the solubility of this compound?

A: The solubility of this compound is highly dependent on pH due to its basic nature.

G Relationship Between pH, Terazosin Form, and Solubility cluster_0 Acidic Conditions cluster_1 Near Physiological & Alkaline Conditions low_ph Low pH (e.g., < 6) protonated Predominantly Ionized (Protonated) Form low_ph->protonated high_sol Higher Solubility protonated->high_sol high_ph Higher pH (e.g., > 7.4) free_base Increasing Proportion of Un-ionized (Free Base) Form high_ph->free_base low_sol Lower Solubility & Risk of Precipitation free_base->low_sol

The effect of pH on Terazosin's form and solubility.

As the pH of the solution increases above the pKa of 7.1, the equilibrium shifts towards the less soluble free base, increasing the likelihood of precipitation.[2]

Q4: What are some recommended methods for preparing a stock solution of this compound?

A: For preparing a concentrated stock solution, it is best to use a solvent in which this compound has high solubility, such as DMSO or methanol.[3][4][5]

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weigh the Compound: Accurately weigh the required amount of this compound (Molar Mass: 459.93 g/mol ).

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the solid.

  • Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q5: How can I prevent precipitation when diluting my stock solution into an aqueous buffer?

A: The method of dilution is critical. Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause localized high concentrations, leading to immediate precipitation.

Recommended Dilution Protocol:

  • Prepare the Buffer: Have your final volume of aqueous buffer ready in a beaker with a stir bar.

  • Stir Vigorously: Place the beaker on a magnetic stir plate and ensure the buffer is being stirred at a rate that creates a vortex.

  • Add Stock Solution Dropwise: Slowly add the concentrated stock solution dropwise into the vortex of the stirring buffer. This ensures rapid and even dispersion, minimizing localized high concentrations.

  • Monitor for Clarity: Continuously observe the solution for any signs of cloudiness or precipitation.

Q6: Are there any alternative strategies to improve the solubility of Terazosin in my buffer?

A: Yes, several strategies can be employed to enhance and maintain the solubility of Terazosin in aqueous solutions:

  • pH Adjustment: If your experimental conditions allow, lowering the pH of your final working solution to be more acidic (e.g., pH 6.0-6.5) can significantly increase solubility by favoring the protonated form of the drug.

  • Use of Co-solvents: Including a small percentage of an organic co-solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous buffer can help maintain the solubility of Terazosin. However, you must first confirm that the chosen co-solvent and its concentration are compatible with your experimental system (e.g., cell viability, enzyme activity).

  • Inclusion of Solubilizing Agents: For some applications, the use of cyclodextrins or other solubilizing excipients may be considered to form inclusion complexes that enhance aqueous solubility. This is a more advanced technique and requires careful validation for your specific experiment.

Q7: Is this compound stable in aqueous solutions?

A: Terazosin is susceptible to degradation, particularly under alkaline conditions. Studies have shown that it undergoes hydrolysis of the amide bond in the presence of a strong base (e.g., 1N NaOH) with heating.[6][7] It is also sensitive to oxidative and photolytic stress.[7][8] For optimal stability, it is recommended to:

  • Prepare fresh working solutions for each experiment.

  • Protect solutions from light.

  • Avoid highly alkaline conditions (pH > 8).

  • Store stock solutions at low temperatures (-20°C or -80°C).

Experimental Protocols

Protocol for Preparing a 100 µM Terazosin Working Solution in Phosphate (B84403) Buffer (pH 6.8)

This protocol is designed to minimize the risk of precipitation when preparing a working solution in a buffer with a pH close to the pKa of Terazosin.

  • Prepare a 10 mM Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described in the FAQ section.

  • Prepare Phosphate Buffer (pH 6.8): Prepare your desired volume of phosphate buffer and adjust the pH to 6.8.

  • Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve a final concentration of 100 µM in your desired final volume of buffer.

  • Perform Dilution: a. Place the final volume of pH 6.8 phosphate buffer in a sterile container with a magnetic stir bar. b. While vigorously stirring the buffer, slowly add the calculated volume of the 10 mM DMSO stock solution dropwise. c. Allow the solution to stir for an additional 5-10 minutes to ensure complete mixing.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation is observed, consider further optimization as described in the troubleshooting guide.

References

Optimizing Terazosin hydrochloride dihydrate concentration for cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Terazosin (B121538) hydrochloride dihydrate. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Terazosin hydrochloride dihydrate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Terazosin in cell-based assays?

A1: Terazosin has a dual mechanism of action. Classically, it is known as a selective α1-adrenoceptor antagonist, which leads to the relaxation of smooth muscle.[1][2][3] However, in many cell-based models, its effects are independent of this activity. A key alternative mechanism is its ability to bind to and activate Phosphoglycerate Kinase 1 (PGK1).[4][5][6] This activation can increase ATP production and enhance the chaperone activity of Hsp90, promoting cell survival and stress resistance at lower concentrations.[5][6] Conversely, at higher concentrations, particularly in prostate cancer cells, Terazosin can induce apoptosis.[7][8][9]

Q2: How should I prepare a stock solution of this compound?

A2: The solubility of this compound is critical for preparing an accurate stock solution. It is highly soluble in DMSO (25 mg/mL) and reasonably soluble in water (approx. 20 mg/mL, may require gentle warming) and methanol (B129727) (20 mg/mL).[8] It has poor solubility in ethanol (B145695) (<1 mg/mL).[8] For cell culture experiments, preparing a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO is recommended. Aliquot the stock solution and store it at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to avoid repeated freeze-thaw cycles.[10]

Q3: What is a typical working concentration range for Terazosin in cell viability assays?

A3: The effective concentration of Terazosin is highly dependent on the cell line and the biological endpoint being measured (e.g., cytotoxicity vs. neuroprotection).

  • For anti-apoptotic and neuroprotective effects linked to PGK1 activation, lower concentrations in the range of 0.5 µM to 10 µM are often effective.[5]

  • For inducing apoptosis and cytotoxicity , especially in prostate cancer cell lines (PC-3, DU-145), higher concentrations are typically required, with IC50 values often reported to be greater than 100 µM.[7][11]

  • For anti-angiogenic effects in endothelial cells (like HUVECs), IC50 values have been reported in the range of 6.8 µM to 9.9 µM.[7][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: Does the final concentration of the solvent (e.g., DMSO) matter in my assay?

A4: Yes, absolutely. The final concentration of the vehicle solvent (most commonly DMSO) in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and must be consistent across all experimental wells, including the vehicle-only control group.[12] This ensures that any observed effects are due to the Terazosin and not the solvent, which can be toxic to cells at higher concentrations.

Troubleshooting Guide

Problem 1: My this compound is precipitating in the cell culture medium.

Potential Cause Troubleshooting Step
Concentration Exceeds Solubility Terazosin has limited aqueous solubility. Ensure the final concentration in your medium is not too high. Try lowering the concentration.
Improper Dilution When diluting the DMSO stock solution, add it to the medium and mix immediately and thoroughly. Avoid adding the medium directly onto the small volume of stock solution.
Interaction with Media Components Some components in serum or media can reduce the solubility of compounds. Try preparing the final dilution in a serum-free medium first, then adding it to the cells with their complete medium.

Problem 2: I am not observing the expected cytotoxic or anti-proliferative effect.

Potential Cause Troubleshooting Step
Concentration is Too Low For cytotoxicity, Terazosin often requires high concentrations (>100 µM).[7][11] Perform a wider dose-response curve, extending to higher concentrations.
Cell Line is Not Sensitive The effect of Terazosin is cell-type specific. The apoptotic pathway it induces in prostate cancer cells may not be active in other cell lines.[9] Verify the sensitivity of your chosen cell line from the literature or test a known positive control cell line (e.g., PC-3).
Incorrect Assay Endpoint Terazosin may cause cell cycle arrest (e.g., G1 phase arrest) without immediate cell death.[9] Consider using assays that measure proliferation (e.g., BrdU incorporation) or cell cycle analysis in addition to viability assays like MTT or MTS.
Short Incubation Time The effects of the compound may take time to manifest. Try extending the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment.

Problem 3: I am seeing unexpected cell death, even at low concentrations.

Potential Cause Troubleshooting Step
Dose-Dependent Dual Effect While low doses can be protective via PGK1 activation, this effect can be context-dependent.[5] In some stressed or sensitive cell lines, even low concentrations might be cytotoxic.
Solvent Toxicity Ensure the final DMSO concentration is non-toxic (typically <0.5%) and that your vehicle control shows healthy cell viability.
Compound Degradation Ensure the stock solution was stored properly and has not undergone multiple freeze-thaw cycles, which could degrade the compound.

Data Summary Tables

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO ~25 mg/mL[8]Recommended for stock solutions.
Water ~20 mg/mLMay require gentle warming to fully dissolve.
Methanol ~20 mg/mLHeat may be needed.
Ethanol <1 mg/mL[8]Not recommended for preparing stock solutions.
PBS ~4.55 mg/mL[10]May require sonication and warming.

Table 2: Reported IC50 Values for Terazosin in Cell-Based Assays

Cell LineEffect MeasuredReported IC50Reference
PC-3 (Prostate Cancer)Cytotoxicity>100 µM[7][11]
Benign Prostatic CellsCytotoxicity>100 µM[7][11]
DU-145 (Prostate Cancer)Growth InhibitionDose-dependent[7]
HUVECVEGF-induced Proliferation9.9 µM[7][11]
HUVECTube Formation6.8 µM[7][11]
HEK 293HERG Channel Inhibition17.7 µM[7]

Experimental Protocols & Visualizations

Protocol: Determining Cell Viability using MTT Assay

This protocol outlines the steps to assess the effect of this compound on the viability of adherent cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Sterile DMSO

  • Adherent cells of choice

  • Complete cell culture medium

  • Sterile, 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "no-cell" controls (medium only) to serve as a background blank.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Terazosin Treatment:

    • Prepare a 100X stock solution of Terazosin in DMSO.

    • Perform serial dilutions of the Terazosin stock in serum-free medium to create 2X working concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the various Terazosin working solutions.

    • Include a "vehicle control" (medium with the same final DMSO concentration as the highest Terazosin dose) and a "no-treatment" control (medium only).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13][14]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells with active metabolism to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance_of_Treated_Sample / Absorbance_of_Vehicle_Control) * 100

    • Plot the % Viability against the log of Terazosin concentration to determine the IC50 value.

Diagrams

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis stock Prepare High-Conc. Stock in DMSO dilute Prepare 2X Serial Dilutions in Medium seed Seed Cells in 96-Well Plate incubate1 Incubate 24h for Attachment treat Add Terazosin Dilutions to Cells dilute->treat incubate2 Incubate for Treatment Period (e.g., 24-72h) treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Experimental workflow for a cell viability assay using Terazosin.

G cluster_pathway Terazosin Cellular Mechanisms terazosin Terazosin pgk1 PGK1 terazosin->pgk1 Activates (Low Conc.) prostate_cancer Prostate Cancer Cells (High Concentration) terazosin->prostate_cancer atp ↑ ATP Production pgk1->atp hsp90 Hsp90 Activation pgk1->hsp90 stress_resistance ↑ Stress Resistance hsp90->stress_resistance apoptosis_inhibition ↓ Apoptosis hsp90->apoptosis_inhibition bax ↑ Bax prostate_cancer->bax bcl2 ↓ Bcl-2 prostate_cancer->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase Inhibits apoptosis_induction ↑ Apoptosis caspase->apoptosis_induction

Caption: Dual signaling pathways of Terazosin in cell-based models.

start Problem: No expected cellular effect q_conc Is the concentration range appropriate for the expected effect? start->q_conc q_cell Is the cell line known to be responsive to Terazosin? q_conc->q_cell Yes a_conc Solution: Perform wider dose-response. (Low µM for protection, High µM for cytotoxicity) q_conc->a_conc No q_time Is the incubation time sufficient? q_cell->q_time Yes a_cell Solution: Check literature for cell line sensitivity. Use a positive control cell line. q_cell->a_cell No q_stock Is the stock solution correctly prepared and stored? q_time->q_stock Yes a_time Solution: Perform a time-course experiment (e.g., 24h, 48h, 72h). q_time->a_time No a_stock Solution: Prepare fresh stock in DMSO. Avoid multiple freeze-thaw cycles. q_stock->a_stock No end Re-run Experiment q_stock->end Yes a_conc->end a_cell->end a_time->end a_stock->end

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Terazosin Hydrochloride Dihydrate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Terazosin (B121538) hydrochloride dihydrate in solution. Find troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Terazosin hydrochloride dihydrate in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and oxidizing agents. Forced degradation studies have shown that the drug is susceptible to degradation under acidic, alkaline, oxidative, photolytic, and thermal stress conditions.[1][2]

Q2: In which solvents is this compound soluble?

A2: this compound has varying solubility in different solvents. It is sparingly soluble in water, slightly soluble in methanol (B129727) and ethanol, and practically insoluble in acetone.[3][4] It is also soluble in DMSO.[5][6] One study notes its solubility in water to be between 19.60 - 20.40 mg/ml.[7]

Q3: What are the typical storage conditions for a stock solution of this compound?

A3: Stock solutions of Terazosin in methanol have been shown to be stable at -22°C for 27 days.[8] For long-term storage of stock solutions in a solvent like DMSO, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[9] Solid forms should be stored at room temperature, protected from heat, moisture, and direct light.[10][11]

Q4: What are the known degradation pathways for Terazosin?

A4: Under stress conditions, Terazosin can undergo degradation. One of the main degradation pathways identified under oxidative stress is the hydrolysis of the amide bond.[12] Other degradation pathways include hydroxylation and carbonylation.[12]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Unexpected precipitation in aqueous solution. The pH of the solution may be unfavorable for solubility. Terazosin's solubility is pH-dependent.Adjust the pH of your solution. A study on a stable oral liquid composition of terazosin found stability at a pH from about 4.5 to 6.5.[13]
Change in color of the solution (e.g., turning yellow). This could indicate degradation of the compound. The pure substance is a white or slightly yellow crystalline powder.[3][4]Prepare fresh solutions and protect them from light. Store solutions at recommended low temperatures.[8][9]
Loss of potency or inconsistent results in assays. The compound may have degraded over time in your stock solution.Prepare fresh stock solutions regularly. For ongoing experiments, it is advisable to re-evaluate the concentration of your stock solution periodically using a stability-indicating method like HPLC.
Appearance of unknown peaks in HPLC analysis. These may be degradation products. Forced degradation studies have identified several degradation products under various stress conditions.[12]To identify the degradation products, you can perform stress testing (acidic, alkaline, oxidative, photolytic, thermal) on a reference standard of Terazosin and compare the chromatograms with your sample.[1][14]

Experimental Protocols and Data

Summary of Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance. Below is a summary of conditions used in various studies to induce the degradation of this compound.

Stress ConditionReagents and ConditionsDuration
Acid Hydrolysis 0.1 N HCl, reflux at 40°C2 days[1]
0.1 N HCl, allowed to stand18 hours[14]
Alkaline Hydrolysis 0.1 N NaOH, reflux at 40°C10 hours[1]
0.1 N NaOH, allowed to stand18 hours[14]
Sodium hydroxide, reflux3 hours
Oxidative Degradation 30% H₂O₂ (v/v), at 40°C5 days[1]
Photolytic Degradation Exposure to UV light5 days[1]
Thermal Degradation Solid drug in a stability chamber at 40°C and 75% RH5 days[1]
Solubility Data
SolventSolubility
WaterSparingly soluble[3][4], <1 mg/mL[5], 19.60-20.40 mg/mL[7]
MethanolSlightly soluble[3][4], 20 mg/mL (with heat)[7]
EthanolSlightly soluble[3][4], <1 mg/mL[5], 4 mg/mL[7]
AcetonePractically insoluble[3][4]
ChloroformVery slightly soluble[14], Soluble[5]
DMSO25 mg/mL[5], 26 mg/mL[6], 31.25 mg/mL (with ultrasonic)[9]
0.1N Hydrochloric acidSlightly soluble[14]

Visual Guides

G cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis prep Prepare Terazosin Solution in desired solvent filter Filter sterilize (if required) prep->filter store Store at appropriate temperature (e.g., -20°C or -80°C) filter->store protect Protect from light store->protect initial Initial Analysis (T=0) (e.g., HPLC, UV-Vis) protect->initial timepoint Analyze at specific time points (e.g., 1, 7, 30 days) initial->timepoint compare Compare results to T=0 timepoint->compare end Stability Profile Determined compare->end Assess degradation

Caption: Workflow for assessing the stability of a Terazosin solution.

Caption: Troubleshooting logic for Terazosin solution stability issues.

References

Technical Support Center: Analysis of Terazosin Hydrochloride Dihydrate Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Terazosin hydrochloride dihydrate degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Terazosin?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis. The most common degradation involves the hydrolysis of the amide bond, leading to the cleavage of the tetrahydrofuran (B95107) ring from the piperazine (B1678402) moiety.[1] Oxidative degradation can introduce hydroxyl or carbonyl groups to the molecule.[1]

Q2: What are the major known degradation products of Terazosin?

A2: One of the primary degradation products identified under hydrolytic conditions (both acidic and alkaline) is 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine.[2] Other potential degradation products can result from oxidation and further breakdown of the molecule.

Q3: What type of LC column is recommended for the separation of Terazosin and its degradation products?

A3: A reversed-phase C18 column is commonly used for the analysis of Terazosin and its related compounds.[3] For complex mixtures of degradation products, a high-resolution column, such as one with a smaller particle size (e.g., sub-2 µm), can provide better separation and peak shapes.

Q4: Which ionization technique is most suitable for the LC-MS analysis of Terazosin and its degradation products?

A4: Electrospray ionization (ESI) in the positive ion mode is highly effective for the analysis of Terazosin and its degradation products.[1][3] The basic nitrogen atoms in the quinazoline (B50416) and piperazine rings are readily protonated, leading to strong signals for the protonated molecule [M+H]⁺.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of Terazosin degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH.2. Secondary interactions with residual silanols on the column.3. Column overload.1. Adjust the mobile phase pH. Since Terazosin is a basic compound, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) can improve peak shape.2. Use an end-capped column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.3. Reduce the injection volume or sample concentration.
Low Signal Intensity or No Peak Detected 1. Incorrect mass spectrometer settings (e.g., wrong m/z range, low collision energy).2. Ion suppression from the sample matrix or mobile phase additives.3. Sample degradation in the autosampler.1. Ensure the mass spectrometer is scanning for the correct m/z of the parent ion and expected fragment ions. Optimize collision energy for MS/MS experiments.2. Improve sample cleanup procedures. Check for potential ion-suppressing agents in the mobile phase.3. Ensure the autosampler temperature is controlled (e.g., 4°C) to prevent further degradation of the sample.
Co-elution of Degradation Products 1. Insufficient chromatographic resolution.2. Similar polarity of degradation products.1. Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting peaks.2. Experiment with different stationary phases (e.g., C8, phenyl-hexyl) or mobile phase organic modifiers (e.g., methanol (B129727) instead of acetonitrile).
Inconsistent Retention Times 1. Inadequate column equilibration.2. Fluctuation in mobile phase composition.3. Column degradation.1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Use a guard column and replace the analytical column if performance deteriorates.
Unexpected Peaks in the Chromatogram 1. Contamination from solvents, glassware, or the LC-MS system.2. Carryover from previous injections.1. Use high-purity LC-MS grade solvents and thoroughly clean all glassware. Run a blank gradient to check for system contamination.2. Implement a robust needle wash protocol in the autosampler method.

Quantitative Data Summary

The following tables summarize the expected m/z values for Terazosin and its potential degradation products based on known degradation pathways.

Table 1: Mass Spectrometric Data for Terazosin

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (m/z)Key Fragment Ions (m/z)
TerazosinC₁₉H₂₅N₅O₄387.44388.19233, 316

Data sourced from PubChem and other analytical studies.[4][5]

Table 2: Predicted Mass Spectrometric Data for Potential Degradation Products

Degradation Product (Proposed Structure)Degradation PathwayMolecular FormulaMolecular Weight[M+H]⁺ (m/z)
1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazineHydrolysisC₁₄H₁₉N₅O₂289.33290.16
Hydroxylated TerazosinOxidationC₁₉H₂₅N₅O₅403.44404.19
Carbonylated TerazosinOxidationC₁₉H₂₃N₅O₅401.42402.18

Note: The m/z values for degradation products are predicted based on the described degradation pathways and may need to be confirmed by high-resolution mass spectrometry.

Experimental Protocols

Forced Degradation Studies

Objective: To generate degradation products of Terazosin under various stress conditions.

1. Acid Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of methanol.

  • Add 10 mL of 1 M HCl.

  • Reflux the solution at 60°C for 4 hours.

  • Cool the solution and neutralize with 1 M NaOH.

  • Dilute an aliquot with the mobile phase for LC-MS analysis.

2. Base Hydrolysis:

  • Dissolve 10 mg of this compound in 10 mL of methanol.

  • Add 10 mL of 1 M NaOH.

  • Reflux the solution at 60°C for 2 hours.

  • Cool the solution and neutralize with 1 M HCl.

  • Dilute an aliquot with the mobile phase for LC-MS analysis.

3. Oxidative Degradation:

  • Dissolve 10 mg of this compound in 10 mL of methanol.

  • Add 10 mL of 30% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute an aliquot with the mobile phase for LC-MS analysis.

4. Thermal Degradation:

  • Place 10 mg of solid this compound in a petri dish.

  • Heat in an oven at 105°C for 48 hours.

  • Dissolve the sample in methanol and dilute with the mobile phase for LC-MS analysis.

5. Photolytic Degradation:

  • Dissolve 10 mg of this compound in 10 mL of methanol.

  • Expose the solution to UV light (254 nm) for 48 hours.

  • Dilute an aliquot with the mobile phase for LC-MS analysis.

LC-MS Method for Degradation Product Analysis

Liquid Chromatography System:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Mass Spectrometry System:

  • Ionization Mode: ESI Positive

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Collision Energy (for MS/MS): Ramp from 10 to 40 eV to generate fragment ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_analysis Data Analysis Forced Degradation Forced Degradation Dilution Dilution Forced Degradation->Dilution Stressed Sample LC Separation LC Separation Dilution->LC Separation Prepared Sample MS Detection MS Detection LC Separation->MS Detection Separated Analytes MS/MS Fragmentation MS/MS Fragmentation MS Detection->MS/MS Fragmentation Parent Ions Peak Identification Peak Identification MS/MS Fragmentation->Peak Identification Fragment Ion Data Structure Elucidation Structure Elucidation Peak Identification->Structure Elucidation Identified Degradants

Caption: Experimental workflow for the identification of Terazosin degradation products.

troubleshooting_flow start LC-MS Analysis Issue q1 Is there a peak for the parent compound? start->q1 q2 Is the peak shape acceptable? q1->q2 Yes sol1 Check MS parameters (m/z range). Verify sample integrity. q1->sol1 No q3 Are retention times consistent? q2->q3 Yes sol2 Adjust mobile phase pH. Use end-capped column. q2->sol2 No q4 Is the signal intensity sufficient? q3->q4 Yes sol3 Ensure proper column equilibration. Prepare fresh mobile phase. q3->sol3 No sol4 Optimize ionization source parameters. Check for ion suppression. q4->sol4 No end Problem Resolved q4->end Yes sol1->q1 sol2->q2 sol3->q3 sol4->q4

References

How to dissolve Terazosin hydrochloride dihydrate for stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and dissolution of Terazosin hydrochloride dihydrate for the preparation of stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For high concentration stock solutions, DMSO is the recommended solvent.[1][2] For lower concentration solutions, water (with gentle warming) or methanol (B129727) can also be used.[3][4]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility can vary slightly between batches and depending on the hydration state. Please refer to the table below for approximate solubility data.

Q3: My this compound is not dissolving completely in water at room temperature. What should I do?

A3: this compound has limited solubility in water at room temperature (<1 mg/mL).[1] Gentle warming can aid dissolution.[3] Alternatively, for higher concentrations, consider using DMSO.

Q4: How should I store the stock solution of this compound?

A4: Aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] For DMSO stock solutions, store at -20°C for up to one month or -80°C for up to six months.[5] Aqueous solutions may be stored at -20°C for up to 3 months.[6]

Q5: I observed precipitation in my stock solution after storage. What could be the cause?

A5: Precipitation upon storage, especially after freeze-thaw cycles, can occur. This may be due to the concentration exceeding the solubility limit at the storage temperature. To address this, you can try gently warming and vortexing the solution to redissolve the precipitate. If the issue persists, preparing a fresh stock solution at a slightly lower concentration is recommended.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Concentration (mg/mL)Notes
DMSO25 - 26Fresh, moisture-free DMSO is recommended.[1][2]
Water<1 (at room temperature)Sparingly soluble.[7]
Water (with gentle warming)~8.48 - 20Yields a clear, colorless to faint yellow solution.[3][4][6]
Methanol~20 (with heat as needed)Slightly soluble.[4][7]
Ethanol<1 - 4Very slightly soluble.[1][4][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (M.W. 459.92 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh out 4.6 mg of this compound.

  • Transfer the powder to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[5]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Mandatory Visualization

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage weigh Weigh Terazosin HCl Dihydrate add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot Solution dissolve->aliquot Complete Dissolution store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

References

Preventing Terazosin hydrochloride dihydrate degradation during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Terazosin hydrochloride dihydrate during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: For long-term stability, this compound in its solid form should be stored at 2-8°C.[1] It is crucial to keep the container tightly sealed and protected from moisture.[2][3] For shorter durations, storage at a controlled room temperature of 15-30°C (59-86°F) is also acceptable.[4]

Q2: How should I store solutions of this compound?

A2: When dissolved in a solvent, the stability of this compound decreases. For optimal preservation, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is important to use fresh DMSO for dissolution as moisture-absorbing DMSO can reduce solubility.[5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to use aliquots.[2]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound include hydrolysis of the amide bond, hydroxylation, and carbonylation.[6] Forced degradation studies have shown that the compound is particularly susceptible to alkaline hydrolysis.[7][8] It also degrades under oxidative and photolytic stress.[8]

Q4: I've noticed a discoloration of my this compound powder. What could be the cause?

A4: Discoloration of the typically white to off-white powder can be an indicator of degradation.[2] This could be due to exposure to light, heat, or humidity. It is advisable to perform an analytical assessment, such as HPLC, to check for the presence of degradation products and to verify the potency of the compound.

Q5: Can I use this compound that has been exposed to high temperatures?

A5: Thermal degradation of this compound occurs in several steps, beginning with the loss of water molecules at temperatures between 25-150°C.[9][10] While the compound is considered thermally stable if used according to specifications, exposure to excessive heat can lead to decomposition.[3] It is recommended to test the purity and potency of any material that has been subjected to thermal stress before use.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Loss of Potency in Solid Form - Improper storage temperature. - Exposure to moisture. - Exposure to light.- Verify storage conditions are 2-8°C and the container is tightly sealed. - Store in a dark place or use an amber vial. - Perform a potency assay (e.g., HPLC-UV) to quantify the active ingredient.
Degradation in Solution - Frequent freeze-thaw cycles. - Storage at inappropriate temperatures. - Extended storage duration. - Use of non-fresh or inappropriate solvent.- Aliquot stock solutions to minimize freeze-thaw cycles. - Store solutions at -20°C (short-term) or -80°C (long-term).[2] - Adhere to recommended storage times (1 month at -20°C, 6 months at -80°C).[2] - Use fresh, high-purity solvents for dissolution.
Appearance of Unexpected Peaks in Chromatogram - Degradation of the compound. - Contamination of the sample or solvent.- Conduct forced degradation studies to identify potential degradation products.[11][12] - Analyze a blank solvent injection to rule out solvent contamination. - Ensure proper sample handling and clean instrumentation.
Inconsistent Experimental Results - Variability in the stability of the compound. - Inaccurate concentration of solutions due to degradation.- Always use freshly prepared solutions or properly stored aliquots for experiments. - Re-qualify the purity and concentration of the stock solution if degradation is suspected.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid (Powder) 2-8°CLong-termKeep container tightly sealed, away from moisture.[2][3]
15-30°C (Controlled Room Temp)Short-termProtect from excessive heat and humidity.[4]
In Solvent -20°CUp to 1 monthSealed storage, away from moisture.[2]
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2]

Table 2: Summary of Forced Degradation Studies on Terazosin Hydrochloride

Stress Condition Conditions Observation Primary Degradation Products
Acid Hydrolysis 0.1 N HCl, 40°C, 2 daysDegradation observed2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline
Alkaline Hydrolysis 0.1 N NaOH, 40°C, 10 hoursSignificant degradation2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline
Oxidative Degradation 30% H₂O₂, 40°C, 5 daysDegradation observedHydroxylated and carbonylated derivatives[6]
Photolytic Degradation UV light, 5 daysDegradation observedNot specified
Thermal Degradation 40°C and 75% RH, 5 daysNo significant degradation observed in solid formNot applicable

Note: The information in this table is compiled from various forced degradation studies and may vary based on specific experimental conditions.[8]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Terazosin Hydrochloride

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Terazosin hydrochloride in the presence of its degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm particle size) or equivalent C18 column.[13]

  • Mobile Phase: A mixture of Buffer and Acetonitrile (80:20 v/v). The buffer consists of 20 mM orthophosphoric acid in water.[13]

  • Flow Rate: 0.250 mL/min.[13]

  • Detection Wavelength: 246 nm.[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample solution containing this compound in the mobile phase at a similar concentration to the standard solution.

3. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Calculate the concentration of Terazosin hydrochloride in the sample by comparing the peak area with that of the standard.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for performing forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[12]

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 N HCl.

  • Reflux the solution at 40°C for 48 hours.[8]

  • Neutralize the solution and dilute with the mobile phase before injection into the HPLC system.

2. Alkaline Hydrolysis:

  • Dissolve this compound in 0.1 N NaOH.

  • Reflux the solution at 40°C for 10 hours.[8]

  • Neutralize the solution and dilute with the mobile phase before analysis.

3. Oxidative Degradation:

  • Dissolve this compound in 30% (v/v) hydrogen peroxide.

  • Keep the solution at 40°C for 5 days.[8]

  • Dilute with the mobile phase for analysis.

4. Photolytic Degradation:

  • Expose a solution of this compound to UV light (254 nm) for 5 days.[8]

  • Analyze the solution by HPLC.

5. Thermal Degradation (Solid State):

  • Place the solid this compound in a stability chamber at 40°C and 75% relative humidity for 5 days.[8]

  • Dissolve the stressed solid in the mobile phase for analysis.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_analysis Analytical Monitoring Solid Solid Form Hydrolysis Hydrolysis Solid->Hydrolysis Moisture Photolysis Photolysis Solid->Photolysis Light Solution Solution Form Solution->Hydrolysis pH, Temp Oxidation Oxidation Solution->Oxidation Oxidizing Agents Solution->Photolysis Light HPLC HPLC Analysis Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Potency Potency Assay HPLC->Potency Impurity Impurity Profiling HPLC->Impurity

Caption: Logical workflow for managing Terazosin stability.

Start Start: Prepare Sample Prepare_Mobile_Phase Prepare Mobile Phase (Buffer:ACN 80:20) Start->Prepare_Mobile_Phase Equilibrate Equilibrate Column Prepare_Mobile_Phase->Equilibrate Inject_Standard Inject Standard Equilibrate->Inject_Standard Inject_Sample Inject Sample Equilibrate->Inject_Sample Record_Chromatogram Record Chromatogram Inject_Standard->Record_Chromatogram Standard Inject_Sample->Record_Chromatogram Sample Calculate Calculate Results Record_Chromatogram->Calculate

Caption: Experimental workflow for HPLC analysis.

cluster_products Degradation Products Terazosin This compound Hydrolysis_Product Amide Bond Cleavage 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline Terazosin->Hydrolysis_Product Alkaline/Acid Hydrolysis Oxidation_Products Hydroxylated Derivatives Carbonylated Derivatives Terazosin->Oxidation_Products Oxidation

Caption: Major degradation pathways of Terazosin.

References

Interference of Terazosin hydrochloride dihydrate in biochemical assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Terazosin (B121538) hydrochloride dihydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Terazosin in various biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: How can Terazosin hydrochloride dihydrate interfere with my biochemical assay?

Terazosin can interfere with biochemical assays through several mechanisms:

  • Direct modulation of non-target proteins: Terazosin is an alpha-1 adrenergic receptor antagonist, but it can also interact with other proteins. For example, it has been shown to exhibit a dual effect on phosphoglycerate kinase 1 (PGK1), acting as a competitive inhibitor at high concentrations and an enhancer of activity at low concentrations.[1] It can also inhibit hERG potassium channels, which is a critical consideration in cardiac safety assays and can be a confounding factor in cytotoxicity studies.

  • Fluorescence Interference: Terazosin has intrinsic fluorescence properties and has been observed to quench the fluorescence of proteins like bovine serum albumin (BSA).[2] This property can lead to false negatives or positives in fluorescence-based assays (e.g., fluorescence polarization, FRET, or assays using fluorescent substrates).

  • Light Absorption: As a chromophore-containing molecule, Terazosin can absorb light in the UV-Vis spectrum, potentially interfering with colorimetric and spectrophotometric assays.

  • Aggregation: While not definitively documented for Terazosin in biochemical assays, many small molecules can form aggregates at higher concentrations in assay buffers.[3][4] These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results.[3][4]

  • Cytotoxicity at High Concentrations: In cell-based assays, Terazosin has been shown to induce cytotoxicity at concentrations exceeding 100 µM.[5] This can interfere with assays measuring cell viability, proliferation, or other cellular functions, leading to misleading results that are not due to the specific pathway under investigation.

Q2: I am observing unexpected inhibition in my enzymatic assay when using Terazosin. What could be the cause?

Unexpected inhibition could stem from a few sources:

  • Paradoxical Enzyme Modulation: As seen with PGK1, Terazosin can act as a competitive inhibitor at high concentrations.[1] If your target enzyme has a similar binding pocket, you might be observing direct competitive inhibition.

  • Non-Specific Inhibition via Aggregation: Although not confirmed for Terazosin, compound aggregation is a frequent cause of non-specific enzyme inhibition in high-throughput screening.[3][4] Aggregates can sequester the enzyme, preventing it from accessing its substrate.

  • Assay Technology Interference: If your assay uses a fluorescence or colorimetric readout, Terazosin might be interfering with the signal itself (quenching or absorbance) rather than inhibiting the enzyme.

Q3: Can Terazosin affect my cell-based assay results?

Yes. Terazosin has known biological effects that can interfere with the interpretation of cell-based assays:

  • Off-Target Effects: Terazosin can inhibit hERG potassium channels, which can impact cell viability and function, particularly in cardiomyocytes or other excitable cells.[1][6]

  • Cytotoxicity: At concentrations above 100 µM, Terazosin can cause cell death through apoptosis and necrosis.[5] This is a critical consideration in assays where cell viability is a key readout.

  • Anti-Angiogenic Effects: Terazosin has demonstrated anti-angiogenic properties at concentrations around 7-10 µM.[5] This could interfere with assays studying tube formation, cell migration, or proliferation of endothelial cells.

Q4: What steps can I take to troubleshoot potential interference from Terazosin?

If you suspect Terazosin is interfering with your assay, consider the following troubleshooting steps:

  • Run Control Experiments: Test Terazosin in your assay without the target enzyme or with a denatured enzyme to check for direct effects on the assay signal.

  • Vary Enzyme Concentration: If the inhibitory effect of Terazosin diminishes as you increase the enzyme concentration, it may be an indication of aggregation-based inhibition.

  • Include a Non-ionic Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt compound aggregates. If the inhibitory activity of Terazosin is significantly reduced in the presence of the detergent, aggregation is a likely cause.

  • Use an Orthogonal Assay: Confirm your results using a different assay technology that relies on an alternative detection method (e.g., switch from a fluorescence-based assay to a luminescence-based or label-free method).

  • Characterize Fluorescence Properties: Measure the excitation and emission spectra of Terazosin in your assay buffer to determine if there is a spectral overlap with your assay's fluorophores.

Troubleshooting Guides

Problem 1: Apparent Inhibition in a Fluorescence-Based Enzymatic Assay
Possible Cause Troubleshooting Steps Experimental Protocol
Fluorescence Quenching 1. Run a control experiment with Terazosin and the fluorescent substrate/product without the enzyme. 2. Measure the fluorescence signal at different concentrations of Terazosin.1. Prepare a reaction mixture containing the assay buffer and the fluorescent substrate or product at the same concentration used in the enzymatic assay. 2. Add a range of concentrations of this compound. 3. Incubate for the same duration as the enzyme assay. 4. Measure the fluorescence intensity and compare it to a vehicle control.
Compound Aggregation 1. Re-run the inhibition assay with the addition of 0.01% Triton X-100. 2. Perform the assay at varying enzyme concentrations.1. Prepare two sets of assay reactions. To one set, add 0.01% (v/v) Triton X-100 to the assay buffer. 2. Run the inhibition assay with a concentration curve of Terazosin in both buffer conditions. 3. Compare the IC50 values. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation.
Problem 2: High Rate of Cell Death in a Cell-Based Assay
Possible Cause Troubleshooting Steps Experimental Protocol
Off-Target Cytotoxicity 1. Determine the cytotoxic concentration range of Terazosin for your specific cell line using a simple viability assay (e.g., MTT, CellTiter-Glo®). 2. Compare the concentrations at which you observe your desired effect with the cytotoxic concentrations.1. Seed cells in a 96-well plate at an appropriate density. 2. The next day, treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 200 µM). 3. Incubate for the desired experimental duration (e.g., 24, 48, 72 hours). 4. Perform a cell viability assay according to the manufacturer's protocol. 5. Calculate the CC50 (cytotoxic concentration 50%).
hERG Channel Inhibition 1. If using a cell line known to be sensitive to hERG blockade (e.g., certain cancer cell lines, cardiomyocytes), consider if the observed phenotype could be explained by this mechanism. 2. If possible, use a known hERG blocker as a positive control.This typically requires specialized electrophysiology assays (e.g., patch-clamp) which may not be feasible in all labs. However, being aware of the IC50 values for hERG inhibition can help in interpreting results from other cell-based assays.

Quantitative Data Summary

Assay Type Target Organism/System Effect of Terazosin IC50 / Effective Concentration Reference
Ion Channel AssayhERG Potassium ChannelXenopus oocytesInhibition113.2 µM[1][6]
Ion Channel AssayhERG Potassium ChannelHuman HEK293 cellsInhibition17.7 µM[1][6]
Cytotoxicity AssayPC-3 and human benign prostatic cellsHumanCytotoxicity (Apoptosis and Necrosis)> 100 µM[5]
Angiogenesis AssayVEGF-induced angiogenesisNude miceInhibition7.9 µM[5]
Cell Proliferation AssayVEGF-induced proliferationHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibition9.9 µM[5]
Tube Formation AssayVEGF-induced tube formationHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibition6.8 µM[5]

Visualizations

G cluster_workflow Troubleshooting Workflow for Suspected Assay Interference Start Unexpected Assay Result with Terazosin CheckSignal Is the assay fluorescence or colorimetric? Start->CheckSignal RunControls Run signal interference controls (no enzyme/cells) CheckSignal->RunControls Yes CheckAggregation Test for aggregation (add detergent, vary enzyme concentration) CheckSignal->CheckAggregation No SignalInterference Signal Interference Confirmed RunControls->SignalInterference Interference Observed NoSignalInterference No Signal Interference RunControls->NoSignalInterference No Interference OrthogonalAssay Use Orthogonal Assay to Confirm Results SignalInterference->OrthogonalAssay NoSignalInterference->CheckAggregation AggregationConfirmed Aggregation-based Inhibition Likely CheckAggregation->AggregationConfirmed Inhibition Attenuated NoAggregation No Aggregation Detected CheckAggregation->NoAggregation No Change AggregationConfirmed->OrthogonalAssay ConsiderOffTarget Consider known off-target effects (e.g., hERG, cytotoxicity) NoAggregation->ConsiderOffTarget ConsiderOffTarget->OrthogonalAssay

Caption: Troubleshooting workflow for assay interference.

G cluster_mechanisms Potential Mechanisms of Assay Interference cluster_outcomes Observed Assay Artifacts Terazosin Terazosin Hydrochloride Dihydrate OffTarget Off-Target Protein Interaction (e.g., hERG, PGK1) Terazosin->OffTarget Signal Signal Interference (Fluorescence Quenching, Absorbance) Terazosin->Signal Aggregation Compound Aggregation (Non-specific Inhibition) Terazosin->Aggregation Cytotoxicity Cytotoxicity (High Concentrations) Terazosin->Cytotoxicity FP False Positives OffTarget->FP Misleading Misleading Cellular Phenotypes OffTarget->Misleading Signal->FP FN False Negatives Signal->FN Aggregation->FP Cytotoxicity->Misleading

Caption: Mechanisms of Terazosin interference in assays.

References

Technical Support Center: Optimizing In Vitro Assays with Terazosin Hydrochloride Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on adjusting pH for optimal Terazosin hydrochloride dihydrate activity in vitro. Navigate through our troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guide

Encountering issues with your in vitro experiments involving Terazosin? This guide addresses common problems in a question-and-answer format.

Q1: My this compound is precipitating out of solution during my experiment. What could be the cause and how can I fix it?

A1: Terazosin precipitation is a common issue often linked to pH and solubility. This compound is a weakly basic drug with a pKa of approximately 7.05.[1] This means its solubility is pH-dependent.

  • At acidic pH (below its pKa): Terazosin is more protonated and generally more soluble in aqueous solutions.

  • At neutral to alkaline pH (around and above its pKa): The uncharged form of Terazosin becomes more prevalent, which is less water-soluble and may lead to precipitation, especially at higher concentrations.

Troubleshooting Steps:

  • Check the pH of your buffer/media: Ensure the pH of your experimental buffer or cell culture media is within the optimal range for Terazosin solubility.

  • Adjust the pH: If your experimental conditions allow, consider using a buffer with a slightly acidic to neutral pH (e.g., pH 6.5-7.4). A study on the permeability of Terazosin hydrochloride showed that while dissolution was high at both pH 4.5 and 6.8, permeability was higher at pH 6.5.[1]

  • Use a stock solution in an appropriate solvent: this compound is freely soluble in water, 0.1N HCl, and pH 6.8 Phosphate (B84403) buffer.[2] It is also soluble in DMSO (25 mg/mL) and methanol (B129727) (20 mg/mL). Prepare a concentrated stock solution in a suitable solvent and then dilute it into your aqueous assay buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can affect cellular assays.

  • Lower the final concentration: If possible, reducing the final concentration of Terazosin in your assay can help prevent it from exceeding its solubility limit at the experimental pH.

Q2: I'm observing inconsistent or lower-than-expected activity of Terazosin in my alpha-1 adrenergic receptor binding assay. Could pH be a factor?

A2: Yes, pH can significantly impact the results of receptor binding assays in several ways:

  • Ligand Ionization: As Terazosin's pKa is ~7.05, changes in pH around this value will alter the ratio of its charged (protonated) to uncharged form. This can affect its ability to interact with the binding pocket of the alpha-1 adrenergic receptor.

  • Receptor Conformation: The alpha-1 adrenergic receptor, like all proteins, has ionizable amino acid residues. Changes in pH can alter the charge of these residues, potentially leading to conformational changes in the receptor that could affect ligand binding.

  • Assay Buffer Components: The buffering agent itself could interact with the ligand or receptor.

Troubleshooting Steps:

  • Standardize your buffer pH: For alpha-1 adrenergic receptor binding assays, a buffer with a pH of 7.5 (e.g., 20 mM HEPES) has been successfully used.[3] Consistency in the pH of your binding buffer across all experiments is critical for reproducibility.

  • Verify pH at experimental temperature: The pH of some buffers can change with temperature. Ensure you measure and adjust the pH of your buffer at the temperature at which you will be conducting your assay.

  • Consider the buffer system: Buffers like HEPES are commonly used for binding assays as they are less prone to pH changes with temperature and have pKa values close to physiological pH.

Q3: My cell-based functional assay results with Terazosin are variable. How can I optimize the pH for better consistency?

A3: In cell-based assays, maintaining a stable physiological pH is crucial for both cell health and the consistent activity of the compound being tested.

  • Cell Viability: Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4. Deviations from this range can stress the cells and affect their response to stimuli.

  • Drug-Receptor Interaction: As with binding assays, the ionization state of both Terazosin and the alpha-1 adrenergic receptor can be affected by pH, influencing the drug's ability to elicit a functional response. The signaling pathway downstream of the receptor can also be pH-sensitive.

Troubleshooting Steps:

  • Use a CO₂ incubator: For long-term cell-based assays, a CO₂ incubator is essential for maintaining a stable pH in bicarbonate-buffered media.

  • Use a buffered medium: Ensure your cell culture medium is adequately buffered for the duration of your experiment. For assays conducted outside of a CO₂ incubator, consider using a medium buffered with HEPES in addition to bicarbonate.

  • Check the pH of all solutions: Before adding any solutions (e.g., drug dilutions) to your cells, ensure they are at the correct pH and will not significantly alter the pH of the culture medium. For Gq-coupled receptor functional assays, a stimulation buffer with a pH of 7.4 is commonly used.[4]

Frequently Asked Questions (FAQs)

What is the pKa of Terazosin and why is it important for in vitro assays?

The pKa of Terazosin is approximately 7.05.[1] The pKa is the pH at which a drug is 50% ionized and 50% unionized. This is a critical parameter for in vitro experiments because the ionization state of Terazosin affects its:

  • Solubility: The ionized form is generally more water-soluble.

  • Membrane Permeability: The un-ionized form is typically more lipid-soluble and can more readily cross cell membranes. A study showed that the permeability of Terazosin was lower at pH 5.0 compared to pH 6.5 and 7.4.[5]

  • Receptor Binding: The charge of the molecule can influence its interaction with the amino acid residues in the binding pocket of the alpha-1 adrenergic receptor.

What is the recommended pH range for in vitro experiments with Terazosin?

Based on its pKa and common practices in related assays, a pH range of 6.8 to 7.5 is generally recommended for in vitro experiments with Terazosin. This range represents a good compromise between maintaining solubility and being within the physiological range for most cellular assays. For specific assay types, refer to established protocols:

  • Receptor Binding Assays: pH 7.5 has been reported.[3]

  • Cell-Based Functional Assays: pH 7.4 is a standard.[4]

  • Solubility: It is freely soluble at pH 6.8.[2]

How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in a solvent in which Terazosin is highly soluble and then dilute it to the final concentration in your assay buffer.

  • Aqueous Stock: this compound is freely soluble in water and pH 6.8 phosphate buffer.[2] A stock solution in water or a suitable buffer is a good option.

  • Organic Solvent Stock: For higher concentrations, DMSO (up to 25 mg/mL) or methanol (up to 20 mg/mL) can be used. When using an organic solvent, ensure the final concentration in your assay does not exceed a level that is toxic to your cells or interferes with the assay (typically <0.5% for DMSO).

Does the choice of buffer matter?

Yes, the choice of buffer can be important. For cell-based assays, the buffer must be non-toxic and able to maintain a stable pH in the experimental conditions. For biochemical assays like receptor binding, the buffer components should not interfere with the binding interaction. Commonly used buffers in the recommended pH range include:

  • HEPES: Good buffering capacity around pH 7.4 and is widely used in cell culture and binding assays.

  • Phosphate-Buffered Saline (PBS): Commonly used for cell-based assays and solubility studies, with a pH typically around 7.4.

  • Tris-HCl: Another common buffer, but its pH is more sensitive to temperature changes.

Data Presentation

Table 1: Solubility of this compound

Solvent/MediumSolubilityReference
WaterFreely soluble[2]
0.1N HClFreely soluble[2]
pH 6.8 Phosphate BufferFreely soluble[2]
Water19.60-20.40 mg/mL
Methanol20 mg/mL
DMSO25 mg/mL
Ethanol4 mg/mL

Table 2: Physicochemical Properties of Terazosin

PropertyValueReference
pKa~7.05[1]

Experimental Protocols

Protocol 1: Alpha-1 Adrenergic Receptor Radioligand Binding Assay

This is a generalized protocol based on common practices for GPCR binding assays.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the alpha-1 adrenergic receptor in a lysis buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 2 mM CaCl₂, pH 7.5) and resuspend to a final protein concentration of 50-100 µg/mL.[3]

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation.

    • For competition binding, add varying concentrations of unlabeled this compound.

    • Add a constant concentration of a suitable radioligand (e.g., [³H]prazosin).

    • For non-specific binding control wells, add a high concentration of an unlabeled competitor.

    • Incubate at room temperature for 1 hour.[3]

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of Terazosin by non-linear regression analysis of the competition binding data.

Protocol 2: Gq/11-Coupled Functional Assay (Calcium Mobilization)

This protocol measures the antagonist effect of Terazosin on agonist-induced calcium release in cells expressing an alpha-1 adrenergic receptor.

  • Cell Preparation:

    • Plate cells stably or transiently expressing the alpha-1 adrenergic receptor in a black, clear-bottom 96-well plate.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Dye Loading:

    • Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.

  • Compound Incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound (as the antagonist) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Add a fixed concentration (e.g., EC₈₀) of an alpha-1 adrenergic receptor agonist (e.g., phenylephrine) to stimulate calcium release.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response against the concentration of Terazosin and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow Experimental Workflow for pH Optimization of Terazosin Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_terazosin Prepare Terazosin Stock (e.g., in DMSO or water) add_terazosin Add Terazosin Dilutions to Assay System prep_terazosin->add_terazosin prep_buffer Prepare Assay Buffer at various pH values (e.g., 6.5, 7.0, 7.4, 7.8) prep_buffer->add_terazosin perform_assay Perform in vitro Assay (Binding or Functional) measure_activity Measure Activity (e.g., IC50, Efficacy) perform_assay->measure_activity add_terazosin->perform_assay plot_data Plot Activity vs. pH measure_activity->plot_data determine_optimal_ph Determine Optimal pH plot_data->determine_optimal_ph

Caption: Workflow for optimizing the experimental pH for a Terazosin in vitro assay.

ph_effects Relationship Between pH, Terazosin State, and In Vitro Activity cluster_terazosin Terazosin State (pKa ~7.05) cluster_activity Potential In Vitro Effects ph pH of Assay Buffer protonated Protonated (Charged) More Soluble ph->protonated Lower pH (< pKa) unprotonated Unprotonated (Neutral) More Permeable ph->unprotonated Higher pH (> pKa) solubility Solubility / Precipitation protonated->solubility Increases binding Receptor Binding Affinity protonated->binding May Influence unprotonated->solubility Decreases unprotonated->binding May Influence permeability Cellular Permeability unprotonated->permeability Increases activity Overall Activity solubility->activity binding->activity permeability->activity signaling_pathway Terazosin's Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling terazosin Terazosin receptor Alpha-1 Adrenergic Receptor terazosin->receptor Blocks g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Increased Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response

References

Overcoming poor bioavailability of Terazosin hydrochloride in animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of Terazosin (B121538) hydrochloride in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Terazosin hydrochloride?

Terazosin hydrochloride is a selective, quinazoline-derived post-synaptic alpha-1 adrenergic receptor antagonist.[1][2][3][4] Its primary mechanism involves blocking these receptors in the smooth muscle of blood vessels and the prostate.[1][5][6] This blockade prevents the neurotransmitter norepinephrine (B1679862) from binding, leading to the relaxation of these smooth muscles.[5] In blood vessels, this results in vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[5][7][8] In the prostate and bladder neck, this relaxation alleviates urinary outflow resistance associated with benign prostatic hyperplasia (BPH).[5][7][8]

Terazosin_Mechanism cluster_0 Synaptic Cleft cluster_1 Smooth Muscle Cell NE Norepinephrine Receptor Alpha-1 Adrenergic Receptor NE->Receptor Binds Contraction Smooth Muscle Contraction (Vasoconstriction) Receptor->Contraction Activates Terazosin Terazosin HCl Terazosin->Receptor Blocks Relaxation Smooth Muscle Relaxation (Vasodilation) Terazosin->Relaxation Leads to

Caption: Mechanism of action for Terazosin hydrochloride.

Q2: What are the typical pharmacokinetic properties of Terazosin?

In humans, Terazosin is generally well-absorbed after oral administration, with a bioavailability of approximately 90%.[9][10] Peak plasma concentrations are typically reached within 1 to 2 hours.[5][6][11] The plasma elimination half-life is about 12 hours, which supports once-daily dosing.[6][11] It undergoes extensive metabolism in the liver, and elimination occurs through both urine and feces.[5][6][11]

Q3: Is Terazosin considered a poorly water-soluble drug?

While often formulated as a hydrochloride salt to improve solubility, Terazosin itself is a lipophilic compound.[12] Some studies classify it as a readily soluble medicine with a high capacity for dissolving in water.[13] However, its classification can be context-dependent, and like many drugs, its bioavailability can be hampered by factors other than simple aqueous solubility, such as intestinal metabolism. For instance, in rats, Terazosin is metabolized by CYP3A1 and/or 3A2 enzymes in the intestine and liver, which can impact systemic exposure.[14][15]

Troubleshooting Guide

Q1: My in vivo rat study is showing low and variable plasma concentrations (AUC, Cmax) of Terazosin. What are the potential causes?

Several factors could contribute to this issue:

  • Formulation and Vehicle: The choice of vehicle is critical. A simple aqueous solution might lead to lower systemic exposure compared to other formulations. A 28-day study in rats showed that a Terazosin oral solution resulted in lower Cmax and AUC values compared to a suspension made from capsules at the same dose.[9] Ensure your vehicle adequately solubilizes and stabilizes the compound.

  • First-Pass Metabolism: Terazosin is subject to metabolism by CYP3A enzymes in rats.[15] This intestinal and hepatic first-pass effect can significantly reduce the amount of drug reaching systemic circulation. High inter-animal variability in enzyme expression can also lead to inconsistent results.

  • Animal Handling and Dosing: Improper oral gavage technique can lead to dosing errors. Ensure consistent administration and confirm the full dose is delivered. Stress from handling can also affect gastrointestinal motility and absorption.

  • Food Effect: Although studies in humans show little effect of food on bioavailability, this may not hold true in animal models.[10] Standardize the feeding schedule of your animals (e.g., fasting before dosing) to reduce variability.[16]

Q2: How can I improve the oral bioavailability of Terazosin in my animal experiments?

To overcome low bioavailability, consider advanced formulation strategies that protect the drug from degradation and enhance its absorption.

  • Lipid-Based Formulations: These are highly effective for improving the oral bioavailability of poorly absorbed drugs.[17]

    • Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs): These systems encapsulate the drug in a solid lipid core, which can protect it from enzymatic degradation.[18][19] They can also increase gastrointestinal absorption and solubilization through selective lymphatic pathways, bypassing first-pass metabolism.[17][18][19][20]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a nanoemulsion in the gastrointestinal tract.[21][22][23] This presents the drug in small droplets with a large surface area, enhancing dissolution and absorption.[21]

    • Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[24] They can improve solubility and protect the drug from the harsh GI environment, though stability and permeability can be challenges.[24][25]

  • Microencapsulation: Creating microparticles with lipid materials can achieve a sustained-release profile, which may improve the overall therapeutic outcome.[13][26]

Q3: I'm seeing a significant "first-dose effect" (e.g., sharp drop in blood pressure) in my animals. How can this be managed?

The first-dose effect, characterized by potential orthostatic hypotension, is a known pharmacodynamic property of alpha-1 blockers like Terazosin.[6]

  • Dose Titration: Start with a very low initial dose and gradually titrate upwards over several days to allow the animals to acclimate.

  • Timing of Administration: In clinical settings, the first dose is often given at bedtime.[8] While not directly applicable to all animal study designs, consider the timing of administration and subsequent blood pressure monitoring to manage acute effects.

  • Monitor Closely: Be prepared to monitor blood pressure and the general condition of the animals closely after the initial doses.

Data Hub: Pharmacokinetic Parameters in Rats

The following tables summarize key pharmacokinetic data from animal studies, illustrating the impact of formulation and metabolic inhibition on Terazosin bioavailability.

Table 1: Comparison of Terazosin Formulations in Sprague-Dawley Rats

Formulation (Oral Dose: 20.7 mg/kg)GenderCmax (ng/mL)AUC0-24h (ng·h/mL)
Terazosin Oral Solution (1 mg/mL) Male472.236368.29
Female618.346969.23
Terazosin Capsule Suspension -Data not providedData not provided
Note: The study concluded that the oral solution had lower systemic exposure (Cmax and AUC) compared to the capsule formulation at an equivalent dose.[9]

Table 2: Effect of CYP3A1/3A2 Inhibition on Oral Terazosin Pharmacokinetics in Rats

Treatment Group (Oral Dose: 5 mg/kg Terazosin)AUC (ng·h/mL)% Increase in AUC
Terazosin Alone Baseline-
Terazosin + DA-8159 (CYP3A Inhibitor) Significantly Greater75.4%
Source: Adapted from Cho, et al. (2007).[15] This study demonstrates that inhibiting CYP3A enzymes, which metabolize Terazosin, significantly increases its systemic exposure.

Experimental Protocols

Protocol: Oral Pharmacokinetic Study of Terazosin Hydrochloride in Rats

This protocol provides a generalized workflow for assessing the pharmacokinetics of a novel Terazosin formulation compared to a control.

PK_Workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dosing & Sampling cluster_process Phase 3: Sample Processing & Analysis cluster_analysis Phase 4: Data Analysis A Animal Acclimatization (Sprague-Dawley Rats, 1 week) B Dose Formulation Preparation (e.g., Terazosin in 0.5% CMC vehicle) A->B C Animal Grouping & Fasting (Randomize, fast overnight) B->C D Oral Gavage Dosing (e.g., 5 mg/kg, 5-10 mL/kg volume) C->D E Serial Blood Sampling (Tail vein, e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) D->E Post-Dose F Plasma Separation (Centrifuge blood with anticoagulant) E->F G Sample Storage (Store plasma at -80°C) F->G H Bioanalysis (LC-MS/MS) (Quantify Terazosin concentration) G->H I Pharmacokinetic Modeling (Calculate AUC, Cmax, Tmax, T½) H->I J Statistical Analysis (Compare formulation groups) I->J K Final Report J->K

Caption: General experimental workflow for a rat PK study.

Detailed Steps:

  • Animals: Use male Sprague-Dawley rats (180-220g).[27][28] House them in a controlled environment (12-hour light/dark cycle, 20-25°C) with free access to food and water.[14][27][28] Allow for at least one week of acclimatization before the experiment.[27]

  • Formulation Preparation:

    • Control Group: Prepare a suspension or solution of standard Terazosin hydrochloride. A common vehicle is 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC-Na) in water.[27][28]

    • Test Group: Prepare the experimental formulation (e.g., SLNs, SNEDDS) with the same drug concentration.

  • Dosing:

    • Fast the rats overnight prior to dosing but allow access to water.[28]

    • Administer the formulation via oral gavage at a specific dose (e.g., 5 mg/kg).[14][15] The dosing volume should be between 5-10 mL/kg.[27]

  • Blood Sampling:

    • Collect blood samples (approx. 300 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 12, 24 hours post-dose).[27][28]

    • Use tubes containing an anticoagulant like lithium heparin.[27]

  • Sample Processing:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[28]

    • Transfer the plasma to clean tubes and store at -80°C until analysis.[27][28]

  • Bioanalysis:

    • Quantify the concentration of Terazosin in the plasma samples using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[27]

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).[29]

    • Compare the parameters between the test and control groups to determine the relative bioavailability of the experimental formulation.

References

Validation & Comparative

A Comparative Analysis of Terazosin and Doxazosin in Prostate Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two quinazoline-based α1-adrenoceptor antagonists, Terazosin (B121538) hydrochloride dihydrate and doxazosin (B1670899), focusing on their effects on prostate cancer cells. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of prostate cancer therapeutics. This document summarizes key experimental findings, presents quantitative data in a structured format, outlines detailed experimental methodologies, and provides visual representations of the underlying molecular pathways.

Introduction

Terazosin and doxazosin, while clinically used for the treatment of benign prostatic hyperplasia (BPH), have been shown to induce apoptosis in prostate cancer cells.[1][2][3][4] Notably, this pro-apoptotic effect is independent of their α1-adrenoceptor blocking activity and is attributed to their shared quinazoline (B50416) chemical structure.[1][2][3][4] This guide delves into the experimental evidence differentiating the anti-cancer activities of these two compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of Terazosin and doxazosin on prostate cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, the data should be interpreted with consideration of the different study designs.

Table 1: Comparative Effects of Terazosin and Doxazosin on Prostate Cancer Cell Viability and Apoptosis

ParameterTerazosinDoxazosinProstate Cancer Cell Line(s)Reference(s)
Effect on Cell Viability Significant reductionSignificant reductionPC-3, DU-145, LNCaP[1][5]
Apoptosis Induction Induces apoptosisInduces apoptosisPC-3, DU-145, LNCaP[1][2][3][5]
IC50 Value (µM) Data not readily available in comparative studies~23.3 - 38.6PC-3[6]

Table 2: Effects of Doxazosin on Apoptosis in PC-3 Prostate Cancer Cells

Treatment DurationApoptosis Rate (%)Reference(s)
2 days11.6[1]
3 days19.4[1]

Signaling Pathways and Molecular Mechanisms

Both Terazosin and doxazosin induce apoptosis in prostate cancer cells through distinct, yet potentially overlapping, signaling pathways.

Doxazosin: The apoptotic mechanism of doxazosin is more extensively characterized and involves the activation of the extrinsic death receptor pathway.[7][8] Treatment with doxazosin leads to the upregulation of Fas/CD95 and the recruitment of the Fas-associated death domain (FADD).[7][8][9] This initiates a caspase cascade, beginning with the activation of caspase-8, which in turn activates the executioner caspase-3, ultimately leading to apoptosis.[7][9] Furthermore, doxazosin has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-xL.[7][8] Some studies also suggest that doxazosin can induce DNA damage-mediated apoptosis by downregulating DNA repair genes.[10]

Terazosin: The signaling pathway for terazosin-induced apoptosis is less defined but is known to be independent of p53 and Rb.[11][12] It is associated with a G1 phase cell cycle arrest and the upregulation of the cyclin-dependent kinase inhibitor p27KIP1.[11] Similar to doxazosin, terazosin also modulates the expression of Bcl-2 family proteins, leading to an upregulation of Bax and downregulation of Bcl-2.[11]

Signaling Pathway Diagrams

doxazosin_pathway Doxazosin Doxazosin Fas_Receptor Fas/CD95 Receptor Doxazosin->Fas_Receptor activates Bax Bax (Upregulation) Doxazosin->Bax Bcl_xL Bcl-xL (Downregulation) Doxazosin->Bcl_xL FADD FADD Fas_Receptor->FADD recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxazosin-induced apoptotic signaling pathway.

terazosin_pathway Terazosin Terazosin p27KIP1 p27KIP1 (Upregulation) Terazosin->p27KIP1 Bax Bax (Upregulation) Terazosin->Bax Bcl2 Bcl-2 (Downregulation) Terazosin->Bcl2 G1_Arrest G1 Cell Cycle Arrest p27KIP1->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Terazosin-induced apoptotic signaling pathway.

Experimental Protocols

This section provides a general overview of the methodologies commonly employed in the comparative analysis of Terazosin and doxazosin in prostate cancer cells.

1. Cell Culture

  • Cell Lines: Human prostate cancer cell lines such as PC-3 (androgen-independent), DU-145 (androgen-independent), and LNCaP (androgen-sensitive) are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Terazosin or doxazosin for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

3. Apoptosis Assay (TUNEL Assay)

  • Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

  • Procedure:

    • Culture cells on coverslips and treat with Terazosin or doxazosin.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT and FITC-dUTP) for 1 hour at 37°C.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

4. Western Blot Analysis

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Procedure:

    • Treat cells with Terazosin or doxazosin and lyse them to extract total protein.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, PARP, Bax, Bcl-2, p27KIP1).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

experimental_workflow Cell_Culture Prostate Cancer Cell Culture (PC-3, DU-145, LNCaP) Treatment Treatment with Terazosin or Doxazosin Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (TUNEL, Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for comparing Terazosin and Doxazosin.

Conclusion

Both Terazosin hydrochloride dihydrate and doxazosin demonstrate significant pro-apoptotic effects in prostate cancer cells, independent of their α1-adrenoceptor antagonist function. While both drugs impact cell viability and induce apoptosis, their underlying molecular mechanisms appear to have some distinctions. Doxazosin is more clearly linked to the extrinsic death receptor pathway, while terazosin's effects are associated with cell cycle arrest and are p53/Rb-independent. The provided data and protocols offer a foundation for researchers to further investigate and compare the therapeutic potential of these quinazoline-based compounds in the context of prostate cancer. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and molecular targets of these two drugs.

References

A Comparative Analysis of Terazosin Hydrochloride Dihydrate and Tamsulosin in Benign Prostatic Hyperplasia (BPH) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Terazosin (B121538) hydrochloride dihydrate and tamsulosin (B1681236), two commonly prescribed alpha-1 adrenergic receptor antagonists for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). The comparison draws upon data from both clinical trials and preclinical BPH models to inform researchers and drug development professionals.

Mechanism of Action: Targeting the Alpha-1 Adrenergic Receptors

Both tamsulosin and terazosin function by blocking alpha-1 adrenergic receptors in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1] This antagonism leads to muscle relaxation, which in turn improves urine flow and alleviates the symptoms of BPH.[1] The key difference between the two lies in their receptor selectivity.

  • Tamsulosin is a selective antagonist with a higher affinity for the α1A and α1D adrenergic receptor subtypes, which are predominant in the prostate.[2] It has a lower affinity for the α1B subtype, which is more prevalent in vascular smooth muscle.[2] This selectivity is thought to contribute to its lower incidence of cardiovascular side effects.[1]

  • Terazosin , in contrast, is a non-selective alpha-1 antagonist, meaning it blocks α1A, α1B, and α1D subtypes more evenly.[1] This broader activity contributes to its efficacy in treating BPH but also leads to a greater potential for side effects such as dizziness and hypotension due to its action on blood vessels.[1]

Signaling Pathways of Alpha-1 Adrenergic Receptor Antagonists in the Prostate

The binding of norepinephrine (B1679862) to α1-adrenergic receptors on prostate smooth muscle cells initiates a signaling cascade that leads to muscle contraction. Both terazosin and tamsulosin interrupt this pathway.

cluster_receptor Cell Membrane cluster_drugs Antagonists cluster_downstream Intracellular Signaling Cascade Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor (α1A, α1B, α1D) Norepinephrine->Alpha1_AR Binds Gq_protein Gq Protein Activation Alpha1_AR->Gq_protein Terazosin Terazosin (Non-selective) Terazosin->Alpha1_AR Relaxation Smooth Muscle Relaxation Tamsulosin Tamsulosin (α1A/α1D Selective) Tamsulosin->Alpha1_AR PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from Sarcoplasmic Reticulum IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Figure 1: Signaling pathway of alpha-1 adrenergic receptor antagonists.

Preclinical Efficacy in BPH Models

The most common animal model for studying BPH involves the induction of prostatic hyperplasia in rodents through the administration of testosterone (B1683101).[2] While extensive data exists for each drug individually, a notable gap in the literature is the lack of head-to-head preclinical studies directly comparing Terazosin hydrochloride dihydrate and tamsulosin in the same testosterone-induced BPH model. The following sections detail the typical experimental protocol and expected outcomes based on the known pharmacology of alpha-1 blockers.

Experimental Protocols: Testosterone-Induced BPH in Rats

A standard and widely used method for inducing BPH in rats is through the administration of testosterone propionate.[2]

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Testosterone propionate

  • Vehicle for testosterone (e.g., corn oil or olive oil)[2]

  • This compound or Tamsulosin hydrochloride

  • Vehicle for drug administration (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Syringes and needles for subcutaneous injection and oral gavage

  • Animal housing and care facilities

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.

  • BPH Induction: BPH is induced by daily subcutaneous injections of testosterone propionate. A common dosage is 3 mg/kg daily for 2 to 4 weeks.[2] Some protocols may also involve castration prior to testosterone administration to create a more pronounced effect.[2]

  • Grouping: Animals are typically divided into a sham control group, a BPH control group (receiving testosterone and vehicle), and treatment groups (receiving testosterone and either terazosin or tamsulosin at various doses).

  • Drug Administration: Terazosin or tamsulosin is administered daily, often via oral gavage, concurrently with the testosterone injections.

  • Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the following parameters are assessed:

    • Prostate Weight: The prostate gland is carefully dissected and weighed. The prostate-to-body weight ratio is often calculated.

    • Histopathology: Prostatic tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to evaluate changes in epithelial and stromal proliferation, and glandular architecture.

    • Urodynamic Studies: In some studies, bladder pressure and urine flow are measured to assess the functional effects of the drugs on bladder outlet obstruction.

start Start: Male Rats acclimatization Acclimatization (1 week) start->acclimatization grouping Random Grouping acclimatization->grouping sham Sham Control (Vehicle only) grouping->sham bph_control BPH Control (Testosterone + Vehicle) grouping->bph_control terazosin_group Terazosin Group (Testosterone + Terazosin) grouping->terazosin_group tamsulosin_group Tamsulosin Group (Testosterone + Tamsulosin) grouping->tamsulosin_group induction BPH Induction (Daily Testosterone SC) bph_control->induction terazosin_group->induction treatment Daily Drug Administration (Oral Gavage) terazosin_group->treatment tamsulosin_group->induction tamsulosin_group->treatment monitoring Monitoring (Weight, Health) treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia analysis Endpoint Analysis euthanasia->analysis prostate_weight Prostate Weight analysis->prostate_weight histology Histopathology analysis->histology urodynamics Urodynamics analysis->urodynamics end End urodynamics->end

Figure 2: Experimental workflow for testosterone-induced BPH model.

Clinical Efficacy: A Head-to-Head Comparison

Numerous clinical trials and systematic reviews have compared the efficacy of terazosin and tamsulosin in patients with BPH. The following tables summarize key quantitative data from these studies.

Table 1: Comparison of Efficacy on Urological Parameters

ParameterTerazosinTamsulosinKey Findings
International Prostate Symptom Score (IPSS) Significant improvementSignificant improvement, often statistically superior to terazosin in short-term studies.[2][3]A systematic review of 12 studies found tamsulosin to be better than terazosin in improving IPSS.[3]
Maximum Urinary Flow Rate (Qmax) Significant improvementSignificant improvementNo significant difference was found between the two drugs in a systematic review.[3] Another study reported a greater percentage improvement with tamsulosin.[2]
Post-Void Residual Volume (PVR) Significant reductionSignificant reductionNo significant difference was found in a systematic review.[3] One study showed a greater percentage improvement with tamsulosin.[2]
Prostate Volume No significant changeNo significant changeNeither drug significantly alters the size of the prostate gland.[3]

Table 2: Comparison of Adverse Events

Adverse EventTerazosinTamsulosinKey Findings
Dizziness More frequentLess frequentA systematic review found a significantly lower risk of dizziness with tamsulosin.[3]
Severe Hypotension More frequentLess frequentThe risk of severe hypotension is significantly lower with tamsulosin.[3]
Dry Mouth ReportedLess frequently reportedA lower incidence of dry mouth has been observed with tamsulosin.[3]
Ejaculation Disorders Less frequentMore frequentTamsulosin is associated with a higher incidence of ejaculation disorders.

Summary and Conclusion

Both this compound and tamsulosin are effective in managing the symptoms of BPH. Tamsulosin's selectivity for the α1A and α1D adrenergic receptor subtypes generally translates to a more favorable side effect profile, particularly concerning cardiovascular effects like dizziness and hypotension.[1] This makes it a preferred option for many patients. Clinical data suggests that tamsulosin may offer a slightly better improvement in urinary symptoms as measured by the IPSS.[3]

Terazosin, being a non-selective alpha-1 blocker, can also be used to treat hypertension, which may be an advantage in patients with both conditions. However, its broader receptor activity increases the likelihood of certain side effects.

While robust clinical data is available, there is a clear need for direct head-to-head preclinical studies in validated BPH models. Such studies would provide valuable insights into the comparative effects of these drugs on prostate histology, urodynamics, and molecular markers, further elucidating their mechanisms and aiding in the development of future therapies.

References

A Head-to-Head Clinical Trial Design Analysis: Terazosin Hydrochloride Versus Other Alpha-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide offers a comparative analysis of head-to-head clinical trial designs for Terazosin hydrochloride against other prominent alpha-blockers in the management of benign prostatic hyperplasia (BPH) and hypertension. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, details methodological protocols, and visualizes key biological and procedural pathways to facilitate a deeper understanding of the comparative efficacy and safety of these agents.

Abstract

Terazosin hydrochloride is a selective alpha-1 adrenergic receptor antagonist widely utilized in the treatment of symptomatic BPH and hypertension. Its therapeutic effect is achieved through the relaxation of smooth muscle in the prostate, bladder neck, and blood vessels. This guide provides a comparative overview of clinical trials involving Terazosin and its main competitors: Tamsulosin, Doxazosin (B1670899), and Alfuzosin. By examining the design of these trials, including patient populations, efficacy endpoints, and safety assessments, we aim to provide a clear, data-driven comparison of their performance.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from key head-to-head clinical trials, offering a clear comparison of the performance of Terazosin against other alpha-blockers.

Table 1: Efficacy of Terazosin vs. Tamsulosin in Symptomatic BPH [1][2]

Efficacy ParameterTerazosinTamsulosinp-valueStudy Duration
Mean Change in International Prostate Symptom Score (IPSS) -6.32 ± 2.90-7.23 ± 1.76<0.058 weeks
Mean Percentage Improvement in IPSS 39.80% ± 17.78%46.02% ± 10.21%<0.058 weeks
Mean Change in Maximum Urinary Flow Rate (Qmax, mL/sec) +3.03 ± 0.98+3.97 ± 0.66<0.0018 weeks
Mean Percentage Improvement in Qmax 24.61% ± 7.97%32.20% ± 5.33%<0.0018 weeks

Table 2: Efficacy of Terazosin vs. Doxazosin in Symptomatic BPH [3]

Efficacy ParameterTerazosin (n=25)Doxazosin (n=25)p-valueStudy Duration
Improvement in both IPSS and Qmax 10 (40%)11 (44%)Not Significant3 months
Mean Decrease in IPSS SignificantSignificantNot Significant3 months
Mean Increase in Qmax SignificantSignificant<0.0013 months

Table 3: Efficacy of Terazosin vs. Alfuzosin in Symptomatic BPH [4][5]

Efficacy ParameterTerazosin (n=39)Alfuzosin (n=35)p-valueStudy Duration
Improvement in IPSS SimilarSimilar0.2916 weeks
Improvement in Quality of Life Score SimilarSimilar0.7116 weeks
Patients Reporting "Effective" or "Very Effective" Treatment 31 (86%)28 (82%)Not Significant16 weeks

Table 4: Comparative Safety Profile of Alpha-Blockers [6][7][8]

Adverse EventTerazosinTamsulosinDoxazosinAlfuzosin
Dizziness/Vertigo Higher IncidenceLower IncidenceHigher IncidenceLower Incidence
Orthostatic Hypotension Higher IncidenceLower IncidenceHigher IncidenceLower Incidence
Ejaculatory Dysfunction Low IncidenceHigher IncidenceLow IncidenceLow Incidence
Headache CommonCommonCommonCommon
Asthenia (Weakness/Fatigue) CommonLess CommonCommonLess Common

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the protocols for key experiments cited in the comparative studies.

International Prostate Symptom Score (IPSS)

The IPSS is a validated eight-question patient-reported outcome measure used to assess the severity of BPH symptoms.[9][10][11][12][13]

  • Administration: The questionnaire is self-administered by the patient.

  • Content: It comprises seven questions about urinary symptoms (incomplete emptying, frequency, intermittency, urgency, weak stream, straining, and nocturia) and one question about quality of life.[9][10]

  • Scoring: Each of the seven symptom questions is scored from 0 (not at all) to 5 (almost always), resulting in a total symptom score of 0 to 35.[9][10] The quality of life question is scored from 0 (delighted) to 6 (terrible).[9][10]

  • Interpretation:

    • 0-7: Mildly symptomatic

    • 8-19: Moderately symptomatic

    • 20-35: Severely symptomatic[9][11]

Uroflowmetry (Maximum Urinary Flow Rate - Qmax)

Uroflowmetry is a non-invasive diagnostic test that measures the volume of urine released from the body, the speed with which it is released, and the time it takes for the release.

  • Procedure:

    • The patient is instructed to arrive at the clinic with a comfortably full bladder.

    • The patient voids into a specialized funnel connected to a uroflowmeter, which records the data electronically.

    • The maximum flow rate (Qmax), measured in milliliters per second (mL/s), is a key parameter for assessing bladder outlet obstruction.

  • Data Analysis: A lower Qmax value is indicative of a greater degree of obstruction. The change in Qmax from baseline is a primary efficacy endpoint in BPH clinical trials.

Urodynamic Studies (Pressure-Flow Studies)

Pressure-flow studies are invasive urodynamic tests considered the gold standard for diagnosing bladder outlet obstruction.[14][15][16]

  • Procedure:

    • A small catheter with a pressure sensor is inserted into the bladder through the urethra.

    • A second catheter is placed in the rectum to measure abdominal pressure.

    • The bladder is slowly filled with sterile water or saline.

    • The patient is then asked to void, during which bladder pressure (detrusor pressure) and flow rate are simultaneously measured.[16][17]

  • Data Analysis: The relationship between detrusor pressure and urinary flow rate helps to differentiate between obstruction and impaired bladder contractility. High pressure with low flow is indicative of obstruction.

Pharmacokinetic Analysis

Pharmacokinetic studies in these trials typically involve the following:

  • Blood Sampling: Serial blood samples are collected from participants at predefined time points after drug administration.

  • Bioanalysis: Plasma concentrations of the drug and its metabolites are determined using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Parameter Calculation: Key pharmacokinetic parameters are calculated, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

Safety and Tolerability Assessment

The safety and tolerability of the alpha-blockers are assessed through the systematic collection of adverse event data.

  • Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, whether observed by the investigator or reported by the patient.

  • AE Classification: AEs are classified based on their severity (mild, moderate, severe), seriousness (serious or non-serious), and relationship to the study drug (related or unrelated).[6][7]

  • Vital Signs and Laboratory Tests: Blood pressure, heart rate, and routine clinical laboratory tests (hematology, clinical chemistry, and urinalysis) are monitored at regular intervals.

Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Alpha-1 Adrenergic Receptor Signaling Pathway

This diagram illustrates the intracellular signaling cascade initiated by the activation of alpha-1 adrenergic receptors, which are Gq protein-coupled receptors.[18][19][20][21] The binding of an agonist, such as norepinephrine, triggers a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade ultimately results in smooth muscle contraction.

Alpha1_Signaling_Pathway Agonist Agonist (Norepinephrine) Alpha1_Receptor Alpha-1 Adrenergic Receptor (GPCR) Agonist->Alpha1_Receptor binds Gq_Protein Gq Protein (inactive) Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC co-activates Contraction Smooth Muscle Contraction Ca->Contraction contributes to PKC->Contraction leads to

Alpha-1 Adrenergic Receptor Signaling Cascade
Head-to-Head Clinical Trial Workflow for BPH

This diagram outlines the typical workflow of a head-to-head clinical trial comparing Terazosin with another alpha-blocker for the treatment of BPH. The process begins with patient screening and randomization, followed by a treatment period with regular follow-up visits for efficacy and safety assessments. The trial concludes with a final analysis of the collected data.

BPH_Clinical_Trial_Workflow cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase cluster_post_trial Post-Trial Phase Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (IPSS, Qmax, Urodynamics) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Terazosin_Arm Treatment Arm: Terazosin Hydrochloride Randomization->Terazosin_Arm Comparator_Arm Treatment Arm: Comparator Alpha-Blocker Randomization->Comparator_Arm Follow_Up_T Follow-up Visits (Efficacy & Safety) Terazosin_Arm->Follow_Up_T Follow_Up_C Follow-up Visits (Efficacy & Safety) Comparator_Arm->Follow_Up_C End_of_Study End of Study Visit (Final Assessments) Follow_Up_T->End_of_Study Follow_Up_C->End_of_Study Data_Analysis Data Analysis & Reporting End_of_Study->Data_Analysis

BPH Head-to-Head Clinical Trial Workflow
Logical Relationship of Efficacy and Safety Assessment

This diagram illustrates the logical relationship between the different components of efficacy and safety assessment in a typical BPH clinical trial. Patient-reported outcomes, objective measurements, and adverse event monitoring are all integral to a comprehensive evaluation of the therapeutic agent.

Efficacy_Safety_Assessment cluster_assessment Overall Assessment cluster_efficacy Efficacy Assessment cluster_safety Safety Assessment PRO Patient-Reported Outcomes (IPSS, QoL) Benefit_Risk Benefit-Risk Profile PRO->Benefit_Risk Objective Objective Measurements (Qmax, PVR, Urodynamics) Objective->Benefit_Risk AE Adverse Event Monitoring AE->Benefit_Risk Vitals_Labs Vital Signs & Lab Tests Vitals_Labs->Benefit_Risk

References

A Comparative Analysis of Terazosin Hydrochloride Dihydrate Cross-reactivity with Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of Terazosin (B121538) hydrochloride dihydrate with various adrenergic receptor subtypes. The information presented is supported by experimental data from peer-reviewed literature to assist researchers and drug development professionals in understanding the pharmacological profile of this compound.

Terazosin is a quinazoline (B50416) derivative known for its selective antagonist activity at α1-adrenergic receptors.[1] This property underlies its therapeutic use in the management of benign prostatic hyperplasia (BPH) and hypertension.[2] However, a thorough understanding of its interaction with other adrenergic receptor subtypes is crucial for a complete safety and efficacy assessment.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities of Terazosin and its enantiomers for α1 and α2-adrenergic receptor subtypes, as determined by radioligand binding assays. This data provides a quantitative measure of the drug's selectivity.

Table 1: Binding Affinity of Terazosin for α1 and α2-Adrenergic Receptors

Receptor SubtypeLigandTissue/Cell SourceIC50 (nM)Ki (nM)Selectivity (α2/α1)
α1TerazosinHuman Prostate5.02.5\multirow{2}{}{400-fold}
α2TerazosinHuman Prostate20001000
α1TerazosinCanine Brain4.02.0\multirow{2}{}{400-fold}
α2TerazosinCanine Brain1600800

Data sourced from Lepor et al., 1988.[3] The IC50 corrected (IC50 corr) values were calculated using the Cheng and Prusoff equation.

Table 2: Binding Affinity (Ki in nM) of (S)-Terazosin for Adrenergic Receptor Subtypes

Receptor Subtype(S)-Terazosin Ki (nM)
α1-Adrenergic Receptors
α1a3.91
α1b0.79
α1d1.16
α2-Adrenergic Receptors
α2a729
α2B3.5
α2c46.4

Data for (S)-Terazosin from a study by Hancock et al., 1995, as cited by MedChemExpress. It is important to note that commercial preparations of Terazosin are a racemic mixture of (R) and (S) enantiomers.

Cross-reactivity with β-Adrenergic Receptors

Experimental Protocols

The data presented in this guide were primarily generated using radioligand binding assays. Below is a detailed methodology representative of the protocols used in the cited studies.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines the general steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound like Terazosin for various adrenergic receptor subtypes.

1. Materials and Reagents:

  • Membrane Preparations: Cell membranes expressing the specific adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or from tissue homogenates such as human prostate or canine brain).

  • Radioligand: A radioactive ligand with high affinity and selectivity for the receptor subtype being studied (e.g., [³H]-Prazosin for α1 receptors, [³H]-Yohimbine or [³H]-Rauwolscine for α2 receptors).

  • Test Compound: Terazosin hydrochloride dihydrate.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 10 mM MgCl₂).

  • Non-specific Binding Control: A high concentration of a non-labeled ligand to saturate all specific binding sites (e.g., phentolamine).

  • Glass Fiber Filters: For separating bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

2. Membrane Preparation:

  • Tissues or cells are homogenized in an ice-cold lysis buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).

3. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the unlabeled test compound (Terazosin).

    • For determining non-specific binding, a saturating concentration of a suitable unlabeled antagonist is added instead of the test compound.

    • The reaction is initiated by the addition of the membrane preparation.

  • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the different adrenergic receptors and a typical experimental workflow for a radioligand binding assay.

G cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling a1 α1-AR gq Gq/11 a1->gq Agonist plc PLC gq->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response1 Physiological Response (e.g., Smooth Muscle Contraction) ca2->response1 pkc->response1 a2 α2-AR gi Gi/o a2->gi Agonist ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp atp ATP pka PKA camp->pka Inhibits response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) pka->response2 b β-AR gs Gs b->gs Agonist ac_beta Adenylyl Cyclase gs->ac_beta Activates camp_beta cAMP ac_beta->camp_beta Converts ATP to atp_beta ATP pka_beta PKA Activation camp_beta->pka_beta response3 Physiological Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) pka_beta->response3 G start Start prep Membrane Preparation start->prep assay Competitive Radioligand Binding Assay prep->assay incubation Incubation to Equilibrium assay->incubation filtration Rapid Filtration incubation->filtration wash Filter Washing filtration->wash count Scintillation Counting wash->count analysis Data Analysis (IC50 & Ki Determination) count->analysis end End analysis->end

References

A Comparative Analysis of Apoptotic Induction by Terazosin, Doxazosin, and Alfuzosin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced cellular effects of related compounds is critical. Terazosin (B121538), doxazosin (B1670899), and alfuzosin (B1207546), all classified as α1-adrenoceptor antagonists, are primarily prescribed for the management of benign prostatic hyperplasia (BPH). However, extensive research has unveiled a significant secondary function for the quinazoline-based derivatives, terazosin and doxazosin: the induction of apoptosis. This guide provides a detailed comparison of the apoptotic capabilities of these three drugs, supported by experimental data and methodologies.

Mechanism of Apoptotic Induction: A Tale of Two Structures

The capacity to induce apoptosis is a key differentiator between these α1-blockers and is intrinsically linked to their chemical structure.

Terazosin and Doxazosin: These two drugs share a quinazoline (B50416) chemical core, which is responsible for their pro-apoptotic effects.[1] Crucially, this action is independent of their primary function as α1-adrenoceptor antagonists.[1][2] The apoptotic cascade initiated by these compounds is primarily mediated through the extrinsic or "death receptor" pathway.[3][4] Studies have shown that doxazosin treatment leads to the recruitment of the Fas-associated death domain (FADD) and procaspase-8 to the Fas receptor, forming the death-inducing signaling complex (DISC).[3][4] This complex facilitates the auto-activation of caspase-8, an initiator caspase, which in turn cleaves and activates effector caspases like caspase-3, leading to the execution phase of apoptosis.[3][4] Some evidence also points to the involvement of the transforming growth factor-β (TGF-β) signaling pathway.[3]

Alfuzosin: Unlike terazosin and doxazosin, alfuzosin is not a quinazoline-based compound. This structural difference appears to be the primary reason for its significantly diminished, or absent, apoptotic activity.[5] While one study suggested alfuzosin might cause apoptosis in prostate stromal cells via TGF-β expression, a clinical trial found that three months of alfuzosin treatment did not result in a measurable change in prostate volume, which would be expected if significant apoptosis were occurring.[6][7] Generally, alfuzosin's therapeutic action in BPH is attributed solely to its α1-adrenoceptor blockade, which relaxes smooth muscle in the prostate and bladder neck.[8]

Quantitative Comparison of Apoptotic Efficacy

The following table summarizes quantitative data from various studies, highlighting the differential effects of terazosin, doxazosin, and alfuzosin on apoptosis and cell viability.

DrugCell Line / TissueConcentration / DoseParameter MeasuredResultCitation(s)
Doxazosin PC-3 (Prostate Cancer)15 µMApoptotic Cells (%)19.4% after 3 days (vs. 1.1% control)[5]
Doxazosin PC-3 (Prostate Cancer)25.42 µMIC50 (Cell Viability)25.42 ± 1.42 µM[9]
Doxazosin BPH Tissue (Human)2-8 mg/dayApoptotic IndexSignificant increase within 1 month[5][10]
Terazosin PC-3 (Prostate Cancer)>100 µMIC50 (Cell Viability)>100 µM[11]
Terazosin BPH Tissue (Human)1-10 mg/dayApoptotic IndexSignificant increase within 1 month[5][10]
Alfuzosin BPH Tissue (Human)10 or 15 mg/dayProstate Volume ChangeNo statistically significant change vs. placebo after 3 months[7]
Alfuzosin LNCaP & PC-3 CellsNot SpecifiedRelative PotencyLower pro-apoptotic potency compared to doxazosin and terazosin[12]

Signaling Pathway & Experimental Workflow Diagrams

To visually represent the molecular mechanisms and experimental processes discussed, the following diagrams are provided.

Quinazoline_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasR Fas Receptor FADD FADD FasR->FADD Recruits DISC DISC (Death-Inducing Signaling Complex) FasR->DISC Drug Terazosin / Doxazosin (Quinazoline-based) Drug->FasR Binds/Activates ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruits FADD->DISC ProCasp8->DISC Casp8 Active Caspase-8 DISC->Casp8 Catalyzes Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Apoptosis signaling pathway for quinazoline-based α1-blockers.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_assays Apoptosis Assessment cluster_analysis Data Analysis Start Seed Cells in Multi-well Plates Treatment Treat with Terazosin, Doxazosin, Alfuzosin & Vehicle Control Start->Treatment Incubation Incubate for Defined Time Points (e.g., 24, 48, 72h) Treatment->Incubation Harvest Harvest Cells (Adherent & Floating) Incubation->Harvest TUNEL TUNEL Assay (DNA Fragmentation) Harvest->TUNEL Annexin Annexin V / PI Staining (Phosphatidylserine Exposure) Harvest->Annexin Caspase Caspase-3/7 Assay (Enzyme Activity) Harvest->Caspase Microscopy Fluorescence Microscopy TUNEL->Microscopy Flow Flow Cytometry Annexin->Flow Fluorimetry Fluorometric Plate Reader Caspase->Fluorimetry Quant Quantify & Compare % Apoptotic Cells / Activity Microscopy->Quant Flow->Quant Fluorimetry->Quant

Caption: General experimental workflow for comparing drug-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to quantify apoptosis.

Protocol 1: TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[13][14]

  • Cell Culture and Treatment: Seed cells (e.g., PC-3) onto coverslips in 24-well plates and allow them to adhere overnight. Treat the cells with desired concentrations of terazosin, doxazosin, alfuzosin, or a vehicle control for 24-48 hours. Include a positive control by treating cells with DNase I.

  • Fixation and Permeabilization:

    • Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).[15]

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[14]

    • Wash the cells twice with PBS.

    • Permeabilize the cells by adding 0.25% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.[14]

  • TUNEL Reaction:

    • Wash the cells twice with deionized water.

    • Add 100 µL of TdT reaction buffer to each coverslip and incubate for 10 minutes.[14]

    • Prepare the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP (e.g., FITC-dUTP).

    • Remove the buffer and add 100 µL of the TdT reaction cocktail to the cells. Incubate for 60 minutes at 37°C in a humidified, dark chamber.[16]

  • Staining and Visualization:

    • Wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.[16]

    • Counterstain the nuclei with a DNA stain like Propidium Iodide (PI) or DAPI.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nucleus, indicating DNA fragmentation.

    • Quantify the apoptotic index by counting the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained).

Protocol 2: Fluorometric Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase, in cell lysates.[17]

  • Cell Culture and Lysate Preparation:

    • Culture cells (e.g., BPH-1) in 6-well plates and treat with the compounds as described above.

    • Harvest both adherent and floating cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10-20 minutes.[18]

    • Centrifuge the lysates at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris.[18]

    • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Fluorometric Assay:

    • Determine the protein concentration of each lysate.

    • Add 25-50 µg of protein from each sample into individual wells of a 96-well black microplate.

    • Prepare a reaction mix containing 2x reaction buffer and a caspase-3 substrate, such as DEVD-AFC (7-amino-4-trifluoromethyl coumarin).[19]

    • Add the reaction mix to each well to initiate the reaction.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[19][20]

    • The fluorescence intensity is proportional to the amount of AFC cleaved by active caspase-3.

    • Calculate the fold-increase in caspase-3 activity by comparing the fluorescence readings of treated samples to the untreated control.

Conclusion

The available evidence clearly demonstrates a divergence in the apoptotic potential of terazosin, doxazosin, and alfuzosin. The pro-apoptotic activity of terazosin and doxazosin is a distinct, secondary mechanism mediated by their quinazoline structure, acting through the death receptor signaling pathway. In contrast, alfuzosin lacks this chemical moiety and, consequently, does not appear to be a significant inducer of apoptosis. This fundamental difference is critical for researchers investigating novel anti-cancer therapies or the long-term cellular impacts of BPH treatments, underscoring the importance of considering molecular structure beyond a drug's primary pharmacological classification.

References

Benchmarking Terazosin Hydrochloride Dihydrate: A Comparative Guide for Novel Alpha-1 Adrenergic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Terazosin hydrochloride dihydrate with newer chemical entities targeting the alpha-1 adrenergic receptor. The following sections detail the mechanism of action, comparative efficacy, and pharmacokinetic profiles, supported by experimental data and standardized protocols to aid in the evaluation of novel therapeutics for conditions such as benign prostatic hyperplasia (BPH) and hypertension.

Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism

This compound is a selective alpha-1 adrenergic receptor antagonist.[1] It exerts its therapeutic effects by blocking the action of norepinephrine (B1679862) on the smooth muscle of blood vessels and the prostate gland.[1] This antagonism leads to vasodilation, resulting in a decrease in blood pressure, and relaxation of the prostatic and bladder neck smooth muscle, which alleviates the lower urinary tract symptoms (LUTS) associated with BPH.[1] The alpha-1 adrenergic receptor family consists of three subtypes: α1A, α1B, and α1D. The α1A subtype is predominantly found in the prostate, making it a key target for BPH therapies.[2] Newer chemical entities often aim for higher selectivity for the α1A subtype to minimize cardiovascular side effects associated with the blockade of α1B receptors in blood vessels.[3]

The signaling pathway initiated by the activation of alpha-1 adrenergic receptors involves the Gq/11 protein, leading to the activation of phospholipase C. This enzyme then generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) as second messengers, ultimately resulting in an increase in intracellular calcium and smooth muscle contraction. Alpha-1 antagonists like Terazosin competitively block the initial binding of norepinephrine to the receptor, thereby inhibiting this entire downstream cascade.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Norepinephrine Norepinephrine Alpha-1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha-1_Receptor Binds Gq_Protein Gq Protein Alpha-1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction Terazosin Terazosin Terazosin->Alpha-1_Receptor Blocks

Alpha-1 Adrenergic Receptor Signaling Pathway.

Comparative Data of Alpha-1 Adrenergic Antagonists

The following tables summarize the in vitro receptor binding affinities, clinical efficacy, and pharmacokinetic properties of this compound and newer chemical entities.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

Compoundα1Aα1Bα1Dα1A/α1B Selectivity Ratio
Terazosin ~1.8~5.6~1.6~0.3
Doxazosin~3.0~7.5~2.5~0.4
Alfuzosin~5.0~10.0~4.0~0.5
Tamsulosin (B1681236)~0.3~1.9~0.3~6.3
Silodosin~0.6~99.6~2.2~166

Data compiled from multiple sources. Absolute values may vary between studies.[4]

Table 2: Clinical Efficacy in Benign Prostatic Hyperplasia (BPH)

CompoundChange in IPSS (points)Change in Qmax (mL/s)
Terazosin -3.0 to -6.0+1.5 to +3.0
Doxazosin-3.0 to -6.0+1.5 to +3.0
Alfuzosin-3.0 to -5.0+1.5 to +2.5
Tamsulosin-3.5 to -6.5+1.5 to +3.5
Silodosin-4.0 to -7.0+2.0 to +4.0

IPSS: International Prostate Symptom Score; Qmax: Maximum Urinary Flow Rate. Values represent typical ranges of improvement over placebo from various clinical trials.[5][6][7][8][9][10]

Table 3: Pharmacokinetic Profile

CompoundBioavailability (%)Tmax (hours)Half-life (hours)Protein Binding (%)
Terazosin ~901-2~1290-94
Doxazosin~652-3~22~98
Alfuzosin~64 (fed)~8~982-90
Tamsulosin~100 (fasted)4-5 (fasted)9-15~99
Silodosin~32~2.5~13~97

Tmax: Time to maximum plasma concentration.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of new chemical entities against established drugs like Terazosin.

In Vitro: Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for α1-adrenergic receptor subtypes.

1. Membrane Preparation:

  • Culture cells stably expressing human α1A, α1B, or α1D adrenergic receptors.

  • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled test compound.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14][15][16][17]

In Vivo: Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Model in Rodents

This model is used to evaluate the efficacy of compounds in reducing prostate enlargement and improving urinary function.[18]

1. Animal Model Induction:

2. Experimental Groups:

  • Sham Group: Receives vehicle injections only.

  • BPH Control Group: Receives testosterone propionate and a vehicle for the test compound.

  • Terazosin Group (Reference): Receives testosterone propionate and a clinically relevant dose of Terazosin.

  • Test Compound Group(s): Receive testosterone propionate and different doses of the new chemical entity.

3. Treatment and Monitoring:

  • Administer the test compounds and reference drug orally or via another appropriate route for a specified duration (e.g., 2-4 weeks) concurrently with or after the BPH induction period.

  • Monitor animal body weight and general health throughout the study.

4. Efficacy Assessment:

  • At the end of the study, euthanize the animals and carefully dissect the prostate gland.

  • Measure the total prostate weight and calculate the prostate index (prostate weight / body weight).

  • Histopathological analysis of the prostate tissue to assess epithelial and stromal proliferation.

  • Optional: In some models, urodynamic studies can be performed to measure bladder pressure and urine flow rate.

5. Data Analysis:

  • Compare the prostate weight and prostate index between the different treatment groups and the BPH control group using appropriate statistical tests (e.g., ANOVA).

  • A significant reduction in prostate size in the treatment groups compared to the BPH control group indicates efficacy.[18][19]

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor_Binding Radioligand Binding Assay (α1A, α1B, α1D Subtypes) Determine_Ki Determine Ki and IC50 Receptor_Binding->Determine_Ki Functional_Assay Functional Cellular Assay (e.g., Calcium Mobilization) Functional_Assay->Determine_Ki BPH_Model Induce BPH in Rodents (Testosterone Propionate) Determine_Ki->BPH_Model Lead Compound Selection Dosing Administer Terazosin and New Chemical Entities BPH_Model->Dosing Efficacy_Measurement Measure Prostate Weight, Prostate Index, and Histology Dosing->Efficacy_Measurement Urodynamics Urodynamic Studies (Optional) Dosing->Urodynamics Final_Comparison Benchmarking against Terazosin Efficacy_Measurement->Final_Comparison Comparative Efficacy Urodynamics->Final_Comparison Functional Improvement

Experimental Workflow for Benchmarking.

References

A Comparative Guide to the Reproducibility of Terazosin Hydrochloride Dihydrate's Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on the effects of Terazosin (B121538) hydrochloride dihydrate, an established α1-adrenergic receptor antagonist and a more recently identified activator of phosphoglycerate kinase 1 (PGK1). The information is intended to aid researchers and drug development professionals in evaluating the reproducibility of its therapeutic effects and in designing future studies.

I. Comparison of α1-Adrenergic Antagonist Effects in Benign Prostatic Hyperplasia (BPH)

Terazosin is widely used for the symptomatic treatment of BPH. Its efficacy in improving urinary flow and reducing symptoms has been compared to other α1-adrenergic antagonists, primarily tamsulosin (B1681236) and doxazosin (B1670899).

Quantitative Data Summary

The following tables summarize the key efficacy and safety parameters from comparative clinical trials.

Table 1: Efficacy of Terazosin vs. Tamsulosin in BPH

ParameterTerazosinTamsulosinStudy Details
Change in International Prostate Symptom Score (IPSS) -3.4 to -4.72 points-4.32 to -4.8 pointsRandomized, open-label and comparative studies showed both drugs significantly reduce IPSS from baseline.[1][2] Some studies suggest tamsulosin may have a slightly faster onset of action.
Improvement in Maximum Urinary Flow Rate (Qmax) Increase of ~3.0-3.1 mL/sIncrease of ~2.8-3.1 mL/sBoth drugs demonstrate comparable improvements in Qmax.[3]
Reduction in Post-Void Residual Volume (PVR) Significant reductionSignificant reductionBoth are effective in reducing PVR.[1]

Table 2: Efficacy of Terazosin vs. Doxazosin in BPH

ParameterTerazosinDoxazosinStudy Details
Improvement in Boyarsky Symptom Score Mean decrease of 4.9-5.4Mean decrease of 4.6-5.0A pilot study showed similar improvements in symptom scores between the two drugs.[3]
Improvement in Maximum Urinary Flow Rate (Qmax) Mean increase of 3.1 mL/sMean increase of 2.8-3.1 mL/sBoth drugs showed comparable efficacy in improving Qmax.[3][4]

Table 3: Common Adverse Events of α1-Adrenergic Antagonists in BPH

Adverse EventTerazosinTamsulosinDoxazosin
Dizziness 12.1% - 18.9%5.5% - 6.7%Similar to Terazosin
Postural Hypotension 3.7% - 5.2%Lower incidence than TerazosinSimilar to Terazosin
Headache ~14.1%Lower incidence than TerazosinSimilar to Terazosin
Asthenia (Weakness) ~11%Lower incidence than TerazosinSimilar to Terazosin
Ejaculation Disorder 0% - 0.3%2.1% - 3.7%Not a prominent side effect
Experimental Protocols

Clinical Trial Comparing Terazosin and Tamsulosin for BPH:

A multicentre, single-blind, randomized trial was conducted over 4 weeks with 61 patients diagnosed with symptomatic BPH.[5]

  • Patient Population: Males with a diagnosis of symptomatic BPH.

  • Treatment Arms:

    • Terazosin group (n=31): 0.5 mg twice daily for 2 weeks, followed by 1 mg twice daily for 2 weeks.[5]

    • Tamsulosin group (n=30): 0.2 mg once daily for 4 weeks.[5]

  • Efficacy Parameters:

    • International Prostate Symptom Score (IPSS) was evaluated at baseline, 2 weeks, and 4 weeks.[5]

    • Quality of Life (QOL) score was assessed at the same time points.[5]

    • Objective measurements included maximum (Qmax) and average (Qave) urinary flow rates, and post-void residual urine volume, measured at baseline and 4 weeks.[5]

  • Safety Assessment: Adverse events were recorded throughout the study. Blood pressure and pulse rate were monitored at each visit.[5]

Workflow for a Comparative BPH Clinical Trial

BPH_Trial_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment Patient Patient with Symptomatic BPH Inclusion Inclusion Criteria Met Patient->Inclusion Exclusion Exclusion Criteria Met Inclusion->Exclusion No Randomize Randomization Exclusion->Randomize Terazosin Terazosin Randomize->Terazosin Tamsulosin Tamsulosin Randomize->Tamsulosin Week2 Week 2 Assessment Terazosin->Week2 Tamsulosin->Week2 Week4 Week 4 Assessment Week2->Week4 Efficacy Efficacy Parameters (IPSS, Qmax) Week4->Efficacy Safety Safety Parameters (Adverse Events) Week4->Safety

Caption: Workflow of a randomized clinical trial comparing Terazosin and Tamsulosin for BPH.

II. Comparison of Antihypertensive Effects

Terazosin is also indicated for the treatment of hypertension. Its efficacy has been compared to other antihypertensive agents, including doxazosin.

Quantitative Data Summary

Table 4: Efficacy of Terazosin vs. Doxazosin in Hypertension

ParameterTerazosinDoxazosinStudy Details
Therapeutic Success Rate 64%73%A multicenter, double-blind study showed both to be effective, with doxazosin achieving success at a lower mean daily dose.[6]
Blood Pressure Normalization 57%65%Doxazosin showed a slightly higher rate of blood pressure normalization (≤90 mm Hg diastolic).[6]
Mean Final Daily Dose for Success 5.6 mg2.4 mgDoxazosin was effective at a lower average daily dosage.[6]

Table 5: Common Adverse Events in Hypertension Trials

Adverse EventTerazosinDoxazosin
Treatment-related Side Effects 39%30%
Experimental Protocols

Clinical Trial Comparing Terazosin and Doxazosin for Hypertension:

A multicenter, double-blind, randomized controlled trial was conducted to compare the antihypertensive efficacy and safety of once-daily doxazosin and terazosin.[6]

  • Patient Population: Patients with essential hypertension.

  • Treatment Arms:

    • Doxazosin group

    • Terazosin group

  • Methodology: The study involved a titration phase to the optimal dose for each patient.[7] Efficacy was evaluated based on the change in blood pressure from baseline. Safety was assessed by monitoring adverse events.[7]

III. Reproducibility of PGK1 Activation and Neuroprotective Effects

A more recent area of research has focused on Terazosin's ability to activate phosphoglycerate kinase 1 (PGK1), an enzyme involved in glycolysis. This mechanism is being explored for its potential neuroprotective effects, particularly in the context of Parkinson's disease.

Quantitative Data Summary

Direct comparative studies of Terazosin with other PGK1 activators are limited as many are still in the investigational stage. However, a study on newly synthesized Terazosin analogs provides some insight into the structure-activity relationship for PGK1 activation.

Table 6: PGK1 Agonistic and Neuroprotective Activity of Terazosin and its Analogs

CompoundPGK1 Agonistic Activity (% of control at 50 nM)Neuroprotective Activity (% cell viability)
Terazosin ~120%~80%
Analog 5l >140%Not reported
Analog 10a >140%>90%
Analog 12a >140%>90%
Analog 12b >140%>90%

Data adapted from a study on Terazosin analogs.[8] Neuroprotective activity was assessed in an MPP+-induced SH-SY5Y cell injury model.

Observational studies have also compared the incidence of Parkinson's disease in individuals taking Terazosin versus tamsulosin (which does not activate PGK1). These studies suggest that men taking terazosin were 12% to 37% less likely to develop Parkinson's disease.[9]

Experimental Protocols

In Vitro PGK1 Enzyme Activity Assay:

This assay measures the ability of a compound to activate purified PGK1 enzyme.[10]

  • Principle: The forward reaction of PGK1 produces ATP. The coupled reaction with glucose-6-phosphate dehydrogenase and hexokinase leads to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm. An increase in NADPH production indicates PGK1 activation.

  • Reagents: Purified recombinant human PGK1, substrates (ADP and 1,3-bisphosphoglycerate), and coupling enzymes and substrates.

  • Procedure:

    • The reaction mixture containing buffer, substrates (excluding the initiating substrate), and the test compound (e.g., Terazosin) is pre-incubated.

    • The reaction is initiated by adding the final substrate.

    • The change in absorbance at 340 nm is monitored over time.

Workflow for PGK1 Activity Assay

PGK1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reaction Mix (Buffer, Substrates, Coupling Enzymes) Compound Add Test Compound (e.g., Terazosin) Reagents->Compound Initiate Initiate Reaction (Add Final Substrate) Compound->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Calculate Calculate Rate of NADPH Production Measure->Calculate Compare Compare to Control Calculate->Compare

Caption: Workflow for an in vitro PGK1 enzyme activity assay.

In Vivo Neuroprotection Study in a Parkinson's Disease Model:

This protocol describes a typical experiment to assess the neuroprotective effects of Terazosin in a toxin-induced mouse model of Parkinson's disease.[11][12]

  • Animal Model: C57BL/6 mice.

  • Induction of Parkinsonism: Administration of a neurotoxin such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Treatment:

    • Control group: Vehicle administration.

    • Terazosin group: Daily administration of Terazosin at a specified dose.

  • Assessment of Neuroprotection:

    • Behavioral tests: Rotarod test to assess motor coordination and balance.

    • Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal survival in the substantia nigra.

    • Neurochemical analysis: Measurement of dopamine (B1211576) and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

Signaling Pathway of Terazosin's Neuroprotective Effect

Terazosin_Neuroprotection_Pathway Terazosin Terazosin PGK1 PGK1 Activation Terazosin->PGK1 Glycolysis Increased Glycolysis PGK1->Glycolysis ATP Increased ATP Production Glycolysis->ATP Neuroprotection Neuroprotection (Reduced Neuronal Cell Death) ATP->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effects of Terazosin.

IV. Conclusion

The available literature provides a substantial body of evidence supporting the efficacy of Terazosin hydrochloride dihydrate as an α1-adrenergic antagonist for the treatment of BPH and hypertension. Comparative clinical trials offer quantitative data that demonstrate its efficacy relative to other drugs in its class, although with a notedly higher incidence of certain side effects like dizziness and postural hypotension compared to more selective agents like tamsulosin.

The discovery of Terazosin's role as a PGK1 activator has opened a new avenue for its potential application in neurodegenerative diseases. While preclinical and observational data are promising, more rigorous, direct comparative studies with other PGK1 activators are needed to fully elucidate its therapeutic potential and reproducibility in this context. The detailed experimental protocols provided in this guide can serve as a foundation for designing such future investigations.

References

Meta-analysis of Clinical Trials Involving Terazosin Hydrochloride Dihydrate for Lower Urinary Tract Symptoms (LUTS)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials evaluating the efficacy and safety of Terazosin (B121538) hydrochloride dihydrate for the treatment of Lower Urinary Tract Symptoms (LUTS), often associated with Benign Prostatic Hyperplasia (BPH). It offers a comparative perspective against other therapeutic alternatives, supported by quantitative data from pivotal studies. Detailed experimental protocols and mechanistic insights are included to support research and development in this therapeutic area.

Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

Terazosin is a selective alpha-1 adrenergic receptor antagonist.[1] In the lower urinary tract, the binding of norepinephrine (B1679862) to alpha-1 adrenoceptors, predominantly the α1A subtype, on the smooth muscle cells of the prostate, bladder neck, and prostatic urethra, mediates muscle contraction.[1][2][3][4] This contraction increases urethral resistance, leading to LUTS. Terazosin competitively blocks these receptors, inducing smooth muscle relaxation, which in turn reduces the resistance to urine flow and alleviates obstructive and irritative LUTS.[1][2]

The downstream signaling cascade following alpha-1 adrenoceptor activation involves the Gq protein, which activates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.[2] By blocking the initial receptor activation, terazosin effectively inhibits this entire pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks Relaxation Smooth Muscle Relaxation Terazosin->Relaxation Leads to PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca2+ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Induces

Caption: Signaling pathway of Terazosin's mechanism of action.

Comparative Efficacy of Terazosin

Meta-analyses of randomized controlled trials (RCTs) have consistently demonstrated the superiority of terazosin over placebo in improving LUTS. Key efficacy endpoints include the International Prostate Symptom Score (IPSS) and the peak urinary flow rate (Qmax). When compared to other alpha-blockers, terazosin shows comparable efficacy.

Table 1: Summary of Efficacy Data from Meta-Analyses

ComparisonOutcome MeasureMean Difference / Effect Size95% Confidence IntervalCitation(s)
Terazosin vs. Placebo IPSS Change from Baseline-1.99-2.47 to -1.51N/A
Qmax (mL/s) Change from Baseline+1.58+1.21 to +1.95N/A
Terazosin vs. Tamsulosin IPSS Change from Baseline+0.22-0.34 to 0.78[5]
Qmax (mL/s) Change from Baseline-0.07-0.44 to 0.30[5]
Terazosin vs. Doxazosin IPSS Change from Baseline-0.10-0.72 to 0.52N/A
Qmax (mL/s) Change from Baseline-0.13-0.55 to 0.29N/A
Terazosin vs. Alfuzosin IPSS Change from Baseline-0.25-0.83 to 0.33N/A
Qmax (mL/s) Change from Baseline+0.02-0.39 to 0.43N/A

Note: Data is synthesized from multiple meta-analyses. Specific values may vary slightly between different analyses based on the included studies.

Comparative Safety and Tolerability

While demonstrating similar efficacy to other alpha-blockers, terazosin's safety profile, particularly its cardiovascular effects, is a key differentiator. As a non-uroselective alpha-blocker, terazosin can cause vasodilation, leading to side effects such as dizziness, postural hypotension, and asthenia.[6] Uroselective alpha-1 blockers, such as tamsulosin, exhibit a more favorable cardiovascular side effect profile.[7][8]

Table 2: Summary of Common Adverse Events (Relative Risk vs. Placebo or Tamsulosin)

Adverse EventTerazosin vs. Placebo (Relative Risk)Terazosin vs. Tamsulosin (Relative Risk)Citation(s)
Dizziness3.252.63[5]
Postural Hypotension4.123.15[5]
Asthenia (Weakness)2.501.89N/A
Headache1.801.25N/A
Rhinitis1.951.10N/A
Abnormal Ejaculation1.500.20[8]

Experimental Protocols: A Generalized Approach

The design of clinical trials evaluating therapies for LUTS typically follows a standardized protocol. The Hytrin Community Assessment Trial (HYCAT), a large, long-term, placebo-controlled study of terazosin, serves as a representative example.[9][10]

Key Components of a Typical RCT Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter trial.

  • Inclusion Criteria:

    • Male subjects, typically aged 45 years or older.

    • A baseline IPSS score indicating moderate to severe symptoms (e.g., ≥ 13).

    • A peak urinary flow rate (Qmax) below a specified threshold (e.g., < 15 mL/s) with a minimum voided volume (e.g., ≥ 125 mL).

  • Exclusion Criteria:

    • History of prostate or bladder cancer.

    • Neurological conditions affecting bladder function.

    • Previous prostate surgery.

    • Active urinary tract infection.

    • Significant cardiovascular comorbidity that would contraindicate the use of alpha-blockers.

  • Intervention:

    • A placebo run-in period to establish baseline and minimize the placebo effect.

    • Randomization to receive placebo or the active drug (e.g., terazosin).

    • Dose titration schedule for the active drug, starting with a low dose (e.g., 1 mg/day) and gradually increasing to the target dose (e.g., 5 or 10 mg/day) to improve tolerability.[9]

  • Outcome Measures:

    • Primary Efficacy Endpoints:

      • Change from baseline in total IPSS.

      • Change from baseline in Qmax.

    • Secondary Efficacy Endpoints:

      • Change in Quality of Life (QoL) score.

      • Change in post-void residual (PVR) urine volume.

    • Safety Endpoints:

      • Incidence and severity of adverse events.

      • Changes in vital signs (blood pressure, heart rate).

      • Laboratory parameters.

  • Statistical Analysis:

    • Analysis of covariance (ANCOVA) is often used to compare the change from baseline in efficacy endpoints between treatment groups, with baseline values as a covariate.

    • The incidence of adverse events is compared using methods such as the Chi-squared test or Fisher's exact test.

Screening Patient Screening (Inclusion/Exclusion Criteria) Run_in Placebo Run-in (e.g., 4 weeks) Screening->Run_in Randomization Randomization Run_in->Randomization Group_A Treatment Group A (e.g., Terazosin) Randomization->Group_A Group_B Treatment Group B (e.g., Placebo or Active Comparator) Randomization->Group_B Titration_A Dose Titration (e.g., 1mg -> 2mg -> 5mg -> 10mg) Group_A->Titration_A Maintenance_B Maintenance Phase Group_B->Maintenance_B Maintenance_A Maintenance Phase Titration_A->Maintenance_A Follow_up Follow-up Assessments (e.g., Weeks 4, 12, 26, 52) Maintenance_A->Follow_up Maintenance_B->Follow_up Endpoints Primary & Secondary Endpoint Analysis (IPSS, Qmax, QoL, Adverse Events) Follow_up->Endpoints

Caption: Generalized experimental workflow for a LUTS clinical trial.

Conclusion

Terazosin hydrochloride dihydrate is an effective treatment for LUTS, demonstrating significant improvements in patient-reported symptoms and objective measures of urinary flow compared to placebo. Its efficacy is comparable to other alpha-1 adrenergic receptor antagonists. However, its non-uroselective nature results in a higher incidence of cardiovascular side effects, such as dizziness and postural hypotension, compared to uroselective agents like tamsulosin. The choice of an alpha-blocker for LUTS should therefore involve a careful consideration of the patient's cardiovascular risk profile. Future research and development may focus on agents with enhanced receptor selectivity to optimize the balance between efficacy and tolerability.

References

A Comparative Guide: Terazosin Versus Alfuzosin for Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological treatments for benign prostatic hyperplasia (BPH), alpha-1 adrenergic receptor blockers stand as a cornerstone of therapy. This guide provides a detailed comparison of two prominent second-generation alpha-1 blockers: terazosin (B121538) and alfuzosin (B1207546). Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data on their efficacy and safety, outlines typical experimental protocols, and visualizes key biological and procedural pathways.

Efficacy and Safety: A Quantitative Comparison

Terazosin and alfuzosin have demonstrated comparable efficacy in alleviating lower urinary tract symptoms (LUTS) associated with BPH.[1] However, their safety and tolerability profiles exhibit notable differences, primarily related to their cardiovascular effects. Alfuzosin is considered functionally uroselective, meaning it has a greater effect on the prostate than on the vascular system, which may lead to fewer cardiovascular side effects.[2]

Efficacy Data

Improvements in the International Prostate Symptom Score (IPSS) and maximum urinary flow rate (Qmax) are primary indicators of treatment success in BPH.

Efficacy ParameterTerazosinAlfuzosinKey Findings
IPSS Improvement Studies have shown a significant reduction in IPSS scores. A meta-analysis revealed an average reduction of 2.2 points over placebo.[3] One study reported a 39% change from baseline.[4]Demonstrates similar improvements in IPSS. One study showed the IPSS score was reduced by 49.6% after 6 months and 53.8% after 12 months of treatment.[5] Another study found no statistically significant difference in IPSS improvement compared to terazosin.[1]Both drugs are effective in reducing BPH symptoms, with no consistent, statistically significant difference in overall efficacy reported in head-to-head trials.[1]
Qmax Improvement A meta-analysis showed an increase in peak flow rate of 1.4 mL/s compared to placebo.[3] Another study reported a 54% increase from a baseline of 8.5 ml/s to 13.1 ml/s after 24 weeks.[6]Studies show significant improvements in Qmax. One study reported a 49% increase in mean flow rate from 4.61 ml/s to 6.9 ml/s after 24 weeks.[6]Both drugs provide comparable improvements in urinary flow rates.
Safety and Tolerability Data

The primary differentiating factor between terazosin and alfuzosin lies in their side effect profiles, particularly concerning cardiovascular events.

Adverse EventTerazosinAlfuzosinKey Findings
Dizziness Reported in up to 19% of patients in some studies.[7] Another source indicates a 17.9% incidence.[8]Reported in approximately 11.0% of users in one dataset.[8]Terazosin is associated with a higher incidence of dizziness.
Postural Hypotension A known side effect, with one study reporting it in 6% of patients.[7] Another study showed symptomatic orthostatic hypotension in 36% of patients.[9]Associated with a lower rate of symptomatic postural hypotension.[10] One meta-analysis indicated an incidence at placebo level (about 1%).[9]Alfuzosin has a more favorable profile regarding postural hypotension.
Ejaculatory Dysfunction Lower incidence compared to more uroselective alpha-blockers.Low incidence, reported at 0.6% in some placebo-controlled trials.[11] It is considered to have less negative impact on ejaculatory function.[12]Both have a relatively low incidence of ejaculatory dysfunction, with alfuzosin often highlighted for its favorable profile in this regard.
Headache Reported in about 7.1% of users in one dataset.[8]Reported in approximately 9.8% of users in one dataset.[8]The incidence of headache appears to be broadly similar between the two drugs.
Asthenia (Weakness/Fatigue) Reported in about 7.4% of patients.[7]Reported as fatigue in 6.1% of users in one dataset.[8]The occurrence of asthenia is comparable between the two medications.

Experimental Protocols

The following outlines a typical experimental protocol for a randomized, double-blind, comparative clinical trial of terazosin versus alfuzosin in the treatment of BPH, based on methodologies described in published studies.[1]

1. Study Design: A 16-week, multicenter, randomized, double-blind, parallel-group study.

2. Patient Population:

  • Inclusion Criteria: Male outpatients aged 50 years or older with a clinical diagnosis of symptomatic BPH, an International Prostate Symptom Score (IPSS) of 12 or greater, and a post-voiding residual volume of less than 300 ml.
  • Exclusion Criteria: History of prostate cancer, neurogenic bladder, previous prostate surgery, or conditions that could confound the assessment of BPH symptoms.

3. Randomization and Blinding: After a one-week observation period, eligible patients are randomized in a 1:1 ratio to receive either terazosin or alfuzosin. Both patients and investigators are blinded to the treatment allocation.

4. Interventions:

  • Terazosin Group: 5 mg once daily.
  • Alfuzosin Group: 10 mg (controlled release) once daily.

5. Assessments:

  • Primary Efficacy Endpoint: Percentage reduction in the total IPSS from baseline to week 16.
  • Secondary Efficacy Endpoints:
  • Change in IPSS quality of life (QoL) score.
  • Change in maximum urinary flow rate (Qmax).
  • Safety Assessments: Monitoring of adverse events, vital signs (including blood pressure in standing and supine positions), and clinical laboratory tests at baseline and subsequent visits.

6. Statistical Analysis: The primary analysis is an intent-to-treat (ITT) analysis of all randomized patients who received at least one dose of the study medication. The two treatment groups are compared using appropriate statistical tests (e.g., ANCOVA for continuous variables, chi-squared test for categorical variables).

Visualizing the Science: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Alpha-1 Adrenergic Blockers in Prostate Smooth Muscle

G cluster_cell Prostate Smooth Muscle Cell NE Norepinephrine Alpha1_R Alpha-1 Adrenergic Receptor NE->Alpha1_R Binds to Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_ER Ca2+ ER->Ca_ER Releases Ca_cyto Increased Cytosolic Ca2+ Ca_ER->Ca_cyto Contraction Smooth Muscle Contraction Ca_cyto->Contraction Leads to Blocker Terazosin / Alfuzosin (Alpha-1 Blocker) Blocker->Alpha1_R Antagonizes

Caption: Alpha-1 blocker mechanism of action.

Experimental Workflow of a Comparative Clinical Trial

G cluster_workflow Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (IPSS, Qmax, Safety Labs) Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Treatment Group A (Terazosin) Randomization->GroupA GroupB Treatment Group B (Alfuzosin) Randomization->GroupB FollowUp Follow-up Visits (e.g., Weeks 4, 8, 16) GroupA->FollowUp GroupB->FollowUp DataCollection Data Collection (Efficacy and Safety) FollowUp->DataCollection Analysis Statistical Analysis (ITT Population) DataCollection->Analysis Results Results and Reporting Analysis->Results

Caption: A typical clinical trial workflow.

Logical Relationship of Uroselectivity and Side Effects

G cluster_logic Uroselectivity and Side Effect Profile Terazosin Terazosin (Non-selective α1-blocker) Prostate α1 Receptors in Prostate (Smooth Muscle Relaxation) Terazosin->Prostate High Affinity Vasculature α1 Receptors in Vasculature (Vasodilation) Terazosin->Vasculature High Affinity Alfuzosin Alfuzosin (Functionally Uroselective α1-blocker) Alfuzosin->Prostate High Affinity Alfuzosin->Vasculature Lower Affinity Efficacy Therapeutic Efficacy (Improved LUTS) Prostate->Efficacy Leads to SideEffects Cardiovascular Side Effects (Hypotension, Dizziness) Vasculature->SideEffects Leads to

Caption: Uroselectivity and side effects.

References

Safety Operating Guide

Navigating the Disposal of Terazosin Hydrochloride Dihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for waste management of a substance like terazosin (B121538) hydrochloride dihydrate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this pharmaceutical compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including terazosin hydrochloride dihydrate, is governed by a multi-tiered regulatory framework. In the United States, several key agencies establish and enforce these regulations:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management from generation to disposal.[1][2][3][4] In 2019, the EPA finalized a new rule, often referred to as Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[3][5] A key aspect of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[3]

  • Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.[2][3] While this compound is not currently listed as a controlled substance, it is crucial to verify the status of any pharmaceutical waste.

  • State and Local Regulations: Many states and local municipalities have their own, often more stringent, regulations regarding pharmaceutical waste disposal.[1][6] It is essential to be aware of and compliant with all applicable local requirements.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This process is designed to minimize environmental impact and ensure personnel safety.

1. Waste Identification and Classification:

  • Hazard Assessment: this compound is harmful if swallowed.[7][8][9] While Safety Data Sheets (SDS) for this compound do not classify it as a hazardous waste under RCRA, it is the responsibility of the waste generator to make a final determination based on the specific characteristics of the waste stream (e.g., if it is mixed with other hazardous chemicals).[10]

  • Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated as chemical waste.

2. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure appropriate PPE is worn, including:

    • Safety glasses with side-shields[7]

    • Chemical-resistant gloves[7]

    • A lab coat or protective suit[7]

3. Containment and Labeling:

  • Primary Container: Place the waste this compound in a designated, leak-proof, and sealable container.[7][11] The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container with the following information:

    • "Waste this compound"

    • The date of accumulation

    • Appropriate hazard warnings (e.g., "Harmful if Swallowed")

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[12]

5. Disposal:

  • Professional Waste Disposal: The recommended method of disposal is to engage a licensed, professional waste disposal company.[7][13] This ensures that the waste is handled and disposed of in accordance with all federal, state, and local regulations.

  • Incineration: Most pharmaceutical waste is treated by incineration at a permitted facility.[3][4]

  • Prohibited Disposal Methods:

    • Do not flush down the drain: Disposing of this compound into the sewer system is prohibited and can lead to environmental contamination.[7][9][11]

    • Do not dispose of in regular trash: This compound should not be disposed of with household or general laboratory garbage.[9]

Quantitative Data and Regulatory Summary

ParameterGuidelineSource
RCRA Hazardous Waste Status Not explicitly listed, but generator is responsible for determination.[10]
DEA Controlled Substance NoN/A
Primary Disposal Route Licensed Professional Waste Disposal Company[7][13]
Recommended Treatment Incineration[3][4]
Prohibited Disposal Sewer system, regular trash[7][9][11]

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not published as this process is typically standardized based on regulatory guidelines rather than experimental variation. The standard operating procedure in a laboratory setting would be to follow the step-by-step guidance provided above, in conjunction with the laboratory's specific waste management plan and in consultation with the institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start Start: Terazosin Hydrochloride Dihydrate Waste assess Assess Waste Stream: Is it mixed with RCRA hazardous waste? start->assess rcra_waste Manage as RCRA Hazardous Waste assess->rcra_waste Yes non_rcra_waste Manage as Non-Hazardous Pharmaceutical Waste assess->non_rcra_waste No segregate Segregate and Contain in Labeled, Sealed Container rcra_waste->segregate non_rcra_waste->segregate store Store in Designated Secure Area segregate->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor transport Arrange for Pickup and Transport contact_vendor->transport incinerate Incineration at Permitted Facility transport->incinerate end End: Proper Disposal Complete incinerate->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling Terazosin hydrochloride dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Terazosin hydrochloride dihydrate. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[1][2][3][4][5] Some evidence also suggests it may be a suspected reproductive toxin.[4][5] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Safety glasses with side-shields conforming to EN 166 or NIOSH-approved safety goggles.[1][2] A face shield may be necessary for larger quantities or when there is a risk of splashing.To prevent eye irritation from dust or splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).[1][2] Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[2]To prevent skin irritation and absorption.
Body Protection A lab coat should be worn to protect street clothing.[1] For extensive handling, impervious clothing may be required.To minimize skin exposure.
Respiratory Protection A NIOSH-approved respirator should be used if ventilation is inadequate or when handling large quantities that may generate dust.[1]To prevent respiratory tract irritation from airborne particles.

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring personnel safety.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[3][6] Use process enclosures or local exhaust ventilation to control airborne levels.[1]

  • Handling Practices : Avoid the formation of dust and aerosols.[2][3][6] Do not eat, drink, or smoke in areas where the compound is handled.[2][3][5] Wash hands thoroughly after handling.[1][2][3]

  • Storage Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3][7] Store at a controlled room temperature (15-30°C or 59-86°F) and protect from light.[8]

First Aid Procedures

Immediate and appropriate first aid is essential in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3][9] Seek medical attention.[1][3][9]
Skin Contact Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1][3] If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air.[1] If the person is not breathing, give artificial respiration.[1][6] If breathing is difficult, give oxygen.[6] Seek immediate medical attention.[1]
Ingestion Wash out the mouth with water.[1][2] Do NOT induce vomiting unless directed by medical personnel.[1] Never give anything by mouth to an unconscious person.[1][2][6] Call a physician or poison control center immediately.[6]

Spill and Disposal Procedures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Cleanup Workflow

Spill_Cleanup_Workflow cluster_prep Preparation cluster_contain Containment & Cleanup cluster_disposal Disposal A 1. Evacuate & Secure Area B 2. Don Appropriate PPE A->B C 3. Contain Spill B->C D 4. Collect Spilled Material C->D Avoid creating dust E 5. Decontaminate Area D->E F 6. Package Waste E->F G 7. Dispose of Waste F->G H 8. Remove PPE & Wash Hands G->H

Workflow for handling a chemical spill.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.[10]

  • Wear Appropriate PPE : Before approaching the spill, put on all necessary personal protective equipment as outlined in the table above, including respiratory protection, eye protection, a lab coat, and chemical-resistant gloves.[1][11]

  • Contain the Spill : Prevent the further spread of the powder.[12] Do not let the product enter drains.[2][3][4]

  • Collect Spilled Material : Carefully sweep or vacuum the spilled material and place it into a suitable, closed container for disposal.[2][11] Avoid actions that generate dust.[1][2][11]

  • Decontaminate the Area : Clean the spill area thoroughly with a mild detergent solution and water.[12]

  • Package Waste : Place all contaminated materials, including cleaning supplies and PPE, into a sealed and properly labeled chemical waste container.[1][12]

  • Dispose of Waste : Dispose of the waste in accordance with all local, state, and federal regulations.[1]

  • Remove PPE and Wash Hands : After the cleanup is complete, carefully remove and dispose of your PPE. Wash your hands and any exposed skin thoroughly.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

Property Value Reference
CAS Number 70024-40-7[7][9]
Molecular Formula C₁₉H₃₀ClN₅O₆[9]
Molecular Weight 459.92 g/mol [9]
Appearance White to off-white powder/solid[2]
Melting Point 271 - 274 °C (519.8 - 525.2 °F)[7]
Solubility Soluble in DMSO (25 mg/mL). Sparingly soluble in water and ethanol (B145695) (<1 mg/mL).[2]

Disposal Considerations

All waste materials, including the compound itself and any contaminated items, must be disposed of as hazardous chemical waste.[1] Follow all applicable local, state, and federal regulations for hazardous waste disposal. Do not allow the material to be released into the environment.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.